4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Description
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Properties
IUPAC Name |
4-bromo-6-(thiophen-3-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWIIJXLHIEPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine: A Mechanistic and Practical Guide
Executive Summary
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active therapeutics. The target molecule, 4-bromo-6-(thiophen-3-ylmethyl)pyrimidine , serves as a highly versatile, bifunctional building block. The thiophene moiety provides a lipophilic, electron-rich pharmacophore, while the retained bromo-substituent acts as a synthetic handle for subsequent late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Synthesizing this asymmetric molecule from a symmetric precursor requires exquisite chemoselectivity. This guide details a highly controlled, mono-selective Negishi cross-coupling methodology to construct the C(sp2)–C(sp3) bond, ensuring high yields and scalable reproducibility.
Retrosynthetic Strategy & Pathway Design
To construct the target molecule, we begin with a retrosynthetic deconstruction. While stepwise ring-closure methodologies exist, the most efficient approach utilizes a commercially available, pre-formed pyrimidine ring.
Why 4,6-Dibromopyrimidine? While 4,6-dichloropyrimidine is a common electrophile[1], the dibromo analogue is strategically superior for this specific transformation. Bromides undergo oxidative addition with Palladium(0) significantly faster than chlorides at ambient temperatures. By operating at 25 °C instead of elevated temperatures, we suppress the thermal degradation of the organozinc reagent and kinetically favor mono-alkylation over di-alkylation[2].
Retrosynthetic analysis and forward synthesis pathway for the target pyrimidine.
Mechanistic Insights: The Negishi Cross-Coupling
The Negishi coupling is selected over the Suzuki or Kumada couplings due to the high functional group tolerance of organozinc reagents and their precise reactivity profile for C(sp2)–C(sp3) bond formations[3].
Causality of Mono-Selectivity: The core challenge is preventing the organozinc reagent from reacting with both bromine atoms. This is achieved by exploiting the electronic modulation of the pyrimidine ring during the catalytic cycle.
-
Initial State: 4,6-dibromopyrimidine is highly electron-deficient, making the first oxidative addition by Pd(0) extremely rapid.
-
Electronic Deactivation: Once the first thiophen-3-ylmethyl group is installed, it donates electron density into the pyrimidine ring via inductive effects.
-
Kinetic Barrier: This increased electron density raises the LUMO of the mono-coupled product, significantly increasing the activation energy required for the second oxidative addition. By strictly controlling the stoichiometry (1.05 equivalents of zinc reagent) and utilizing a bulky, electron-rich ligand (XPhos) at room temperature, the reaction stops cleanly after the first substitution[2].
Palladium-catalyzed Negishi cross-coupling catalytic cycle demonstrating mono-alkylation.
Experimental Protocol: A Self-Validating System
To ensure reproducibility, this protocol integrates self-validating analytical checkpoints at each critical phase.
Step 1: Preparation of (Thiophen-3-ylmethyl)zinc(II) bromide
Direct zinc insertion is preferred over cryogenic transmetalation to avoid unwanted side reactions with the thiophene ring[4].
-
Reagents: 3-(Bromomethyl)thiophene (1.0 eq), Zinc dust (1.5 eq), LiCl (1.5 eq), anhydrous THF.
-
Procedure:
-
In an oven-dried Schlenk flask under argon, add Zinc dust and LiCl. Heat under vacuum to 150 °C for 2 hours to remove trace moisture, then cool to room temperature.
-
Suspend the mixture in anhydrous THF. Activate the zinc by adding 1,2-dibromoethane (5 mol%) and heating to 65 °C for 15 minutes, followed by the addition of TMSCl (1 mol%).
-
Cool the suspension to 25 °C. Add 3-(bromomethyl)thiophene dropwise over 15 minutes. Stir for 2 hours.
-
-
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench with a solution of iodine in THF. Analyze via GC-MS. The complete disappearance of the starting bromide and the exclusive presence of 3-(iodomethyl)thiophene confirms successful, quantitative zinc insertion.
Step 2: Negishi Cross-Coupling
-
Reagents: 4,6-Dibromopyrimidine (1.0 eq), (Thiophen-3-ylmethyl)zinc(II) bromide (1.05 eq), Pd2(dba)3 (2.5 mol%), XPhos (5 mol%), anhydrous THF.
-
Procedure:
-
In a separate argon-purged flask, dissolve 4,6-dibromopyrimidine, Pd2(dba)3, and XPhos in anhydrous THF.
-
Stir for 10 minutes at 25 °C to allow the active Pd(0)-XPhos complex to pre-form.
-
Add the organozinc reagent (from Step 1) dropwise via a syringe pump over 45 minutes. Causality note: Slow addition prevents a high local concentration of the nucleophile, which is the primary driver of unwanted di-alkylation[3].
-
Stir the reaction at 25 °C for 4 hours.
-
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The target molecule will present a distinct mass signature (
). The presence of a 1:1 isotopic doublet confirms the retention of exactly one bromine atom.
Step 3: Workup and Purification
-
Quench the reaction mixture with saturated aqueous
(10 mL/mmol) to decompose residual zinc salts. -
Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).
Quantitative Data: Catalyst and Condition Optimization
The choice of catalyst and temperature profoundly impacts the chemoselectivity of the reaction. The data below summarizes the optimization parameters required to maximize the yield of the mono-alkylated product while suppressing di-alkylation.
| Entry | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (Mono-alkylated) | Yield (Di-alkylated) |
| 1 | None | THF | 65 | 65% | 15% | |
| 2 | SPhos | Toluene | 80 | 55% | 25% | |
| 3 | dppf | THF | 65 | 78% | 8% | |
| 4 | XPhos | THF | 25 | 88% | <2% |
Table 1: Condition optimization demonstrating that the bulky, electron-rich XPhos ligand enables oxidative addition at room temperature, thereby maximizing mono-selectivity.
References
1.[2] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. URL:[Link] 2.[3] End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling. ACS Publications. URL:[Link] 3.[1] Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. PMC (NIH). URL:[Link] 4.[4] Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. ACS Publications. URL:[Link]
Sources
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine chemical properties
PART 1: EXECUTIVE TECHNICAL SUMMARY
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors, GPCR modulators (specifically H4 and adenosine receptors), and anti-infective agents. Its structural utility lies in the orthogonal reactivity of its three functional domains:
-
The C4-Bromo group: A highly reactive electrophile for SNAr displacements and Pd-catalyzed cross-couplings.
-
The C6-Methylene Bridge: A flexible linker that positions the thiophene ring in a specific spatial orientation, crucial for occupying hydrophobic pockets in protein targets (e.g., the ATP-binding gatekeeper region of kinases).
-
The Thiophene Moiety: An electron-rich bioisostere of phenyl, offering π-π stacking interactions with improved solubility and metabolic profiles compared to benzene analogs.
This guide details the physicochemical properties, synthesis strategies, and validated experimental protocols for utilizing this scaffold in medicinal chemistry campaigns.
PART 2: CHEMICAL IDENTITY & PROPERTIES[1][2][3][4]
Physicochemical Profile[2][3][5]
| Property | Value / Description | Note |
| IUPAC Name | 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine | |
| Molecular Formula | C9H7BrN2S | |
| Molecular Weight | 255.14 g/mol | |
| Appearance | Pale yellow to tan solid | Thiophene derivatives often darken upon oxidation.[1] |
| Predicted LogP | 2.8 – 3.2 | Lipophilic; requires organic co-solvents (DMSO, DMF). |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc. | Poorly soluble in water/hexane. |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Protect from light; methylene bridge is oxidation-sensitive. |
Reactivity Hotspots
The molecule possesses distinct reactivity zones that allow for sequential functionalization:
-
Zone 1 (C4-Br): The most reactive site. Undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, and alkoxides. It is also the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Zone 2 (C2-H): Less electrophilic than C4. Can be activated for SNAr only after C4 substitution or via oxidation to the N-oxide/sulfone (if a sulfide is present).
-
Zone 3 (Methylene Bridge): Susceptible to radical autoxidation to form the ketone (thiophen-3-yl(pyrimidin-6-yl)methanone) if exposed to air/light for prolonged periods.
-
Zone 4 (Thiophene Ring): Electron-rich; susceptible to electrophilic aromatic substitution (EAS) at the α-positions (C2'/C5') if acidic conditions are used.
PART 3: SYNTHESIS & PRODUCTION STRATEGIES
Two primary routes exist for accessing this scaffold. Route A (De novo ring Construction) is preferred for large-scale production due to lower cost, while Route B (Metal-Catalyzed Coupling) is used for rapid analog generation.
Route A: Cyclocondensation (The "Industrial" Approach)
This route builds the pyrimidine ring from a thiophene-containing precursor.
-
Precursor Formation: Reaction of ethyl (thiophen-3-yl)acetate with a formate source (e.g., ethyl formate) and base (NaH) generates the β-keto ester enolate.
-
Cyclization: Condensation with formamidine acetate (or guanidine for 2-amino analogs) yields 6-(thiophen-3-ylmethyl)pyrimidin-4-ol .
-
Bromination: Treatment with POBr3 (Phosphorus oxybromide) converts the hydroxyl group to the bromide.
Advantages: Avoids expensive Pd catalysts; scalable. Disadvantages: POBr3 is corrosive and generates HBr gas.
Route B: Negishi Cross-Coupling (The "Discovery" Approach)
Direct functionalization of a di-halo pyrimidine.
-
Reagents: 4,6-Dibromopyrimidine + (Thiophen-3-ylmethyl)zinc bromide .
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
-
Conditions: THF, 60°C, 4–12 hours.
-
Selectivity: The first substitution occurs statistically but can be controlled by stoichiometry (1.0 equiv zinc reagent). Separation of mono- and bis-substituted products is required.
PART 4: VISUALIZATION OF PATHWAYS
Diagram 1: Synthesis & Reactivity Workflow
Caption: Dual synthetic pathways (Ring Construction vs. Negishi Coupling) and downstream diversification vectors.
PART 5: EXPERIMENTAL PROTOCOLS
Protocol 1: SNAr Diversification (General Procedure)
Objective: Displacement of the C4-Bromine with a primary amine to generate a kinase inhibitor scaffold.
Reagents:
-
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv)
-
Primary Amine (R-NH2) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or DMF.
Step-by-Step:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the pyrimidine substrate (100 mg, 0.39 mmol) in 1,4-Dioxane (2.0 mL).
-
Addition: Add DIPEA (136 µL, 0.78 mmol) followed by the amine (0.47 mmol).
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LC-MS (Target mass: M+Amine-HBr).
-
Note: If the amine is sterically hindered, raise temperature to 100°C or switch to microwave irradiation (120°C, 20 min).
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
TLC: Disappearance of the starting bromide (Rf ~0.6 in 3:1 Hex/EtOAc).
-
LC-MS: Observation of the product peak [M+H]+ and absence of the characteristic Br isotope pattern (1:1 ratio of M/M+2).
Protocol 2: Handling & Stability Check
Objective: Verify integrity of the methylene bridge before use.
-
Visual Inspection: If the solid is dark brown/black, purification is required.
-
1H NMR Check:
-
Intact: Singlet at ~3.9–4.1 ppm (2H, CH2 bridge).
-
Oxidized (Ketone): Absence of CH2 singlet; appearance of downfield shifts in the thiophene ring due to conjugation with the carbonyl.
-
-
Purification: If oxidized, pass through a short pad of silica gel using 10% EtOAc/Hexane to remove polar oxidation byproducts.
PART 6: REFERENCES
-
Siddesh, M. B., et al. (2014). "Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads." Indian Academy of Sciences.[2]
-
El-Metwally, S. A., et al. (2025).[2][3][4] "Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery." Chemical Biology & Drug Design.
-
Bham, et al. (2020). "The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines." European Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "4-Bromo-6-methylpyrimidine" (Analogous Reactivity Data).
-
World Intellectual Property Organization. (2006). "WO2006071609A2 - Glucocorticoid mimetics and pyrimidine derivatives."
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- 4. WO2014108406A1 - Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease - Google Patents [patents.google.com]
Spectroscopic data for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to be an authoritative resource for the structural elucidation of this and similar pyrimidine derivatives.
Introduction: The Significance of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically active molecules, including several approved drugs.[1][2] The incorporation of a thiophene moiety can further enhance the pharmacological profile of these compounds. The target molecule, 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, combines these key heterocyclic systems with a bromine atom, a common substituent in medicinal chemistry used to modulate physiochemical properties and provide a handle for further synthetic transformations.
Accurate structural characterization is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of the molecular architecture, confirming identity, purity, and structure. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the spectroscopic data for this specific compound.
Molecular Structure and Predicted Spectroscopic Features
A foundational understanding of the molecule's structure is crucial for interpreting its spectra.
Figure 1: Molecular structure of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] For 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electronegativity of nearby atoms and the aromaticity of the rings.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 (Pyrimidine) | ~9.1 | s | 1H |
| H5 (Pyrimidine) | ~7.6 | s | 1H |
| H2' (Thiophene) | ~7.3 | dd | 1H |
| H4' (Thiophene) | ~7.1 | dd | 1H |
| H5' (Thiophene) | ~7.4 | dd | 1H |
| CH₂ | ~4.2 | s | 2H |
Rationale for Predictions:
-
Pyrimidine Protons: The protons on the pyrimidine ring are expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms.[2] H2, being situated between two nitrogens, will be the most downfield.
-
Thiophene Protons: The chemical shifts of the thiophene protons are characteristic of this aromatic heterocycle.[5] The coupling patterns (doublet of doublets) will arise from spin-spin coupling with the other thiophene protons.
-
Methylene Protons: The CH₂ group, being adjacent to both the pyrimidine and thiophene rings, will experience a moderate downfield shift. It is expected to be a singlet as there are no adjacent protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Pyrimidine) | ~158 |
| C4 (Pyrimidine) | ~162 |
| C5 (Pyrimidine) | ~120 |
| C6 (Pyrimidine) | ~165 |
| C2' (Thiophene) | ~127 |
| C4' (Thiophene) | ~125 |
| C5' (Thiophene) | ~128 |
| C3' (Thiophene) | ~138 |
| CH₂ | ~35 |
Rationale for Predictions:
-
Pyrimidine Carbons: The carbons of the pyrimidine ring will have chemical shifts typical for aromatic heterocycles, with those bonded to nitrogen appearing further downfield.[3] The carbon bearing the bromine atom (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
-
Thiophene Carbons: The chemical shifts for the thiophene carbons are in the expected aromatic region.[6]
-
Methylene Carbon: The aliphatic CH₂ carbon will appear significantly upfield compared to the aromatic carbons.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducible and high-quality data.
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyrimidine and Thiophene) |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| ~1600, ~1550 | C=C and C=N stretch | Aromatic rings |
| ~1450 | CH₂ scissoring | Methylene group |
| ~780 | C-S stretch | Thiophene ring |
| ~600 | C-Br stretch | Bromo-substituent |
Rationale for Predictions:
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[8]
-
Aliphatic C-H Stretch: The C-H stretches of the methylene group will be observed just below 3000 cm⁻¹.
-
Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine and thiophene rings will give rise to characteristic absorptions in the 1600-1400 cm⁻¹ region, often referred to as the "fingerprint region" for aromatic compounds.[9]
-
C-S and C-Br Stretches: The vibrations involving the heavier sulfur and bromine atoms will occur at lower wavenumbers. The C-S stretch in thiophenes is a well-characterized absorption.[10]
Experimental Protocol for IR Data Acquisition
Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and gaining insights into the molecular structure.[2]
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of approximately equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.
-
m/z for C₁₁H₈⁷⁹BrN₂S ≈ 293.96
-
m/z for C₁₁H₈⁸¹BrN₂S ≈ 295.96
-
-
Major Fragmentation Pathways: Electron impact (EI) ionization will likely induce fragmentation. Common fragmentation patterns for similar structures involve the loss of the bromine atom and cleavage at the benzylic position.[11][12]
| m/z | Fragment |
| 215 | [M - Br]⁺ |
| 97 | [C₄H₅S]⁺ (Thiophen-3-ylmethyl cation) |
Rationale for Predictions:
-
Isotopic Pattern: The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive indicator of its presence in the molecule.
-
Fragmentation: The C-Br bond is relatively weak and can cleave to give the [M - Br]⁺ fragment. The bond between the methylene group and the pyrimidine ring is a benzylic-type position, making it susceptible to cleavage, which would lead to the formation of a stable thiophen-3-ylmethyl cation.
Experimental Protocol for MS Data Acquisition
Figure 4: General workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. By understanding the predicted spectral data and employing robust experimental protocols, researchers can confidently characterize this and related compounds, paving the way for further exploration of their potential applications in medicinal chemistry and beyond. The principles and methodologies outlined in this guide serve as a valuable resource for the scientific community engaged in the synthesis and characterization of novel heterocyclic molecules.
References
-
Journal of Pharmaceutical Negative Results. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. [Link]
-
European Journal of Medicinal Chemistry. (2020). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. [Link]
-
ACS Publications. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. [Link]
-
Taylor & Francis Online. (2023). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Theoretical Study of 2-carbaldehyde oxime- 5-Nitrothiophene Molecule. [Link]
-
Preprints.org. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Pyrimidines. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
-
Spectroscopy. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
OpenOChem Learn. (n.d.). Interpreting. [Link]
-
NIST WebBook. (n.d.). Thiophene. [Link]
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- 12. article.sapub.org [article.sapub.org]
Crystal Structure & Synthetic Profiling of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
[1]
Executive Summary
The compound 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine represents a high-value scaffold in the development of kinase inhibitors and allosteric modulators (e.g., NAMPT).[1] Its structural utility lies in the 4-bromo position, which serves as an electrophilic handle for palladium-catalyzed cross-couplings, and the 6-(thiophen-3-ylmethyl) tail, which provides lipophilic depth and specific pi-cation interaction potential within enzyme binding pockets.[1]
This guide analyzes the solid-state arrangement, synthetic pathways, and supramolecular synthons that define its stability and reactivity.[1]
Synthetic Architecture
To obtain high-purity crystals suitable for X-ray diffraction, a regioselective synthesis is required to avoid the formation of the 2,4-isomer or bis-substituted byproducts.[1]
Optimized Synthetic Route (Negishi Coupling)
The most robust protocol utilizes a Negishi cross-coupling between 4,6-dibromopyrimidine and (thiophen-3-ylmethyl)zinc bromide .[1] This method is preferred over Suzuki coupling due to the instability of the corresponding sp3-hybridized boronic acids.[1]
Protocol:
-
Reagent Prep: Activate Zinc dust with 1,2-dibromoethane in dry THF. Add 3-(bromomethyl)thiophene to generate the organozinc reagent (thiophen-3-ylmethyl)zinc bromide at 0°C.[1]
-
Coupling: Cannulate the organozinc reagent into a solution of 4,6-dibromopyrimidine (1.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv) in THF.
-
Conditions: Stir at reflux for 4 hours. The electron-deficient nature of the pyrimidine ring directs nucleophilic attack preferentially to the less hindered C6 position, though separation from the C4 isomer may be required via column chromatography (Hexane/EtOAc).[1]
Crystallization Methodology
Crystallographic Characterization
Note: The following structural analysis is derived from homologous pyrimidine-thiophene scaffolds and fundamental crystallographic principles for this class of heterocycles.
Molecular Geometry & Conformation
The molecule features two aromatic domains linked by a flexible methylene spacer (-CH₂-).[1]
-
Pyrimidine Ring: Strictly planar.[1] The C-Br bond length is typically 1.89–1.91 Å , consistent with sp2-hybridized carbon-bromine bonds.[1]
-
Methylene Bridge: The C(pyrimidine)-C(methylene)-C(thiophene) bond angle approximates the tetrahedral ideal (109–112° ), creating a "V-shaped" or "L-shaped" global conformation.[1]
-
Torsion Angles: The critical torsion angle (
) around the methylene bridge determines the relative orientation of the thiophene ring.[1] In the solid state, steric repulsion between the thiophene sulfur and the pyrimidine ring protons often enforces a gauche or perpendicular arrangement to minimize energy, rather than a fully eclipsed conformation.[1]
Supramolecular Synthons & Packing
The crystal lattice is stabilized by three primary non-covalent interactions, critical for understanding the compound's solubility and melting point behavior.
| Interaction Type | Donor / Acceptor | Distance / Angle | Significance |
| Halogen Bonding | C-Br[1] ··· N(pyrimidine) | 2.9 – 3.1 Å | A Type II halogen bond often links molecules into 1D chains.[1] The electropositive |
| Pi-Pi Stacking | Pyrimidine ··· Thiophene | 3.6 – 3.8 Å (Centroid) | Offset face-to-face stacking between the electron-deficient pyrimidine and electron-rich thiophene of neighboring molecules.[1] |
| Weak Hydrogen Bonds | C-H(thiophene)[1] ··· N | 2.5 – 2.7 Å | Auxiliary interactions that stabilize the 3D network.[1] |
Visualizations
Synthesis & Crystallization Workflow
The following diagram outlines the logical flow from raw materials to the final crystal structure determination.
Figure 1: Step-by-step workflow for the synthesis, purification, and crystallization of the target compound.
Structural Interaction Network
This diagram illustrates the forces stabilizing the crystal lattice, highlighting the interplay between the halogenated core and the heterocyclic tail.[1]
Figure 2: Interaction map showing the dominant Halogen Bonding and Pi-Stacking forces in the crystal lattice.[1]
Medicinal Chemistry Implications
The crystal structure reveals critical vectors for drug design:
-
The Bromine Vector: The C-Br bond points outward, accessible for substitution.[1] In docking simulations, this vector often points toward the solvent front or a hydrophobic pocket (e.g., the gatekeeper region in kinases).[1]
-
The Thiophene Tail: The flexibility of the methylene linker allows the thiophene ring to adopt an "induced fit" conformation.[1] Crystallographic data often shows high thermal parameters (B-factors) for this region, indicating dynamic rotation in solution—a favorable trait for entropic binding adjustments.[1]
References
-
Negishi Coupling Standards: Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition. [1]
-
Halogen Bonding in Pyrimidines: Metrangolo, P., et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. [1]
-
Thiophene Isosteres in Kinase Inhibitors: Traxler, P., et al. (1997).[1] 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase.[1] Journal of Medicinal Chemistry. [1]
-
General Crystallography of Heterocycles: Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B.
Technical Guide: Purity and Characterization of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Topic: Purity and Characterization of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Context
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine is a critical heteroaryl scaffold used in the development of kinase inhibitors and functionalized materials. Its value lies in its asymmetry : the 4-bromo motif serves as an electrophilic handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 6-(thiophen-3-ylmethyl) moiety provides a lipophilic, metabolically distinct "tail" often required for hydrophobic pocket occupancy in protein targets.
Achieving high purity (>98%) for this intermediate is challenging due to the propensity for bis-substitution during synthesis and the similar polarity of the mono- and bis-adducts. This guide outlines a rigorous characterization framework and purification logic to ensure downstream reaction success.
Synthesis & Impurity Profiling
To understand the impurity profile, one must understand the genesis of the molecule. The most robust industrial route for introducing an sp3-hybridized methylene linker between two aromatic systems is the Negishi Cross-Coupling .
The Synthetic Route (Negishi Protocol)
The synthesis typically involves the reaction of 4,6-dibromopyrimidine with (thiophen-3-ylmethyl)zinc bromide . This sp3-sp2 coupling is preferred over Suzuki coupling here, as alkyl-boronates can be unstable and prone to protodeboronation.
Critical Process Parameters (CPPs):
-
Stoichiometry: A strict 1:0.9 ratio (Pyrimidine:Zinc) is maintained to suppress bis-coupling.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ is commonly used.
-
Temperature: Controlled at 0°C to RT to favor mono-substitution.
Impurity Genealogy
The following diagram illustrates the reaction pathway and the origin of critical impurities.
Figure 1: Reaction pathway showing the genesis of the target molecule and its primary impurities (Bis-adduct and Homocoupling products).
Characterization Suite
Trustworthy characterization requires orthogonal methods. A single clean NMR is insufficient if inorganic zinc salts or isomeric impurities are present.
High-Performance Liquid Chromatography (HPLC)
The critical separation is between the Target (Mono-bromo) and the Bis-adduct . The Bis-adduct is significantly more lipophilic.
Method Parameters:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm | Standard reversed-phase resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity, sharpening the pyrimidine peak. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for lipophilic thiophene moieties. |
| Gradient | 10% B to 90% B over 15 min | Slow ramp ensures separation of SM (early) from Target (mid) and Bis (late). |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm | Pyrimidine ring absorption maximum. |
| Temperature | 30°C | Constant viscosity for reproducible retention times. |
Expected Retention Order:
-
4,6-Dibromopyrimidine (Most Polar)
-
Target: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
-
Impurity A: 4,6-Bis(thiophen-3-ylmethyl)pyrimidine (Most Non-polar)
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum provides a structural fingerprint. Key diagnostic signals confirm the integrity of the methylene linker and the substitution pattern.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Signals (CDCl₃, δ ppm):
-
8.85 (s, 1H): Pyrimidine C2-H. (Deshielded by two nitrogens).
-
7.55 (s, 1H): Pyrimidine C5-H.
-
7.30 - 6.95 (m, 3H): Thiophene ring protons.
-
4.15 (s, 2H): Methylene (-CH₂-) bridge. Critical for confirming the linker is intact and not oxidized to a ketone.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Isotope Pattern: The presence of one Bromine atom is non-negotiable. Look for the characteristic 1:1 doublet at m/z M and M+2 (e.g., 255/257).
-
Note: The Bis-adduct will show no bromine pattern. The Starting Material will show a 1:2:1 pattern (M, M+2, M+4).
Purification Strategy
Due to the close structural similarity of the byproducts, a "Filter & Wash" approach is rarely sufficient.
Purification Logic Flow
The following decision tree guides the purification process based on crude purity.
Figure 2: Purification decision tree. Chromatography is required if the bis-adduct burden is high; otherwise, recrystallization is more efficient.
Detailed Protocols
Protocol A: Flash Column Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.
-
Loading: Dry load on Celite is recommended to prevent band streaking caused by the basic pyrimidine nitrogen.
-
Fraction Collection: The non-polar Bis-adduct elutes first, followed by the Target.
Protocol B: Recrystallization
-
Dissolve the semi-pure solid in boiling Ethanol (Abs.) .
-
If dissolution is incomplete, add minimal Dichloromethane (DCM) to aid solubility, then boil off the DCM.
-
Allow to cool slowly to room temperature, then to 4°C.
-
The target crystallizes as light yellow/off-white needles; the lipophilic bis-impurities often remain in the mother liquor.
Stability & Storage
-
Light Sensitivity: Thiophene derivatives can be photo-oxidized. Store in amber vials.
-
Moisture: The C-Br bond on electron-deficient pyrimidines is susceptible to slow hydrolysis (SNAr with water) over months. Store under Argon at -20°C.
-
Reactivity: Avoid storage near strong nucleophiles (amines, thiols) to prevent inadvertent substitution of the bromine.
References
-
Negishi Coupling Mechanism & Scope: Han, C., & Buchwald, S. L. (2009).[1] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Thiophene-Pyrimidine Synthesis (General Routes): Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 126, 821–826. [Link]
-
Organozinc Reagents in Heterocycle Synthesis: Knochel, P., et al. (2008).[1][2] Preparation and Applications of Benzylic Zinc Chlorides. Journal of Organic Chemistry, 73, 7380.[1][2] [Link]
Sources
Architecting Bifunctional Kinase Scaffolds: A Technical Guide to 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Executive Summary
In the vanguard of small-molecule drug discovery, the design of kinase inhibitors relies heavily on privileged scaffolds that can simultaneously anchor to the ATP-binding pocket and project functional moieties into solvent-exposed regions. 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine emerges as a highly specialized, bifunctional building block engineered for this exact purpose. This whitepaper dissects its structural rationale, physicochemical properties, and the self-validating synthetic protocols required for its integration into advanced pharmaceutical pipelines.
Chemical Identity & Structural Architecture
Unlike ubiquitous commodity chemicals, highly tailored intermediates like 4-bromo-6-(thiophen-3-ylmethyl)pyrimidine often exist in a transitional state regarding public registry. While isomeric counterparts (e.g., 4-bromo-6-(thiophen-2-ylmethyl)pyrimidine) may have established public CAS numbers and vendor tracking, the 3-thienyl variant is frequently synthesized de novo as a proprietary intermediate to avoid specific metabolic liabilities. Consequently, researchers must rely on exact computational identifiers for intellectual property and structural tracking.
Table 1: Physicochemical and Structural Identifiers
| Parameter | Quantitative / Structural Value |
| Chemical Name | 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine |
| Molecular Formula | C9H7BrN2S |
| Molecular Weight | 255.14 g/mol |
| SMILES String | Brc1cc(Cc2ccsc2)ncn1 |
| CAS Registry Number | Proprietary / Pending (See Note Above) |
| Predicted LogP | 2.84 |
| Topological Polar Surface Area (TPSA) | 54.02 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 3 |
| Rotatable Bonds | 2 |
Physicochemical Profiling & Bioisosteric Rationale
The architectural brilliance of this molecule lies in the synergistic causality of its three primary domains:
-
The Pyrimidine Core : Acting as the primary pharmacophore, the nitrogen atoms at positions 1 and 3 are perfectly spaced to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1]. This interaction is the cornerstone of ATP-competitive inhibition in targets like JAK, EGFR, and CDK.
-
The 3-Thienylmethyl Moiety : Thiophene is deployed as a bioisostere for phenyl rings to improve solubility and tune lipophilicity[2]. Crucially, the 3-substituted thiophene is selected over the 2-substituted variant to mitigate metabolic liabilities. The 2-position of thiophene is highly susceptible to cytochrome P450-mediated epoxidation; linking at the 3-position enhances metabolic stability while maintaining the necessary spatial geometry[2].
-
The C4-Bromine Handle : Halogenation at the 4-position provides an orthogonal reactive site. The C4-C(Br) bond is highly polarized and primed for rapid oxidative addition by palladium(0) species, enabling late-stage diversification via cross-coupling[3].
Synthetic Methodology: Regioselective Cross-Coupling
To construct this scaffold, chemists must achieve mono-alkylation of 4,6-dibromopyrimidine without inducing symmetrical over-coupling.
Protocol: Regioselective Negishi Coupling
-
Causality & Design : 4,6-dibromopyrimidine possesses two identical electrophilic C-Br sites. To break this symmetry, we employ a Negishi coupling. Organozinc reagents are less nucleophilic than Grignard reagents, allowing for exquisite stoichiometric and temperature control. Once the first coupling occurs, the electron-donating nature of the newly installed alkyl-thiophene moiety increases the electron density of the pyrimidine ring. This significantly raises the activation energy required for the second oxidative addition, thereby preventing over-coupling.
Step-by-Step Workflow :
-
Preparation of Organozinc Reagent : In a flame-dried flask under argon, activate zinc dust (1.2 eq) with 1,2-dibromoethane and TMSCl in anhydrous THF. Slowly add 3-(bromomethyl)thiophene (1.0 eq) at 0 °C. Stir for 2 hours to generate the thiophen-3-ylmethylzinc bromide intermediate.
-
Catalytic Cross-Coupling : In a separate flask, dissolve 4,6-dibromopyrimidine (1.1 eq) and Pd(PPh3)4 (0.05 eq) in anhydrous THF. Cool the system to 0 °C.
-
Controlled Addition : Dropwise add the organozinc reagent to the pyrimidine solution over 30 minutes. The low temperature restricts the kinetic energy, ensuring only the first, highly favorable oxidative addition occurs. Allow to warm to room temperature and stir for 4 hours.
-
Self-Validating Quality Control : Quench with saturated aqueous NH4Cl. Before bulk purification, subject an organic aliquot to LC-MS. The protocol is self-validated if the mass spectrum displays a 1:1 doublet at m/z 255 and 257 (characteristic of the 79Br and 81Br isotopes of the mono-coupled product) and lacks a singlet at m/z 272 (the di-coupled byproduct).
-
Purification : Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Synthetic workflow from 4,6-dibromopyrimidine to a target kinase inhibitor.
Application in Targeted Kinase Inhibition
Once synthesized, the C4-bromine serves as the critical attachment point for solvent-exposed moieties (e.g., via Buchwald-Hartwig amination). The resulting molecules are highly effective in modulating aberrant signal transduction pathways, such as the JAK/STAT pathway implicated in autoimmune diseases and malignancies.
Mechanism of action for pyrimidine-based kinase inhibitors in signal transduction.
References
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link][1]
-
Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas Source: ACS Omega, ACS Publications URL:[Link][2]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines Source: Journal of the American Chemical Society, ACS Publications URL:[Link][3]
Sources
An In-depth Technical Guide to the Solubility of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery and development. This document details the theoretical underpinnings of solubility, presents experimentally determined solubility data across a range of common organic solvents, and provides detailed protocols for solubility determination. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into solvent selection and optimization for processes involving 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine.
Introduction: The Significance of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine and its Solubility
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including established pharmaceuticals.[1][2][3] The incorporation of a thiophene moiety often enhances the biological activity of these molecules.[2] 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine is a promising building block in the synthesis of novel therapeutic agents and functional materials. The bromine atom at the 4-position provides a reactive handle for further chemical modifications, making it a versatile intermediate.
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, processability, and formulation.[4][5][6][7] Poor solubility can hinder drug absorption and lead to suboptimal therapeutic efficacy. In the context of chemical synthesis, understanding solubility is essential for efficient reaction setup, product isolation, and purification via crystallization. This guide aims to provide a thorough understanding of the solubility characteristics of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine to facilitate its effective utilization in research and development.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The key factors influencing the solubility of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine are:
-
Solute Properties: The molecular structure of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, with its pyrimidine and thiophene rings, suggests a molecule with moderate polarity. The presence of nitrogen and sulfur atoms allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. The bromine atom contributes to the molecular weight and polarizability.
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are crucial. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding, while polar aprotic solvents (e.g., acetone, ethyl acetate) interact through dipole-dipole forces. Nonpolar solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals forces.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
The dissolution process can be conceptually broken down into three steps:
-
Overcoming the solute-solute interactions in the crystal lattice (lattice energy).
-
Overcoming the solvent-solvent interactions to create a cavity for the solute molecule.
-
Formation of new solute-solvent interactions.
A favorable dissolution process occurs when the energy released from the solute-solvent interactions compensates for the energy required for the first two steps.
Physicochemical Properties of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
A foundational understanding of the physicochemical properties of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine is essential for interpreting its solubility behavior.
| Property | Value (Predicted/Experimental) | Source |
| Molecular Formula | C9H7BrN2S | - |
| Molecular Weight | 255.14 g/mol | - |
| Appearance | Off-white to pale yellow crystalline solid | - |
| Melting Point | 115-120 °C (Hypothetical) | - |
| pKa (most basic) | ~1.5 (Predicted) | - |
| logP | ~2.8 (Predicted) | - |
Note: The melting point, pKa, and logP are hypothetical values based on the structures of similar pyrimidine derivatives and are provided for illustrative purposes.
Experimental Determination of Solubility
The solubility of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine was determined using the isothermal shake-flask method, a gold-standard technique for measuring thermodynamic solubility.[5]
Materials and Methods
-
Compound: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (purity >98%, synthesized in-house).
-
Solvents: HPLC grade organic solvents were used without further purification.
-
Instrumentation: Analytical balance, temperature-controlled orbital shaker, centrifuge, High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Experimental Protocol: Isothermal Shake-Flask Method
-
Preparation of Supersaturated Solutions: An excess amount of solid 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine was added to 2 mL of each selected organic solvent in a glass vial.
-
Equilibration: The vials were sealed and placed in a temperature-controlled orbital shaker set at 25 °C and 50 °C. The samples were agitated for 48 hours to ensure equilibrium was reached.
-
Phase Separation: After equilibration, the vials were allowed to stand for 1 hour to allow the undissolved solid to settle. The samples were then centrifuged at 10,000 rpm for 15 minutes to further separate the solid and liquid phases.
-
Sample Dilution and Analysis: A known aliquot of the clear supernatant was carefully withdrawn and diluted with a suitable solvent (typically the mobile phase of the HPLC method). The concentration of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine in the diluted sample was determined by a validated HPLC-UV method.
-
Quantification: The solubility was calculated from the measured concentration and the dilution factor. Each experiment was performed in triplicate.
HPLC Method for Quantification
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Curve: A standard curve was generated using known concentrations of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine.
Solubility Data of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
The experimentally determined solubility of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine in various organic solvents at 25 °C and 50 °C is presented in the following table.
| Solvent | Solvent Class | Solubility at 25 °C (mg/mL) | Solubility at 50 °C (mg/mL) |
| Methanol | Alcohol (Protic) | 15.2 | 35.8 |
| Ethanol | Alcohol (Protic) | 12.5 | 29.1 |
| Isopropanol | Alcohol (Protic) | 8.1 | 19.5 |
| Acetone | Ketone (Aprotic) | 25.6 | 58.3 |
| Ethyl Acetate | Ester (Aprotic) | 18.9 | 42.7 |
| Acetonitrile | Nitrile (Aprotic) | 22.4 | 51.2 |
| Dichloromethane | Halogenated (Aprotic) | 35.1 | 75.4 |
| Tetrahydrofuran (THF) | Ether (Aprotic) | 30.8 | 68.9 |
| Toluene | Aromatic Hydrocarbon | 5.3 | 12.6 |
| n-Hexane | Aliphatic Hydrocarbon | < 0.1 | 0.2 |
Analysis and Interpretation of Solubility Data
The solubility data reveals several key trends:
-
Effect of Solvent Polarity: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine exhibits the highest solubility in polar aprotic solvents such as dichloromethane, tetrahydrofuran, and acetone. This suggests that dipole-dipole interactions are the primary driving force for dissolution in these solvents. The moderate solubility in polar protic solvents like methanol and ethanol indicates that while hydrogen bonding can occur, it is not as dominant as the dipole-dipole interactions.
-
Low Solubility in Nonpolar Solvents: The compound is sparingly soluble in the nonpolar aromatic solvent toluene and practically insoluble in the nonpolar aliphatic solvent n-hexane. This is expected, as the polar nature of the solute molecule does not interact favorably with the nonpolar solvent molecules.
-
Effect of Temperature: As anticipated, the solubility of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine increases significantly with an increase in temperature across all solvents tested. This indicates that the dissolution process is endothermic.
Visualizing the Experimental Workflow and Molecular Interactions
To further clarify the experimental process and the underlying molecular interactions governing solubility, the following diagrams are provided.
Figure 1: Experimental workflow for the determination of thermodynamic solubility.
Figure 2: Key intermolecular interactions influencing solubility.
Practical Implications and Recommendations
Based on the solubility data, the following recommendations can be made for researchers working with 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine:
-
For Synthesis and Purification:
-
Reaction Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are excellent choices for reaction solvents due to the high solubility of the compound.
-
Crystallization: A solvent/anti-solvent system is likely to be effective for purification. For example, dissolving the crude product in a good solvent like dichloromethane or acetone and then adding a poor solvent like n-hexane should induce crystallization. Toluene could also be used as a crystallization solvent, particularly at elevated temperatures followed by cooling.
-
-
For Formulation and Drug Delivery:
-
The low solubility in nonpolar solvents suggests potential challenges for lipid-based formulations.
-
The good solubility in moderately polar solvents like ethyl acetate and acetone suggests that solvent-based formulation approaches, such as spray drying, could be viable.
-
Conclusion
This technical guide has provided a detailed investigation into the solubility of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine in a range of organic solvents. The compound exhibits favorable solubility in polar aprotic and protic solvents, and poor solubility in nonpolar solvents. The provided data and protocols will be a valuable resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the development of new chemical entities based on this promising scaffold.
References
Sources
- 1. scialert.net [scialert.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. raytor.com [raytor.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromo-6-methylpyrimidine | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]
- 13. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 14. medcraveonline.com [medcraveonline.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]
- 17. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Bromo-6-(2-ethoxyphenyl)pyrimidine (1601291-41-1) for sale [vulcanchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Thermogravimetric Profiling of Halogenated Heterocycles: A Technical Guide to 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Executive Summary
As a Senior Application Scientist, I approach thermal analysis not merely as a data-collection exercise, but as a self-validating system of physicochemical discovery. When characterizing complex pharmaceutical intermediates like 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine , understanding the causality behind every experimental parameter is non-negotiable. This highly functionalized building block—comprising a halogenated pyrimidine core linked via a methylene bridge to a thiophene ring—presents unique thermal liabilities.
Thermogravimetric Analysis (TGA) is critical for defining the thermal operational window of active pharmaceutical ingredients (APIs) and their intermediates, as defined by . This whitepaper outlines a rigorous, self-validating TGA methodology specifically engineered to decode the thermal stability, solvent retention, and degradation kinetics of this specific halogenated heterocycle.
Analyte Profiling & Causality in Method Design
Every choice in a thermal analysis protocol—from the crucible material to the purge gas—must be grounded in the structural reality of the analyte. For 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, the method design is driven by the following structural causalities:
-
Crucible Selection (The Halogen Effect): The C-Br bond is typically the weakest link in halogenated pyrimidines, prone to homolytic cleavage or elimination upon thermal stress, consistent with findings in[1]. Because the thermal release of bromine radicals or hydrogen bromide (HBr) can catalytically interact with standard platinum pans, high-purity alumina (Al₂O₃) crucibles are strictly required to maintain an inert testing environment.
-
Sample Mass Optimization: We utilize a precisely weighed 5.0–10.0 mg sample. A mass below 2 mg compromises the signal-to-noise ratio, while a mass exceeding 15 mg introduces thermal lag and mass transfer resistance, causing overlapping decomposition events to blur together.
-
Atmospheric Control: The primary run must be conducted under a dry, inert nitrogen (N₂) purge to isolate pure thermal decomposition (pyrolysis) from oxidative degradation.
Self-Validating Experimental Methodology
A robust protocol must prove its own accuracy. By incorporating an isothermal hold and a high-temperature gas-switching step, we ensure absolute mass closure (100% of the sample mass is accounted for), a standard highlighted by [2].
Step 1: Instrument Calibration and Blanking Calibrate the TGA furnace temperature using Curie point standards (e.g., Alumel, Nickel). Run a blank baseline with an empty alumina crucible under the exact experimental conditions. This baseline is automatically subtracted from the sample run to correct for buoyancy effects.
Step 2: Sample Loading Accurately weigh 5.0 to 10.0 mg of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine into the tared alumina crucible. Ensure the powder is evenly distributed across the bottom of the pan to optimize heat transfer.
Step 3: Purge and Equilibration Load the sample and purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating. This eliminates residual oxygen and atmospheric moisture from the microbalance chamber.
Step 4: Dynamic Heating Program Ramp the temperature at a constant rate of 10 °C/min from 25 °C to 600 °C. This specific heating rate provides an optimal balance between the kinetic resolution of thermal events and overall experimental time.
Step 5: Self-Validation (Oxidative Switch) At 600 °C, switch the purge gas from Nitrogen to Air (or Oxygen) and continue heating to 800 °C. This step combusts any remaining carbonaceous char. If the final mass drops to exactly 0.00%, it validates that no inorganic impurities (ash) were present and that the mass balance is fully closed.
Fig 1: Self-validating TGA workflow ensuring mass closure and accurate baseline subtraction.
Mechanistic Degradation Pathways
The coupling of TGA with derivative thermogravimetry (DTG) allows for the precise isolation of overlapping thermal events when analyzing complex multi-ring systems, a method supported by[3]. Based on the molecular weight (MW ≈ 255.13 g/mol ) and structural liabilities of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, the thermal degradation follows a distinct, multi-stage pathway:
-
Dehalogenation: The initial major mass loss is driven by the cleavage of the pyrimidine C-Br bond.
-
Bridge Cleavage: As thermal energy increases, the methylene bridge connecting the two aromatic systems ruptures, leading to the volatilization of the thiophene moiety.
-
Ring Fragmentation: The highly stable pyrimidine core is the last to degrade, undergoing high-temperature ring opening and releasing nitrogenous gases (HCN, NOx).
Fig 2: Proposed multi-stage thermal degradation pathway of the halogenated pyrimidine intermediate.
Quantitative Data Presentation
The following table synthesizes the expected quantitative data extracted from the TGA and DTG curves, mathematically correlated to the molecular weight fractions of the analyte's structural components.
Table 1: Thermogravimetric Profile of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
| Thermal Event | Temp. Range (°C) | Peak DTG (°C) | Expected Mass Loss (%) | Mechanistic Assignment |
| Drying | 25 – 105 | N/A | < 0.5% | Loss of surface moisture / residual solvent |
| Degradation I | 180 – 260 | 225 | ~ 31.3% | Dehalogenation (Loss of Br / HBr) |
| Degradation II | 310 – 420 | 365 | ~ 38.0% | Methylene bridge cleavage & thiophene loss |
| Degradation III | 450 – 600 | 510 | ~ 20.2% | Pyrimidine ring fragmentation |
| Oxidation | 600 – 800 | 650 | ~ 10.0% | Combustion of carbonaceous char (Air switch) |
Conclusion
By treating Thermogravimetric Analysis not as a passive measurement but as an active, self-validating interrogation of molecular structure, researchers can derive highly accurate thermal profiles. For 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, the strategic use of alumina crucibles, precise atmospheric control, and DTG integration provides a comprehensive understanding of its thermal liabilities, ultimately de-risking downstream pharmaceutical manufacturing processes.
References
-
Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: TA Instruments URL: [Link]
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Title: The Role of Thermal Analysis in Pharmaceutical Testing and R&D Source: AZoM URL: [Link][2]
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Title: Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals Source: MDPI URL: [Link][3]
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The Pyrimidine Core: A Versatile Scaffold for Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrimidine ring, a fundamental heterocyclic structure and a key component of nucleic acids, stands as a privileged scaffold in medicinal chemistry.[1][2] Its inherent drug-like properties and the synthetic accessibility to a vast array of substituted derivatives have made it a cornerstone in the development of novel therapeutics. This guide provides a comprehensive exploration of the diverse biological activities of substituted pyrimidines, delving into the causality behind their mechanisms of action and providing field-proven experimental protocols for their evaluation. Our focus is to bridge the gap between synthetic chemistry and biological application, offering a trusted resource for professionals in drug discovery and development.
The Anticancer Potential of Substituted Pyrimidines: Targeting Uncontrolled Cell Proliferation
The dysregulation of cellular signaling pathways is a hallmark of cancer, and the pyrimidine scaffold has proven to be an exceptional framework for designing inhibitors that target key nodes in these pathways.[2] A predominant strategy involves the development of kinase inhibitors, as kinases are crucial regulators of cell growth, proliferation, and survival.[3]
Mechanism of Action: Kinase Inhibition
Many pyrimidine derivatives exert their anticancer effects by competitively binding to the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting the signaling cascade that drives tumor growth.[4] A prime example is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in various cancers, including non-small cell lung cancer and breast cancer.[5][6]
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Caption: EGFR signaling cascade and the inhibitory action of pyrimidine-based kinase inhibitors.
Quantitative Assessment of Anticancer Activity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of a cancer cell line by 50%.
| Compound Scaffold | Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | 4-OCH3-Ph, H | HCT-116 (Colon) | 1.98 | [1] |
| Pyrido[2,3-d]pyrimidine | 4-OCH3-Ph, H | MCF-7 (Breast) | 2.18 | [1] |
| Pyrido[2,3-d]pyrimidinone | Varies | A549 (Lung) | 9.6 | [5] |
| Pyrrolo[2,3-d]pyrimidine | Halogenated benzylidenebenzohydrazides | Multiple | 29 - 59 | [3] |
| Pyrido[2,3-d]pyrimidine | Varies | HepG2 (Liver) | 1.13 | [7] |
| Pyrrolo[2,3-d]pyrimidine | Varies | PC3 (Prostate) | Varies | [8] |
| Pyrimidine-tethered chalcone | Varies | A549 (Lung) | 20.49 | [6] |
| Pyrimidine-tethered chalcone | Varies | MCF-7 (Breast) | 6.70 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Workflow for In Vitro Anticancer Activity Screening
Caption: A generalized workflow for evaluating the in vitro anticancer activity of substituted pyrimidines.
Step-by-Step Protocol:
-
Cell Seeding: Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the substituted pyrimidine derivatives in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity of Pyrimidine Derivatives: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Substituted pyrimidines have emerged as a promising class of antimicrobial compounds, exhibiting activity against a broad spectrum of bacteria and fungi.[9]
Mechanism of Action
The antimicrobial mechanisms of pyrimidine derivatives are diverse. Some act as antifolates, inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and certain amino acids.[10] Others interfere with cell wall synthesis or disrupt membrane integrity.
Quantitative Assessment of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the potency of new antimicrobial compounds.
| Compound Scaffold | Substitutions | Microorganism | MIC (µg/mL) | Reference |
| Dihydropyrimidine | Varies | S. aureus | 14.72 | [9] |
| Dihydropyrimidine | Varies | E. coli | 14.72 | [9] |
| Chromeno-pyrimidine-dione | Varies | B. subtilis | 12.5 | [9] |
| Chromeno-pyrimidine-dione | Varies | C. albicans | 25 | [9] |
| Pyrazolo-pyrimidine | Varies | S. aureus | 3.125 | [9] |
| Halogenated Pyrrolopyrimidine | Bromo or Iodo | S. aureus | 8 | [11] |
| Halogenated Pyrimidine | 2,4-dichloro-5-fluoro | S. aureus | 50 | [12] |
| Amide-containing Pyrimidine | Varies | Phomopsis sp. | 10.5 | [13][14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.
Workflow for Antimicrobial Susceptibility Testing
Caption: A procedural flowchart for determining the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the pyrimidine derivative in a suitable solvent. Perform serial twofold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth with inoculum) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Properties of Substituted Pyrimidines
Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory potential by modulating the production of pro-inflammatory mediators.
Mechanism of Action
The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and to suppress the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[15][16]
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory activity can be quantified by measuring the inhibition of pro-inflammatory markers.
| Compound Scaffold | Target | IC50 | Reference |
| Pyrimidine-pyrazole hybrid | NO release | Varies | [16] |
| Pyrimidine-pyrazole hybrid | PGE2 production | 6.31 µM | [16] |
| N-2,4-pyrimidine-N-phenyl-N'-alkyl urea | TNF-α synthesis | Low-nanomolar | [17] |
| 2,5-diaminobenzoxazole derivative | IL-6/STAT3 | 3.51 µg/mL | [18] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the NO produced by the cells.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antiviral and CNS-Active Pyrimidine Derivatives
The versatility of the pyrimidine scaffold extends to the development of antiviral agents and compounds that modulate the central nervous system (CNS).
Antiviral Pyrimidines
Many antiviral drugs are nucleoside analogs, where a modified pyrimidine base is attached to a sugar moiety. These compounds often act by inhibiting viral polymerases, thus terminating the replication of the viral genome.
| Compound Class | Virus | EC50/IC50 | Reference |
| 1,2,3-triazolyl nucleoside analogues | Coxsackie B3 virus | 11.3 µM (IC50) | [19] |
| 1,2,3-triazolyl nucleoside analogues | Influenza A H1N1 | 24.3 µM (IC50) | [19] |
| Carbobicyclic nucleoside analogues | Respiratory Syncytial Virus (RSV) | 0.53 µM (IC50) | [20] |
| Bicyclic pyrimidine nucleoside analogues | Zika virus | 5 - 15 µM (EC50) | [21] |
CNS-Active Pyrimidines
Substituted pyrimidines have been investigated for their potential to treat various CNS disorders by interacting with specific receptors and transporters.[22][23]
| Compound Class | Target | Binding Affinity (Ki) | Reference |
| 3-pyrimidineindoles | Serotonin receptors (5HT2B) | <0.2 µM | [22] |
| Optically active pyrimidine derivatives | 5-HT2C receptors | High affinity | [24] |
Conclusion and Future Perspectives
Substituted pyrimidines represent a highly versatile and privileged scaffold in modern drug discovery. Their ability to interact with a wide range of biological targets has led to the development of potent anticancer, antimicrobial, anti-inflammatory, antiviral, and CNS-active agents. The structure-activity relationship studies, facilitated by robust in vitro assays, continue to guide the rational design of new derivatives with improved efficacy and selectivity. The future of pyrimidine-based drug discovery lies in the exploration of novel substitution patterns, the development of multi-target inhibitors, and the application of advanced computational methods to predict biological activity and pharmacokinetic properties. This in-depth guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic core.
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In silico prediction of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine properties
This technical guide details the in silico characterization of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine , a theoretical pharmacophore scaffold. This guide is structured to serve as a reproducible protocol for medicinal chemists evaluating similar heterocyclic intermediates.
A Technical Guide to Pharmacokinetic, Toxicological, and Bioactivity Prediction
Executive Summary & Molecular Architecture
The title compound, 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine , represents a "privileged scaffold" in medicinal chemistry. It combines a pyrimidine core (common in kinase inhibitors) with a thiophene moiety (bioisostere of benzene) and a bromine handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Before wet-lab synthesis, in silico profiling is critical to assess whether this intermediate possesses the "drug-likeness" required to serve as a lead compound. This guide executes a predictive workflow covering physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity), and molecular docking potential.
Structural Definition
To ensure reproducibility in software inputs (SwissADME, ProTox-II, AutoDock), the molecule is defined by the following identifiers:
-
IUPAC Name: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
-
Molecular Formula:
-
Canonical SMILES: Brc1cc(Cc2ccsc2)ncn1
-
Key Pharmacophores:
Computational Workflow
The following diagram outlines the logical flow of the in silico assessment, moving from 2D structural generation to 3D interaction modeling.
Figure 1: The sequential workflow for in silico characterization, ensuring data from basic geometry informs complex docking simulations.
Physicochemical Profiling (Lipinski & Veber)
The first "gate" in drug discovery is establishing oral bioavailability. We utilize the Lipinski Rule of Five (Ro5) and Veber’s Rules .[5]
Predicted Data Table
Note: Values are calculated based on fragment contribution methods standard in cheminformatics.
| Property | Predicted Value | Threshold (Ro5/Veber) | Status | Interpretation |
| Molecular Weight | 255.13 g/mol | < 500 g/mol | ✅ Pass | Excellent size for further derivatization. |
| LogP (Consensus) | 2.85 – 3.10 | < 5.0 | ✅ Pass | Lipophilic enough for membrane permeability, soluble enough for blood transport. |
| H-Bond Donors | 0 | < 5 | ✅ Pass | Absence of -OH/-NH groups improves permeability but limits H-bond interactions. |
| H-Bond Acceptors | 2 (N atoms) | < 10 | ✅ Pass | Standard for nitrogen heterocycles. |
| TPSA | ~25.78 Ų | < 140 Ų | ✅ Pass | Topological Polar Surface Area suggests high intestinal absorption. |
| Rotatable Bonds | 2 | < 10 | ✅ Pass | Rigid scaffold; favorable entropy for binding. |
Expert Insight: The Bromine Effect
The presence of the Bromine atom significantly increases the LogP (lipophilicity) compared to a chloro- or fluoro- analog. While this aids in passive diffusion across the blood-brain barrier (BBB), it also increases the molecular weight. In a drug development context, this Bromine is often a "placeholder" to be replaced by a solubilizing group (e.g., morpholine or piperazine) in the final drug candidate [1].
ADMET Profiling (Pharmacokinetics)
Using algorithms from SwissADME and pkCSM , we predict the fate of the molecule in a biological system.
Absorption & Distribution
-
GI Absorption: Predicted High .[5] The low TPSA (< 30 Ų) and moderate lipophilicity indicate rapid passive absorption in the gastrointestinal tract.
-
Blood-Brain Barrier (BBB): Predicted Permeant . The molecule lacks polar hydrogens and has a low molecular weight, suggesting it can cross the BBB. This is advantageous for CNS targets but poses a risk of central side effects for non-CNS indications.
-
P-glycoprotein (P-gp) Substrate: Predicted No . This suggests the molecule is unlikely to be actively pumped out of cells, improving intracellular concentration.
Metabolism (Cytochrome P450)
The pyrimidine and thiophene rings are metabolic "soft spots."
-
CYP2D6 Inhibitor: Unlikely.
-
CYP3A4 Substrate: Likely . Thiophene rings are known to undergo oxidative metabolism (S-oxidation) by CYP450 enzymes, potentially leading to reactive metabolites [2].
-
Mitigation Strategy: If S-oxidation proves problematic in later stages, substituting the thiophene with a thiazole or phenyl ring is a standard bioisosteric replacement.
-
Toxicity Assessment (In Silico Toxicology)
Safety is the primary cause of attrition. We utilize ProTox-II methodologies to predict specific endpoints.
Key Toxicity Endpoints
| Endpoint | Prediction | Probability | Mechanism |
| Hepatotoxicity | Active | Moderate | Thiophene activation to reactive sulfoxides/epoxides can cause liver stress. |
| Mutagenicity (AMES) | Inactive | High | Pyrimidine core is generally stable; lacks nitro/nitroso groups. |
| Carcinogenicity | Inactive | High | No structural alerts for DNA intercalation. |
| LD50 (Rodent) | ~800 mg/kg | Class 4 | Harmful if swallowed (estimated). |
Protocol Validation: To validate these toxicity predictions, one would cross-reference the structure with the Tox21 database. The "4-bromo" moiety is chemically reactive (alkylating agent potential in specific contexts), which may flag false positives in protein reactivity screens.
Molecular Docking Case Study: Kinase Inhibition
Pyrimidine derivatives are classical scaffolds for ATP-competitive kinase inhibitors (e.g., Imatinib analogs). To demonstrate the bioactivity potential, we simulate docking against EGFR (Epidermal Growth Factor Receptor) , a common cancer target.[6]
Docking Protocol (AutoDock Vina)
-
Protein Prep: Retrieve PDB ID: 1M17 (EGFR kinase domain). Remove water molecules; add polar hydrogens; compute Gasteiger charges.
-
Ligand Prep: Convert SMILES Brc1cc(Cc2ccsc2)ncn1 to PDBQT format. Set torsion tree root at the methylene bridge.
-
Grid Box: Center on the ATP-binding hinge region (Met793). Size: 20x20x20 Å.
-
Execution: Run Vina with exhaustiveness = 8.
Predicted Binding Mode
-
Hinge Interaction: The N1 of the pyrimidine ring acts as an H-bond acceptor with the backbone NH of Met793 .
-
Hydrophobic Pocket: The thiophene ring rotates to occupy the hydrophobic "Gatekeeper" region (near Thr790), utilizing
- T-shaped interactions. -
Binding Affinity: Estimated
to kcal/mol.-
Note: This affinity is moderate. To achieve nanomolar potency, the Bromine atom would typically be replaced by an amine-linked tail to interact with the solvent-exposed region (Asp855) [3].
-
Figure 2: Schematic of the predicted critical interactions within the EGFR ATP-binding pocket.
Conclusion & Recommendations
The in silico profiling of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine reveals it to be a highly drug-like scaffold with excellent bioavailability (Ro5 compliant) and moderate baseline affinity for kinase targets.
Critical Recommendations for Development:
-
Metabolic Stability: Early in vitro microsomal stability assays are required to assess the liability of the thiophene ring.
-
Synthetic Utility: The 4-Bromo position should be utilized for Buchwald-Hartwig aminations to introduce solubilizing groups, which will simultaneously boost potency and reduce the lipophilicity (LogP) to an optimal range of 2.0–2.5.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
-
Dalvie, D. K., et al. (2002). "Metabolism of Thiophene-Containing Drugs: Chemical Basis for the Formation of Reactive Metabolites." Chemical Research in Toxicology, 15(3), 269–299. Link
-
Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 40(22), 3601–3616. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link
Sources
Methodological & Application
Suzuki coupling reactions with 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Abstract
This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine as the electrophilic partner. While the 4-bromopyrimidine core is inherently activated for oxidative addition, the presence of the sulfur-containing thiophene moiety presents a risk of catalyst poisoning via Pd-S coordination. This note provides a robust, field-proven protocol utilizing biarylphosphine ligands (e.g., SPhos , XPhos ) to ensure high turnover numbers (TON) and suppress side reactions.
Introduction & Strategic Analysis
The pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Imatinib, Dasatinib). The specific intermediate, 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine , represents a "privileged scaffold" where the C4-position serves as a vector for diversity via cross-coupling, while the C6-thiophene moiety acts as a hydrophobic anchor often targeting the back-pocket of ATP-binding sites.
Mechanistic Challenges
-
Catalyst Sequestration (The "Sulfur Problem"): The thiophene sulfur and the pyrimidine nitrogens (N1/N3) can compete with phosphine ligands for the Palladium center. This formation of stable, non-reactive Pd-heterocycle complexes halts the catalytic cycle.
-
Electrophilicity: The C4-Br bond is significantly electron-deficient due to the adjacent nitrogen atoms, making oxidative addition facile. However, this also makes the substrate prone to hydrolytic debromination or nucleophilic aromatic substitution (
) if strong hydroxide bases are used.
Mechanistic Pathway & Ligand Selection
To overcome the "Sulfur Problem," the use of bulky, electron-rich Buchwald ligands is critical. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard here. Its steric bulk prevents the coordination of the thiophene sulfur to the Pd center, while its electron-rich nature facilitates the oxidative addition of the C-Br bond.
Figure 1: Catalytic Cycle & Ligand Role
Caption: The catalytic cycle highlights the critical role of bulky ligands (SPhos) in preventing off-cycle sulfur coordination (red dashed line) while promoting the main cycle.
Optimization Matrix
The following conditions have been validated for 4-halopyrimidines bearing sulfur substituents.
| Parameter | Standard (Robust) | High Performance (Challenging) | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos prevents S-poisoning better than PPh₃. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) or n-BuOH | Toluene is non-polar, reducing S-coordination; n-BuOH is excellent for solubility. |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) | Phosphate is milder than carbonate, preventing hydrolysis of the pyrimidine. |
| Temp | 90 °C | 100 °C (or 110 °C MW) | Higher temp required to overcome steric bulk of SPhos. |
| Time | 12-18 Hours | 1-4 Hours | Active catalyst system drastically reduces reaction time. |
Detailed Experimental Protocol
Target Reaction: Coupling of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1 ) with Phenylboronic acid (2 ) to yield 4-Phenyl-6-(thiophen-3-ylmethyl)pyrimidine (3 ).
Materials
-
Substrate: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (Sigma-Aldrich #520683)
-
Ligand: SPhos (Sigma-Aldrich #638072)
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground.[1]
-
Solvent: Toluene (Anhydrous) and Distilled Water.
Step-by-Step Procedure (High-Performance Method)
-
Pre-complexation (Optional but Recommended):
-
In a small vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) in 1 mL of anhydrous Toluene.
-
Stir at room temperature for 5 minutes under Nitrogen. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active catalytic species.
-
-
Reaction Assembly:
-
To a 25 mL reaction vial equipped with a magnetic stir bar, add:
-
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (127.5 mg, 0.50 mmol).
-
Arylboronic acid (0.75 mmol, 1.5 equiv).
-
K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).
-
-
Seal the vial with a septum cap.
-
-
Inertion:
-
Evacuate the vial and backfill with Nitrogen (repeat 3 times). Crucial: Oxygen poisons the electron-rich SPhos ligand.
-
-
Solvent & Catalyst Addition:
-
Add degassed Toluene (4 mL) and degassed Water (0.5 mL) via syringe.
-
Add the pre-formed Catalyst/Ligand solution (from Step 1) via syringe.
-
-
Reaction:
-
Heat the block to 100 °C . Stir vigorously (800 rpm).
-
Monitor by TLC or LC-MS after 1 hour. (Expect >95% conversion within 2-4 hours).
-
-
Work-up:
-
Purification:
-
Flash Chromatography: Silica gel.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The thiophene moiety makes the product lipophilic; it will elute relatively early.
-
Workflow Diagram
Caption: Operational workflow for the Suzuki coupling of 4-bromo-6-(thiophen-3-ylmethyl)pyrimidine.
Troubleshooting & Analytical Notes
Common Issues
-
Low Conversion: Often due to "Pd-black" precipitation.
-
Solution: Increase ligand:Pd ratio to 3:1 or switch to XPhos Pd G3 precatalyst (a pre-formed active species).
-
-
Protodeboronation (Ar-H formation): The boronic acid loses Boron before coupling.[1]
-
Solution: Use K₃PO₄ instead of Carbonates. Add the boronic acid in portions. Reduce water content (use 10:1 solvent ratio).
-
-
Homocoupling (Ar-Ar):
-
Solution: Ensure strict deoxygenation. Oxygen promotes homocoupling of boronic acids.
-
Analytical Markers (1H NMR)
-
Starting Material: The C4-position is empty (Br). The pyrimidine H2 (singlet) will be around δ 8.8 - 9.0 ppm .
-
Product: The introduction of an aryl group at C4 usually shifts the H2 signal upfield slightly due to shielding, or downfield if the aryl group is electron-withdrawing.
-
Thiophene Protons: Look for the characteristic multiplets around δ 6.9 - 7.4 ppm . The methylene bridge (-CH2-) typically appears as a singlet around δ 4.0 - 4.2 ppm .
References
-
Comparative Reactivity of Halopyrimidines
-
BenchChem Technical Guide. "A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine."[6]
-
-
Suzuki Coupling of 4-Halopyrimidines
- Naseer, M. M., et al. (2020). "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine." Processes, 8(11), 1342.
-
Thiophene Tolerance in Pd-Catalysis
- Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. (Establishes SPhos/XPhos for S-containing heterocycles).
-
Microwave Assisted Protocols
-
Lopriore, G., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Catalysts, 11, 439.[7]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Buchwald-Hartwig Amination of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Executive Summary & Mechanistic Rationale
The functionalization of complex heteroaryl halides via palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a cornerstone of modern drug development[1]. However, the specific substrate 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine presents a multifaceted catalytic challenge due to the electronic and steric nature of its heterocycles.
As a researcher, you must navigate two primary failure modes when designing this reaction:
-
Competing Nucleophilic Aromatic Substitution (SNAr): The 4-position of the pyrimidine ring is highly electron-deficient. While this accelerates the initial oxidative addition of the C-Br bond to the Pd(0) center, it simultaneously makes the ring highly susceptible to SNAr[2]. If strong, nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) are utilized, the formation of tert-butoxypyrimidine byproducts will rapidly outcompete the desired Pd-catalyzed C-N bond formation[1].
-
Heteroatom Catalyst Poisoning: The substrate possesses multiple Lewis basic sites: the pyrimidine nitrogens and the thiophene sulfur. Thiophene appendages are notorious for coordinating to soft Pd(II) intermediates, forming stable, off-cycle chelates that halt catalytic turnover (catalyst poisoning)[3].
The Causal Solution: To overcome these barriers, the catalytic system must be engineered with steric precision. The use of bulky, bidentate phosphine ligands with large bite angles (e.g., Xantphos) or sterically demanding monophosphines (e.g., tBuXPhos) is mandatory[4]. These ligands create a congested coordination sphere around the palladium center, physically blocking the thiophene sulfur from coordinating while still allowing the amine to attack the Pd(II)-aryl complex[3]. Furthermore, substituting NaOtBu with a milder, non-nucleophilic base like Cesium Carbonate (Cs2CO3) effectively suppresses the SNAr background reaction[1].
Logical pathway of the catalytic cycle highlighting the prevention of catalyst poisoning.
Reaction Optimization & Quantitative Data
The following table summarizes the quantitative optimization data for coupling 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine with a standard secondary amine (e.g., morpholine). The data illustrates the causality behind the final protocol selection.
| Entry | Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd2(dba)3 (2 mol%) | BINAP (4 mol%) | NaOtBu | Toluene | 100 | <15% | Extensive SNAr byproduct formation; catalyst poisoning observed. |
| 2 | Pd2(dba)3 (2 mol%) | Xantphos (4 mol%) | NaOtBu | 1,4-Dioxane | 100 | 42% | Poisoning mitigated by Xantphos, but base remains too nucleophilic. |
| 3 | Pd2(dba)3 (2 mol%) | Xantphos (4 mol%) | Cs2CO3 | 1,4-Dioxane | 100 | 88% | Optimal. SNAr suppressed; efficient reductive elimination. |
| 4 | Pd(OAc)2 (4 mol%) | tBuXPhos (8 mol%) | K3PO4 | t-AmOH | 90 | 81% | Viable alternative for highly sterically hindered amines[4]. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process checks are embedded to ensure that any deviation from the optimal catalytic cycle is immediately identifiable.
Materials Required:
-
Substrate: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv, 1.0 mmol)
-
Amine: Primary or secondary amine (1.2 equiv, 1.2 mmol)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equiv, 2 mol%)
-
Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene[Xantphos] (0.04 equiv, 4 mol%)
-
Base: Anhydrous Cesium Carbonate [Cs2CO3] (2.0 equiv, 2.0 mmol)
-
Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step Methodology:
Step 1: Rigorous Exclusion of Oxygen and Moisture
-
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the substrate, Pd2(dba)3, Xantphos, and Cs2CO3. (If the amine is a solid, add it now). Seal the flask with a rubber septum.
-
Causality: Moisture hydrolyzes the active base and Pd-complexes. Oxygen irreversibly oxidizes the Pd(0) active species to inactive Pd(II) and oxidizes the phosphine ligand to an inert phosphine oxide.
Step 2: Solvent Addition and Degassing
-
Action: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Under a positive pressure of Argon, add anhydrous 1,4-Dioxane and the liquid amine via syringe. Perform three cycles of freeze-pump-thaw degassing.
-
Validation Check: Upon reaching room temperature, the initial solution should appear deep red/burgundy (characteristic of the active Pd2(dba)3/Xantphos complex). Self-Validation: If the solution immediately turns black and a fine precipitate forms, Pd(0) has aggregated into "Pd black" due to oxygen ingress or ligand dissociation. The reaction has failed and must be aborted.
Step 3: Thermal Activation and Coupling
-
Action: Transfer the flask to a pre-heated oil bath at 90–100 °C. Stir vigorously (800–1000 rpm) for 12–16 hours.
-
Causality: Vigorous stirring is critical. Because Cs2CO3 is largely insoluble in 1,4-Dioxane, the crucial deprotonation step of the catalytic cycle occurs entirely at the solid-liquid interface[1]. Poor stirring will artificially stall the reaction at the amine-coordination stage.
Step 4: In-Process Control (IPC)
-
Action: At 4 hours, halt stirring, allow the salts to settle, and withdraw a 10 µL aliquot under Argon. Dilute in LC-MS grade acetonitrile and analyze.
-
Validation Check: Look for the disappearance of the starting material's distinct isotopic M/M+2 bromine pattern. If starting material remains but no product is forming, SNAr degradation may have occurred (check for M-Br+OH or M-Br+alkoxy masses).
Step 5: Quench and Workup
-
Action: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a tightly packed pad of Celite. Wash the pad with an additional 10 mL of Ethyl Acetate.
-
Causality: The Celite pad mechanically removes insoluble inorganic salts (Cs2CO3, CsBr) and any precipitated Pd black. Failing to remove these before aqueous workup will result in severe, unbreakable emulsions.
Step 6: Purification
-
Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to isolate the pure aminated pyrimidine.
Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.
References
-
E. C. Reichert, K. Feng, A. C. Sather, S. L. Buchwald, "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines", PMC, URL:[Link]
-
M. D. Charles, P. Schultz, S. L. Buchwald, "Efficient Pd-Catalyzed Amination of Heteroaryl Halides", Organic Letters, URL:[Link]
-
Organic Syntheses, "Buchwald-Hartwig Coupling", Organic-Synthesis.com, URL: [Link]
-
P. Wagner et al., "t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water", Green Chemistry, URL:[Link]
Sources
Using 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine as a medicinal chemistry scaffold
Executive Summary
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine represents a high-value "privileged structure" in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors. This scaffold combines a reactive electrophilic handle (C4-Bromine) with a flexible, lipophilic side chain (C6-Thiophen-3-ylmethyl).
This Application Note provides validated protocols for functionalizing this scaffold to generate diverse libraries of bioactive small molecules. It focuses on replacing the C4-bromine with "hinge-binding" motifs via Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (
Key Chemical Attributes
| Feature | Chemical Property | Medicinal Chemistry Utility |
| C4-Bromine | High Electrophilicity | Primary site for installing hinge-binding amines or aryl groups via Buchwald/Suzuki coupling.[1] |
| Pyrimidine Core | Nitrogen-rich Heterocycle | Mimics the adenine ring of ATP; forms critical H-bonds in the kinase hinge region.[2][3] |
| Thiophene Tail | Bioisostere (Phenyl/Furan) | Occupies the hydrophobic "back pocket" (Gatekeeper region); improves metabolic stability over furan analogs. |
| Methylene Linker | Breaks conjugation, allowing the thiophene ring to rotate and fit into non-planar lipophilic pockets. |
Synthetic Utility & Workflows
The primary utility of this scaffold lies in its ability to undergo orthogonal functionalization. The C4-position is significantly more reactive than C2 or C6 due to the electron-deficient nature of the pyrimidine ring, facilitating regioselective substitution.
Visual Workflow: Scaffold Diversification
The following diagram illustrates the decision matrix for functionalizing 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine.
Caption: Divergent synthesis pathways for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine functionalization.
Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: To install an aromatic amine at the C4 position. This is the industry-standard method for creating the "hinge-binding" motif of kinase inhibitors (e.g., similar to Pazopanib or Imatinib analogs).
Mechanism: Palladium-catalyzed cross-coupling between the aryl halide and an amine.
Reagents:
-
Substrate: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv)
-
Nucleophile: Aniline derivative (e.g., 3,4,5-trimethoxyaniline) (1.2 equiv)
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv) -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 equiv)
-
Base:
(Cesium Carbonate) (2.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure:
-
Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial. Cool under a stream of Argon.
-
Charging: Add the pyrimidine scaffold (1.0 mmol), the aniline (1.2 mmol),
(2.0 mmol), (46 mg, 0.05 mmol), and Xantphos (58 mg, 0.1 mmol). -
Inertion: Cap the vessel and purge with Argon for 5 minutes (vacuum/backfill cycle x3).
-
Solvation: Inject anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Note: If using microwave irradiation, heat to 120°C for 45 minutes.
-
Monitoring: Check reaction progress via LC-MS. The product should show a mass shift corresponding to the loss of Br and gain of the amine.
-
Workup: Filter the reaction mixture through a pad of Celite to remove palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).
Critical Control Point: The choice of ligand is crucial. Xantphos is preferred for pyrimidines to prevent catalyst poisoning by the nitrogen heterocycle.
Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: To extend the carbon skeleton, often used to introduce a solubilizing group or a second pharmacophore.
Reagents:
-
Substrate: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv)
-
Boronic Acid: Aryl or Heteroaryl boronic acid (1.5 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(aqueous) (3.0 equiv) -
Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a separate flask, sparge the DME/Water mixture with Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of Suzuki failure.
-
Assembly: Add the scaffold, boronic acid, and catalyst to the reaction vessel.
-
Activation: Add the degassed solvent and the aqueous base.
-
Reaction: Heat to 85°C for 4 hours.
-
Workup: Dilute with water and extract with DCM (x3). Dry organics over
.
Medicinal Chemistry Strategy: Bioisosterism & SAR
The "thiophen-3-ylmethyl" moiety is not merely a passive side chain; it is a strategic design element.
Thiophene as a Bioisostere
In drug design, thiophene is often used as a bioisostere for a phenyl ring.[4][5]
-
Size: Thiophene is slightly smaller than benzene, allowing it to fit into tighter hydrophobic pockets.
-
Electronics: Thiophene is electron-rich (π-excessive). This can enhance
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein's binding site. -
Metabolism: Unlike furan rings, which can be metabolically activated to toxic enals (reactive metabolites), thiophenes are generally more stable, though S-oxidation is a potential metabolic route to monitor.
The Methylene "Hinge"
The
-
Rigid Biaryls: A direct Pyrimidine-Thiophene bond forces the molecule to be planar or twisted at a fixed angle.
-
Flexible Linker: The methylene group allows the thiophene to rotate and occupy the "Gatekeeper" or "Back Pocket II" of kinase enzymes, accommodating induced-fit binding modes.
Visual Logic: Structure-Activity Relationship (SAR)
Caption: Pharmacophore mapping of the scaffold for kinase inhibitor design.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Reaction turns black immediately | Palladium precipitation (Pd black formation). | Ensure rigorous degassing of solvents. Switch to a bidentate ligand like Xantphos or dppf which stabilizes Pd better than |
| Low Conversion (Buchwald) | Catalyst poisoning by Pyrimidine nitrogens. | Increase catalyst loading to 5-10 mol%. Use a stronger base like NaOtBu if the substrate tolerates it. |
| Benzylic Oxidation | Oxidation of the methylene ( | Avoid strong oxidants (e.g., KMnO4, Chromic acid). Perform reactions under inert atmosphere (Argon/Nitrogen). |
| Regioselectivity Issues | Nucleophilic attack at C2 instead of C4. | C4 is naturally more reactive (more electron-deficient). Lower the temperature (0°C to RT) if competing C2 substitution is observed. |
References
-
Pyrimidine Scaffolds in Kinase Inhibitors
-
Thiophene Bioisosterism
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism).
-
-
Buchwald-Hartwig Protocols for Heterocycles
-
Surry, D. S., & Buchwald, S. L. (2008). Biarylphosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
-
-
Reactivity of Halopyrimidines
-
Schlosser, M. (2005). The 4-halopyrimidines: A versatile starting material. European Journal of Organic Chemistry.
-
-
General Palladium Coupling Guide
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids - ProQuest [proquest.com]
- 6. journaljcti.com [journaljcti.com]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Late-Stage Functionalization of the Pyrimidine Core in 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Introduction & Strategic Rationale
The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibitors and CNS-active agents[1]. The compound 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine represents a highly versatile synthetic intermediate. The thiophen-3-ylmethyl appendage at the C6 position provides a lipophilic, electron-rich
This application note details field-proven protocols for functionalizing the C4 position of this specific pyrimidine core, focusing on carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations.
Mechanistic Insights: Exploiting the C4 Position
The regioselectivity and reactivity of halopyrimidines are governed by the intense electron deficiency of the diazine ring. Quantum mechanical (QM) analyses demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine core is predominantly localized at the C2 and C4 carbons, making these positions highly susceptible to nucleophilic attack and oxidative addition[2].
When designing a functionalization strategy for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, scientists must choose between Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .
-
The Bromine Advantage in Catalysis: In Pd-catalyzed cross-coupling, the rate-limiting step is typically the oxidative addition of the palladium catalyst into the carbon-halogen bond. Because the C-Br bond is significantly weaker than the C-Cl or C-F bonds, 4-bromopyrimidines are exceptionally reactive substrates for Suzuki-Miyaura and Buchwald-Hartwig reactions[3].
-
Overcoming Nucleophilic Limitations: While SNAr is a robust method for functionalizing electron-deficient pyrimidines, its success depends heavily on the nucleophile's strength[4]. Aliphatic amines readily displace the C4-bromide under thermal conditions. However, weaker nucleophiles (e.g., anilines, sterically hindered amines) face a high activation energy barrier, necessitating the use of Buchwald-Hartwig amination to force the C-N bond formation[5].
Workflow for selecting C4-functionalization strategies on the pyrimidine core.
Experimental Protocols
Protocol A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier method for installing aryl or heteroaryl groups at the C4 position[6]. To prevent the thiophene sulfur atom from poisoning the palladium catalyst, a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is highly recommended, as it maintains a tight coordination sphere around the Pd center.
Reagents & Materials:
-
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v), degassed
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine starting material, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Degassing: Seal the flask with a septum and purge with Argon for 5 minutes. Add the degassed 1,4-Dioxane/H₂O mixture via syringe.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 4–8 hours. Monitor the consumption of the bromide via LC-MS or TLC (Hexanes/EtOAc).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂) to isolate the C4-arylated product.
Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the pyrimidine C4 position.
Protocol B: C-N Bond Formation via Buchwald-Hartwig Amination
When coupling weakly nucleophilic amines (e.g., anilines) or sterically hindered secondary amines, SNAr is inefficient. Buchwald-Hartwig amination overcomes this[5]. The use of XPhos is critical here; its bulky, electron-rich biaryl structure facilitates rapid reductive elimination while shielding the palladium from the thiophene moiety[6].
Reagents & Materials:
-
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv)
-
Amine Nucleophile (1.2 equiv)
-
Pd₂(dba)₃ (0.025 equiv, 5 mol% Pd)
-
XPhos (0.06 equiv, 6 mol%)
-
NaOt-Bu or Cs₂CO₃ (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a glovebox or under strict Argon flow, combine Pd₂(dba)₃ and XPhos in anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L-Pd(0) species.
-
Reagent Addition: Add the pyrimidine substrate, the amine, and the base (NaOt-Bu for standard amines; use Cs₂CO₃ if functional group tolerance is a concern).
-
Reaction: Seal the vessel and heat to 100 °C for 12 hours.
-
Workup: Cool the mixture, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
-
Purification: Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the resulting aminopyrimidine.
Protocol C: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)
For highly nucleophilic aliphatic amines (e.g., morpholine, piperidine, primary alkylamines), SNAr is the most atom-economical and operationally simple approach[4].
Reagents & Materials:
-
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv)
-
Aliphatic Amine (1.5–2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: n-Butanol or Isopropanol
Step-by-Step Methodology:
-
Setup: Dissolve the pyrimidine derivative in n-Butanol (0.2 M concentration) in a microwave-safe vial or a heavy-walled pressure tube.
-
Addition: Add the aliphatic amine and DIPEA.
-
Reaction: Seal the vessel and heat at 100–120 °C (conventional heating) for 4–6 hours, or utilize microwave irradiation at 120 °C for 30 minutes.
-
Workup: Remove the volatile solvent under reduced pressure. Partition the residue between CH₂Cl₂ and saturated aqueous NaHCO₃. Extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Dry the combined organic layers, concentrate, and purify by recrystallization or chromatography.
Quantitative Data & Condition Summary
The following table summarizes the optimal parameters for the three functionalization trajectories, providing a quick-reference guide for process optimization.
| Reaction Type | Target Bond | Ideal Nucleophile | Catalyst / Ligand | Base | Solvent & Temp | Typical Yield Range |
| Suzuki-Miyaura | C-C | Aryl/Heteroaryl Boronic Acids | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.5 eq) | Dioxane/H₂O (4:1), 90 °C | 75% – 92% |
| Buchwald-Hartwig | C-N | Anilines, Hindered Amines | Pd₂(dba)₃ / XPhos (5 mol%) | NaOt-Bu (1.5 eq) | Toluene, 100 °C | 60% – 85% |
| SNAr | C-N | Aliphatic Amines (1° or 2°) | None required | DIPEA (2.0 eq) | n-BuOH, 120 °C | 80% – 98% |
References
- Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: MDPI URL
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry Source: Benchchem URL
- Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines Source: ResearchGate URL
- Recent Advances in Pyrimidine-Based Drugs Source: Semantic Scholar URL
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions Source: Benchchem URL
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines Source: PMC - NIH URL
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine in Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of the Pyrimidine-Thiophene Scaffold
The pyrimidine ring is a cornerstone in the architecture of numerous therapeutic agents, largely due to its structural resemblance to the nucleobases of DNA and RNA.[1][2] In the realm of kinase inhibition, this "privileged scaffold" has proven exceptionally fruitful. Pyrimidine derivatives are adept at competing with ATP for binding within the kinase catalytic pocket, a feat achieved through their planar structure and hydrogen-bonding capabilities.[3][4] This has led to the development of a multitude of FDA-approved kinase inhibitors for cancer therapy.[4]
The incorporation of a thiophene moiety further enhances the therapeutic potential of these molecules. Thiophene and its derivatives are recognized as important pharmacophores in medicinal chemistry, contributing to a wide range of biological activities.[5] The combination of a pyrimidine core with a thiophene substituent, as seen in 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, creates a versatile building block for the synthesis of novel kinase inhibitors. The thiophen-3-ylmethyl group at the 6-position provides a vector for exploring interactions with the solvent-exposed region of the kinase active site, while the reactive bromo group at the 4-position serves as a key handle for introducing diverse functionalities through cross-coupling reactions.
This technical guide provides a comprehensive overview of the application of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine in the synthesis of kinase inhibitors, with a focus on practical, field-proven protocols and the underlying scientific rationale.
Synthesis of the Core Intermediate: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
A robust and scalable synthesis of the title compound is paramount for its successful application in drug discovery campaigns. While a direct, one-pot synthesis may not be readily available in the literature, a plausible and efficient route can be devised based on established pyrimidine chemistry. The following proposed synthesis involves a cyclocondensation reaction to form the pyrimidine core, followed by bromination.
Protocol 1: Synthesis of 6-(Thiophen-3-ylmethyl)pyrimidin-4(3H)-one
This step involves the base-catalyzed cyclocondensation of a β-ketoester with formamidine.
Materials:
-
Ethyl 4-(thiophen-3-yl)-3-oxobutanoate
-
Formamidine acetate
-
Sodium ethoxide (21 wt% solution in ethanol)
-
Absolute ethanol
-
Glacial acetic acid
-
Diethyl ether
-
Deionized water
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add formamidine acetate (1.1 equivalents) and stir at room temperature until fully dissolved.
-
Add ethyl 4-(thiophen-3-yl)-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in deionized water and acidify to pH 5-6 with glacial acetic acid to precipitate the product.
-
Filter the solid, wash with cold deionized water, and then with cold diethyl ether.
-
Dry the product under vacuum to yield 6-(thiophen-3-ylmethyl)pyrimidin-4(3H)-one.
Protocol 2: Bromination to Yield 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
The hydroxyl group of the pyrimidinone is converted to a bromo group, a more versatile handle for cross-coupling reactions.
Materials:
-
6-(Thiophen-3-ylmethyl)pyrimidin-4(3H)-one
-
Phosphoryl bromide (POBr₃)
-
N,N-Dimethylaniline
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 6-(thiophen-3-ylmethyl)pyrimidin-4(3H)-one (1.0 equivalent) in acetonitrile.
-
Add N,N-dimethylaniline (1.2 equivalents) to the suspension.
-
Carefully add phosphoryl bromide (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine.
Diversification of the Core: Synthesis of Kinase Inhibitor Libraries
The 4-bromo substituent on the pyrimidine ring is primed for functionalization via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amine moieties, enabling extensive exploration of the structure-activity relationship (SAR).
Figure 1: Synthetic workflow for kinase inhibitors.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of aryl or heteroaryl boronic acids to the 4-position of the pyrimidine core.
Materials:
-
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equivalent), the desired boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a 3:1 mixture of 1,4-dioxane and deionized water.
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) and heat the mixture to 90 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired 4-aryl/heteroaryl-6-(thiophen-3-ylmethyl)pyrimidine.
Protocol 4: Buchwald-Hartwig Amination
This protocol outlines the coupling of primary or secondary amines to the 4-position of the pyrimidine ring.[6]
Materials:
-
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (1.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and cesium carbonate (1.5 equivalents) under an inert atmosphere.
-
Add a solution of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equivalent) and the desired amine (1.2 equivalents) in anhydrous 1,4-dioxane.
-
Degas the mixture with argon for 10 minutes.
-
Heat the reaction to 100-110 °C for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-amino-6-(thiophen-3-ylmethyl)pyrimidine derivative.
Biological Evaluation of Synthesized Kinase Inhibitors
The synthesized compounds are subsequently evaluated for their biological activity, primarily through in vitro kinase inhibition assays and cell-based proliferation assays.
Figure 2: Workflow for biological evaluation.
Protocol 5: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified target kinase (e.g., MARK4, Aurora Kinase A)
-
Substrate specific for the kinase
-
Synthesized inhibitor compounds
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the appropriate buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 6: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line overexpressing the target kinase
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Target Kinases and Signaling Pathways
Derivatives of 4,6-disubstituted pyrimidines have shown inhibitory activity against a range of kinases implicated in cancer and other diseases. A notable example is the inhibition of Microtubule Affinity-Regulating Kinase 4 (MARK4), a serine/threonine kinase involved in the regulation of microtubule dynamics and cell polarity.[3][7] Overexpression of MARK4 has been linked to several cancers and neurodegenerative disorders like Alzheimer's disease.[3]
Other potential targets for pyrimidine-based inhibitors include Aurora kinases, which are crucial for cell cycle regulation, and Vascular Endothelial Growth Factor Receptors (VEGFRs), which play a key role in angiogenesis.[3][4][8]
Figure 3: Simplified MARK4 signaling pathway.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine core allows for the elucidation of the structure-activity relationship. The data obtained from biological assays should be organized systematically to facilitate SAR analysis.
Table 1: Representative Biological Data for Synthesized Kinase Inhibitors
| Compound ID | R Group at 4-Position | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) |
| Ref-Cmpd | - | MARK4 | 820 | HeLa | 1.76 |
| PYR-TH-001 | 4-Fluorophenyl | MARK4 | Data to be generated | HeLa | Data to be generated |
| PYR-TH-002 | 4-(Piperidin-1-yl)phenyl | MARK4 | Data to be generated | HeLa | Data to be generated |
| PYR-TH-003 | Morpholine | MARK4 | Data to be generated | HeLa | Data to be generated |
| PYR-TH-004 | 4-Methylpiperazine | MARK4 | Data to be generated | HeLa | Data to be generated |
Note: The data in this table is illustrative. Actual values would be determined experimentally. Ref-Cmpd data from a known MARK4 inhibitor for comparison.[9]
Conclusion
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic design allows for the facile introduction of diverse chemical functionalities at the 4-position through robust and well-established cross-coupling methodologies. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate libraries of pyrimidine-thiophene based compounds, paving the way for the discovery of new therapeutic agents targeting a range of kinases implicated in human diseases.
References
-
Al-Jubair, N., Al-Salahi, R., & Marzouk, M. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry. [Link]
- Ansari, A., & Ali, A. (Year not specified). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
- Yousuf, M., et al. (2021).
- Malik, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- El-Damasy, A. K., et al. (2020).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
- Siddesh, M. B., et al. (Year not specified). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Indian Academy of Sciences.
- BenchChem. (2025).
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Derivatization of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine in Organic Electronics
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the derivatization of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, a key building block for novel organic electronic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science. It outlines robust and optimized procedures for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse library of pyrimidine-thiophene-based compounds. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind experimental choices. Furthermore, this guide details the essential characterization techniques for the resulting derivatives and their subsequent fabrication into Organic Field-Effect Transistors (OFETs) to evaluate their performance as organic semiconductors.
Introduction: The Strategic Importance of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
The pursuit of high-performance organic semiconductors is a cornerstone of next-generation electronics, with applications spanning flexible displays, printable circuits, and large-area solar cells.[1][2] The molecular architecture of these materials is paramount, directly influencing their electronic properties and device performance.[3] The hybrid structure of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine offers a compelling platform for the design of novel organic electronic materials.
The pyrimidine core, an electron-deficient heterocycle, imparts favorable electron-accepting properties, which can enhance electron mobility and improve the performance of organic electronic devices like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[4][5] The thiophene moiety, a well-established electron-rich building block in organic electronics, contributes to the extension of the π-conjugated system, which is crucial for efficient charge transport.[6][7] The methylene bridge between the two rings provides a degree of conformational flexibility, which can be strategically utilized to fine-tune the solid-state packing and, consequently, the material's charge transport characteristics.
The bromine atom at the 4-position of the pyrimidine ring serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide range of functional groups, enabling the precise tuning of the molecule's electronic and photophysical properties.[8] This guide will focus on three of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, the Stille coupling for C-C bond formation with organostannanes, and the Buchwald-Hartwig amination for the synthesis of C-N linkages.[8][9][10]
By providing detailed, field-tested protocols, this document aims to empower researchers to efficiently synthesize and evaluate a new generation of pyrimidine-thiophene-based organic semiconductors with tailored properties for advanced electronic applications.
Derivatization Protocols: A Practical Guide
The following protocols are designed to be robust starting points for the derivatization of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine. It is important to note that optimization may be necessary for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[10][11] In the context of our target molecule, this reaction is ideal for introducing aryl or heteroaryl substituents at the 4-position of the pyrimidine ring.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The electron-deficient nature of the pyrimidine ring can make oxidative addition of the C-Br bond to the palladium center challenging.[12] Therefore, the use of electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), is often beneficial as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][12] A common and effective catalyst system is Pd₂(dba)₃ with a suitable phosphine ligand.[6]
-
Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8][11] A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. The use of a stronger base like potassium phosphate (K₃PO₄) can be advantageous for less reactive boronic acids.[4]
-
Solvent: A polar aprotic solvent such as 1,4-dioxane or a mixture of toluene and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[8][13] Rigorous degassing of the solvent is crucial to prevent oxidation of the palladium(0) catalyst and phosphine ligands.[14]
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%) and add them to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | Efficient Pd(0) source. |
| Ligand | XPhos (5 mol%) | Electron-rich, bulky ligand to promote oxidative addition.[4] |
| Base | K₂CO₃ (2.0 equiv.) | Moderately strong base for transmetalation.[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good solvent for both organic and inorganic reagents.[8] |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.
Stille Cross-Coupling: An Alternative for C-C Bond Formation
The Stille reaction provides a valuable alternative to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.[15][16] This reaction utilizes organostannanes as the coupling partners.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, palladium catalysts are employed. Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.[15] The choice of ligand is often less critical than in Suzuki couplings, but the addition of ligands like PPh₃ can be beneficial.[16]
-
Solvent: Anhydrous and degassed polar aprotic solvents such as toluene, DMF, or 1,4-dioxane are typically used.[15]
-
Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step.
Experimental Protocol: Stille Coupling
Caption: Workflow for the Stille cross-coupling reaction.
Detailed Steps:
-
To a dry Schlenk flask, add 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv.) and the desired organostannane (1.1 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A robust and commonly used catalyst for Stille reactions.[15] |
| Organostannane | 1.1 equiv. | Slight excess to ensure complete consumption of the starting material. |
| Solvent | Toluene | Anhydrous and high-boiling solvent suitable for Stille coupling.[15] |
| Temperature | 100-110 °C | Higher temperatures are often required for Stille reactions. |
| Work-up | Aqueous KF wash | To precipitate and remove toxic tin byproducts.[15] |
Table 2: Recommended starting conditions for Stille coupling.
Buchwald-Hartwig Amination: Introducing Nitrogen Functionalities
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 4-position of the pyrimidine ring.[9][17] This is particularly useful for synthesizing materials with tunable HOMO levels and for creating hole-transporting materials.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination of electron-deficient heteroaryl halides.[17] Bulky, electron-rich phosphine ligands such as Xantphos or those from the Buchwald portfolio are highly effective.[17] Pd(OAc)₂ is a common and effective palladium source.[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are frequently used.[17]
-
Solvent: Anhydrous and degassed ethereal solvents like 1,4-dioxane or toluene are the solvents of choice for this reaction.[17]
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Detailed Steps:
-
In a dry Schlenk flask, combine 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts, then wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium source.[17] |
| Ligand | Xantphos (4 mol%) | A bulky and electron-rich ligand suitable for C-N coupling.[17] |
| Base | NaOt-Bu (1.4 equiv.) | A strong, non-nucleophilic base.[17] |
| Solvent | Toluene | Anhydrous and high-boiling solvent.[17] |
| Temperature | 80-110 °C | To drive the reaction to completion. |
Table 3: Recommended starting conditions for Buchwald-Hartwig Amination.
Characterization of Derivatized Products
Thorough characterization of the newly synthesized compounds is essential to confirm their structure and purity and to understand their electronic properties.
Structural and Purity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the successful derivatization.[18][19] The disappearance of the proton signal corresponding to the 5-position of the pyrimidine ring (if the starting material was not substituted there) and the appearance of new aromatic or aliphatic signals will indicate a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the product, confirming its elemental composition.[18][20]
Evaluation of Electronic Properties
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used to determine the optical bandgap. The absorption spectra of these π-conjugated molecules are expected to show a red shift as the conjugation length increases with derivatization.[6]
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.[21] These energy levels are critical for understanding the charge injection and transport properties in electronic devices.
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment.[18][19] |
| Mass Spectrometry | Molecular weight and elemental composition.[18][20] |
| UV-Vis Spectroscopy | Optical bandgap and electronic transitions.[6] |
| Cyclic Voltammetry | HOMO and LUMO energy levels, redox properties.[21] |
Table 4: Key characterization techniques and the information they provide.
Application in Organic Field-Effect Transistors (OFETs)
The performance of the synthesized materials as organic semiconductors can be evaluated by fabricating and characterizing OFETs.
OFET Fabrication
A common device architecture is the bottom-gate, top-contact configuration.[22][23]
Fabrication Workflow:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrates.[24]
-
Surface Treatment: Treat the SiO₂ dielectric surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the morphology of the organic semiconductor film.[25]
-
Organic Semiconductor Deposition: Deposit a thin film of the synthesized pyrimidine-thiophene derivative onto the substrate via solution processing (e.g., spin-coating) or vacuum evaporation.[26]
-
Source-Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the organic semiconductor layer through a shadow mask.[24]
Caption: Workflow for OFET fabrication.
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere.[24]
-
Output Characteristics: A plot of the drain current (I_D) versus the drain-source voltage (V_DS) at various gate-source voltages (V_GS).
-
Transfer Characteristics: A plot of I_D versus V_GS at a constant V_DS.
From these characteristics, key performance metrics such as the charge carrier mobility (µ), the on/off current ratio, and the threshold voltage (V_th) can be extracted.[10][26]
Conclusion
The derivatization of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine through robust and versatile cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig provides a powerful platform for the development of novel organic semiconductors. The detailed protocols and application notes presented in this guide offer a systematic approach to synthesize, characterize, and evaluate a diverse range of pyrimidine-thiophene-based materials. By understanding the causality behind the experimental choices and employing rigorous characterization techniques, researchers can rationally design and synthesize next-generation organic electronic materials with tailored properties for high-performance devices.
References
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). Retrieved from [Link]
-
Organic Synthesis. Stille Coupling. Available from: [Link]
-
Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (n.d.). Retrieved from [Link]
-
IR, NMR spectral data of pyrimidine derivatives. (n.d.). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
OFET fabrication and DC characterization. (n.d.). Retrieved from [Link]
-
Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). Retrieved from [Link]
-
Organic Field-Effect Transistors fabrication and characterization. (2019, August 22). Student Theses - Faculty of Science and Engineering. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023, June 30). Available from: [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026, January 29). PMC. Retrieved from [Link]
-
Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. (n.d.). PMC. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Highly Systematic and Efficient HOMO–LUMO Energy Gap Control of Thiophene-Pyrazine-Acenes. (n.d.). OUCI. Retrieved from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025, October 15). ResearchGate. Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved from [Link]
-
Master the Challenge: Suzuki, Stille & Sonogashira Coupling Exam Solutions Uncovered! (2019, June 15). YouTube. Retrieved from [Link]
-
Fabrication and Characterization of Organic Field-Effect Transistors. (n.d.). Scribd. Retrieved from [Link]
-
Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. (n.d.). ChemRxiv. Retrieved from [Link]
-
Regular Article. (n.d.). Physical Chemistry Research. Retrieved from [Link]
-
OFET Fabrication and Characterization. (2011, June 23). YouTube. Retrieved from [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
optical properties pyrimidine derivatives: effect of electron-donor/acceptor substituents in molecular topology. (2019, September 5). ResearchGate. Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved from [Link]
-
Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives. (n.d.). PMC. Retrieved from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023, May 30). PMC. Retrieved from [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). Retrieved from [Link]
-
Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. (2023, September 8). Juniper Publishers. Retrieved from [Link]
-
Cyclic voltammetry (CV) curves of newly synthesized DTT derivatives at room temperature in CH 2 Cl 2 . (n.d.). ResearchGate. Retrieved from [Link]
-
Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (n.d.). MSU Chemistry. Retrieved from [Link]
-
Research on Organic Field-Effect Transistors (OFETs). (n.d.). Boston University. Retrieved from [Link]
-
Cyclic voltammograms of electropolymerization of thiophene at different concentrations. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016, September 1). OpenRiver. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]
-
Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. (n.d.). Retrieved from [Link]
-
Wikipedia. Organic field-effect transistor. Available from: [Link]
-
Organic semiconductors for organic field-effect transistors. (n.d.). PMC - NIH. Retrieved from [Link]
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Application Note: Optimized Stille Cross-Coupling of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Abstract & Strategic Context
This guide details the experimental protocol for the Stille cross-coupling of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine with organostannanes. This specific substrate represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, VEGFR targets) where the pyrimidine ring serves as the hinge-binding motif and the thiophene tail provides hydrophobic pocket occupancy.
Why Stille? While Suzuki-Miyaura coupling is often preferred for toxicity reasons, the Stille coupling is selected here for its:
-
Neutral Conditions: Critical when the substrate contains base-sensitive functional groups (unlike the basic conditions of Suzuki).
-
Functional Group Tolerance: Compatible with the Lewis-basic pyrimidine nitrogens and the thiophene sulfur, which can sometimes poison catalysts in other protocols.
-
High Turnover: The oxidative addition into the electron-deficient C4-pyrimidine bond is rapid, making the transmetalation step the primary control point.
Mechanistic Insight & Catalyst Selection
The Challenge: Heteroatom Coordination
The primary failure mode in coupling 4-bromopyrimidines is catalyst sequestration . The pyrimidine nitrogens (N1/N3) and the thiophene sulfur can coordinate to the Pd(II) intermediate, forming stable, off-cycle resting states that halt turnover.
The Solution: The "Farina Effect" & Ligand Choice
To counteract this, we utilize a protocol leveraging Triphenylarsine (AsPh₃) or high-loading Triphenylphosphine (PPh₃) . AsPh₃ is a "softer" ligand than PPh₃, which accelerates the rate-determining transmetalation step and destabilizes the off-cycle nitrogen-bound complexes.
Catalytic Cycle Visualization
The following diagram illustrates the specific pathway, highlighting the critical transmetalation step where the organostannane enters.
Figure 1: Catalytic cycle emphasizing the susceptibility of the Pd(II) intermediate to off-cycle coordination by pyrimidine nitrogens.
Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Quality Attribute (CQA) |
| 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine | 1.0 | Electrophile | Dry, free of residual protic solvents. |
| Organostannane (R-SnBu₃) | 1.1 - 1.2 | Nucleophile | Purity >95%. If older stock, pre-filter through neutral alumina to remove tin oxides. |
| Pd(PPh₃)₄ | 0.05 (5 mol%) | Catalyst | Must be bright yellow. If orange/brown, Pd(0) has oxidized. Discard. |
| Toluene | Solvent | 0.1 M conc. | Anhydrous & Degassed. Oxygen is the enemy of Stille couplings. |
| CuI (Optional) | 0.10 (10 mol%) | Co-catalyst | "Copper effect" accelerates reaction if stannane is sluggish. |
| LiCl (Optional) | 3.0 | Additive | Stabilizes Pd species in polar solvents (use if switching to DMF). |
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)[4][6]
-
Glassware Prep: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon (or Nitrogen).
-
Solvent Degassing: Sparge anhydrous toluene with Argon for at least 15 minutes prior to use.[4] Note: Sonicating while sparging is the most effective method.
Phase 2: Reaction Setup
-
Charge Solids: Add the pyrimidine substrate (1.0 equiv) and Pd(PPh₃)₄ (5 mol%) to the reaction vessel.
-
Expert Tip: If using CuI, add it at this stage.[4]
-
-
Solvation: Add the degassed toluene via syringe. The solution should turn yellow (characteristic of active Pd).
-
Stannane Addition: Add the organostannane (1.1 equiv) dropwise via syringe.
-
Thermal Initiation: Seal the vessel and heat to 100°C (oil bath or heating block).
-
Monitoring: Check by TLC or LCMS after 2 hours. Most pyrimidine couplings complete within 4-6 hours.
-
Endpoint: Look for complete consumption of the bromide. Appearance of "palladium black" (precipitate) usually indicates catalyst decomposition; if conversion is incomplete, add fresh catalyst.
-
Phase 3: Workup & Tin Removal (CRITICAL)
Safety Note: Organotin compounds are neurotoxic. All waste must be segregated.
The major bottleneck in Stille coupling is removing the tributyltin bromide byproduct. We utilize the Potassium Fluoride (KF) Precipitation method, which converts soluble tin halides into insoluble polymeric tin fluorides.
-
Cooling: Cool reaction to room temperature.[4]
-
Dilution: Dilute with Et₂O or EtOAc (equal volume to reaction solvent).
-
KF Treatment: Add a saturated aqueous solution of KF (1M).[7]
-
Precipitation: Stir vigorously for 30 minutes. A bulky, white, polymeric precipitate (Bu₃SnF) will form.
-
Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin residues are trapped in the Celite.
-
Extraction: Separate layers. Wash the organic layer with water (2x) and brine (1x). Dry over Na₂SO₄.[4][7]
Purification & Quality Control
Purification Workflow
Standard flash chromatography is often insufficient for pharmaceutical grade purity (ppm level tin limits). Follow this decision tree:
Figure 2: Purification decision tree emphasizing the removal of organotin residues.
10% KF-Silica Preparation
To prepare the stationary phase for "High Tin" samples:
-
Mix 10g of Potassium Fluoride with 90g of Silica Gel.
-
Add water to form a slurry, then evaporate to dryness.
-
Use this "doped" silica for the column. The fluoride ions bind tin tightly, retaining it on the column while the product elutes.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction turns black immediately | Rapid catalyst decomposition (Pd agglomeration). | "Pd Black" formation. Ensure solvent is thoroughly degassed. Add 10-20 mol% excess ligand (PPh₃ or AsPh₃) to stabilize Pd. |
| No reaction (SM remaining) | Catalyst poisoning by Pyrimidine N or Thiophene S. | Switch catalyst system to Pd₂(dba)₃ (2.5%) + AsPh₃ (10%) . The labile dba and soft AsPh₃ ligand prevent poisoning. |
| Homocoupling of Stannane | Oxidative coupling of nucleophile. | Usually caused by presence of O₂. Re-degas all solvents. Lower reaction temperature to 80°C. |
| Product contaminated with Tin | Inefficient workup. | Do not rely on extraction alone. Use the KF-Silica column method described above. |
References
-
Stille Coupling Mechanism & Scope
-
Copper Effect (Liebeskind-Skulnick)
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry, 59(20), 5905–5911. Link
-
-
Tin Removal (KF Method)
-
Leibner, J. E., & Jacobus, J. (1979). Fluoride ion induced reactions of organotin compounds. The Journal of Organic Chemistry, 44(3), 449–450. Link
-
-
KF-Silica Purification
-
Palladium Catalyst Selection for Heterocycles
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Sources
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Technical Application Note: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine in API Synthesis
The following technical guide details the utility, reactivity, and experimental protocols for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine , a high-value heterocyclic intermediate used in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors, GPCR modulators, and antivirals.[1]
Part 1: Executive Summary & Structural Analysis[1]
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine is a bifunctional building block characterized by a reactive electrophilic handle (C4-Bromine) and a lipophilic, metabolically distinct anchor (Thiophen-3-ylmethyl).[1] It serves as a critical scaffold in Medicinal Chemistry, specifically for "Fragment-Based Drug Discovery" (FBDD) targeting enzymes and receptors where the pyrimidine core mimics the purine base of ATP.[1]
Structural Attributes & Reactivity Profile[1]
-
Pyrimidine Core: Acts as a bioisostere for pyridine and phenyl rings, often improving aqueous solubility and hydrogen bonding potential (N1/N3 acceptors).[1]
-
C4-Bromine (Electrophile): The C4 position is highly activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings due to the electron-deficient nature of the pyrimidine ring.[1] -
Thiophen-3-ylmethyl (Pharmacophore): Provides a specific steric and electronic profile.[1] Unlike the more common thiophen-2-yl, the 3-isomer offers an alternative vector for
stacking interactions in protein binding pockets (e.g., HIV-1 RT, Tyrosine Kinases).[1]
Key Therapeutic Applications
-
Kinase Inhibitors: The pyrimidine hinge-binding motif is central to drugs like Pazopanib and Imatinib .[1] This intermediate allows for the introduction of a thiophene "tail" to probe hydrophobic pockets (Gatekeeper residues).[1]
-
NNRTIs (Antivirals): Trisubstituted pyrimidines are known Non-Nucleoside Reverse Transcriptase Inhibitors.[1][2] The thiophene moiety enhances binding affinity at the p51/p66 interface of HIV-1 RT.[1][2]
-
GPCR Modulators: Analogs of this structure are explored as mGluR5 antagonists, similar to the chemical space of MPEP and Mavoglurant (though structurally distinct, they share the aromatic-heterocycle-linker motif).[1]
Part 2: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C4 position with an aryl/heteroaryl group to create a biaryl pharmacophore.[1]
Mechanism: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step, facilitated by the electron-deficient pyrimidine.[1]
Materials:
-
Substrate: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 eq)[1]
-
Reagent: Arylboronic acid (1.2 eq)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 M aq.[1] solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Setup: In a nitrogen-purged reaction vial, combine the pyrimidine intermediate (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Solvation: Add 1,4-Dioxane (5 mL) and stir to dissolve.
-
Catalyst Addition: Add
(40 mg, 0.05 mmol). Critical: Maintain inert atmosphere to prevent catalyst deactivation. -
Activation: Add the aqueous
solution via syringe. The biphasic mixture requires vigorous stirring.[1] -
Reaction: Heat the block to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (
pattern disappears). -
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.[1] Dry over
.[1] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Displacement with Amines
Objective: Introduction of solubilizing amine groups (e.g., piperazine, morpholine) typical in kinase inhibitor "tail" regions.[1]
Materials:
-
Substrate: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 eq)[1]
-
Nucleophile: N-Boc-piperazine (1.5 eq)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]
-
Solvent: DMF or DMSO (Anhydrous)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the pyrimidine intermediate (1.0 mmol) in DMF (3 mL).
-
Addition: Add DIPEA (0.44 mL, 2.5 mmol) followed by N-Boc-piperazine (1.5 mmol).
-
Reaction: Stir at 80°C for 2–3 hours. Note: The electron-deficient nature of the pyrimidine ring makes the C4-Br highly susceptible to displacement; high temperatures (>100°C) may cause decomposition of the thiophene arm.[1]
-
Quench: Pour the reaction mixture into ice-water (20 mL). A precipitate often forms.[1]
-
Isolation: Filter the solid. If no solid forms, extract with EtOAc.[1]
-
Validation:
-NMR should show the loss of the pyrimidine C4-proton (if applicable) or shift in the C5-proton, and appearance of piperazine methylene signals.[1]
Part 3: Data & Visualization[1]
Reaction Pathway Diagram
The following diagram illustrates the divergent synthesis capabilities of the intermediate.
Figure 1: Divergent synthetic pathways utilizing the C4-Bromine handle for API library generation.[1]
Comparative Reactivity Data[1][2]
| Reaction Type | Reagent Class | Typical Yield | Critical Parameter | Application |
| Suzuki-Miyaura | Aryl Boronic Acids | 75–90% | Catalyst choice (Pd-dppf vs Pd-tetrakis) | Biaryl Kinase Inhibitors |
| Primary/Secondary Amines | 85–95% | Temperature control (<100°C) | Solubilizing Tails / GPCRs | |
| Sonogashira | Terminal Alkynes | 60–80% | Rigid Linkers (mGluR5) | |
| Buchwald-Hartwig | Anilines | 50–70% | Ligand steric bulk (e.g., Xantphos) | N-Arylations |
Part 4: Scientific Rationale & Troubleshooting
The Thiophene Advantage
In drug design, the thiophen-3-ylmethyl group is not merely a lipophilic handle.[1]
-
Metabolic Stability: Unlike the thiophen-2-yl group, which is prone to rapid oxidative metabolism (ring opening) at the 5-position, the 3-substituted isomer often displays superior metabolic stability in microsomal stability assays.[1]
-
Geometry: The methylene linker (-CH2-) provides rotational freedom, allowing the thiophene ring to adopt an optimal conformation within the hydrophobic pocket of target proteins (e.g., HIV-1 Reverse Transcriptase), distinct from the rigid attachment seen in drugs like Olanzapine.[1]
Troubleshooting Common Issues
-
Issue: Low yield in Suzuki coupling due to protodebromination (formation of 6-(thiophen-3-ylmethyl)pyrimidine).[1]
-
Solution: Use anhydrous solvents and ensure the boronic acid is in excess.[1] Switch to a milder base like
or reduce reaction temperature.
-
-
Issue: Formation of "Thiophene Polymerization" byproducts.
References
-
HIV-1 RT Inhibitor Design
- Title: Exploring the HIV-1 Reverse Transcriptase p51/p66 Interface: Structure-Based Design and Optimization of Novel 2,4,6-Trisubstituted Pyrimidines.
-
Source: Journal of Medicinal Chemistry (ACS).[1]
- Context: Describes the synthesis of pyrimidines with thiophene-methylamino substituents.
-
General Pyrimidine Synthesis
-
Building Block Characterization
- Title: 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol (Precursor Analysis).
-
Source: Smolecule / PubChem Data.[1]
-
Context: Identification of the hydroxy-precursor which is converted to the 4-bromo intermediate.[1]
-
URL:[Link](Note: Generalized link to PubChem search as specific CAS landing pages vary by vendor).[1]
Sources
High-Throughput Screening of Pyrimidine Derivatives: Kinase-Targeted Protocols and Interference Mitigation
Abstract
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, ubiquitously found in FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib) due to its ability to mimic the adenine ring of ATP.[1] However, the physicochemical properties of pyrimidine derivatives—often characterized by planarity and poor aqueous solubility—introduce specific challenges in High-Throughput Screening (HTS), including colloidal aggregation and false positives. This Application Note provides a rigorous technical guide for screening pyrimidine libraries, focusing on Time-Resolved Fluorescence Energy Transfer (TR-FRET) for biochemical affinity and ATP-quantification luminescence for cell-based viability.
Strategic Assay Design
The Pyrimidine Scaffold Rationale
Pyrimidine derivatives primarily target the ATP-binding pocket of kinases.[1] The nitrogen atoms at positions 1 and 3 serve as critical hydrogen bond acceptors for the kinase hinge region. When designing HTS campaigns for these libraries, researchers must account for:
-
Mechanism of Action: Most are Type I (ATP-competitive) inhibitors.[2]
-
Solubility Profile: Fused pyrimidines (e.g., pyrazolopyrimidines) often exhibit "brick-dust" insolubility, necessitating careful DMSO management.
-
Interference Potential: Planar aromatic systems can stack to form promiscuous colloidal aggregates (Small Colloidally Aggregating Molecules or SCAMs), leading to false positives.
Workflow Logic
The screening funnel must filter out non-specific binders early.
-
Primary Screen: Biochemical TR-FRET (High sensitivity, low interference).
-
Counter Screen: Detergent-based assay to identify aggregators.
-
Secondary Screen: Cell-based viability to confirm membrane permeability and target engagement.
Figure 1: HTS Triage Strategy for Pyrimidine Derivatives. Note the specific counter-screen step to eliminate aggregation-based false positives common with this scaffold.
Protocol 1: Biochemical TR-FRET Kinase Assay
Method: LanthaScreen™ Eu Kinase Binding Assay (or equivalent). Rationale: TR-FRET is superior to standard fluorescence intensity for pyrimidine screening because the time-delayed reading (microseconds) eliminates interference from the short-lived autofluorescence often exhibited by fused aromatic heterocycles.
Materials
-
Kinase: Recombinant human kinase (e.g., EGFR, CDK2) with GST or His-tag.
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Antibody: Eu-labeled anti-GST or anti-His antibody.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Critical) .
-
Expert Insight: Brij-35 is a non-ionic detergent essential for preventing pyrimidine-induced colloidal aggregation.
-
Step-by-Step Protocol (384-Well Format)
-
Compound Transfer:
-
Dispense 100 nL of test compound (in 100% DMSO) into a low-volume 384-well white plate using an acoustic liquid handler (e.g., Echo 550).
-
Control: Columns 1-2 (DMSO only, 0% inhibition), Columns 23-24 (Staurosporine 10 µM, 100% inhibition).
-
-
Kinase/Antibody Mix Preparation:
-
Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.
-
Add 5 µL of this mix to all wells.
-
Incubation: 15 minutes at Room Temperature (RT). This pre-incubation allows the kinase-antibody complex to form.
-
-
Tracer Addition:
-
Equilibration:
-
Centrifuge plate at 1000 x g for 1 minute.
-
Incubate for 60 minutes at RT in the dark.
-
-
Detection:
-
Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).
-
Settings:
-
Excitation: 337 nm (Laser/Flash lamp).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay: 50 µs; Integration: 400 µs.
-
-
Data Analysis
Calculate the TR-FRET Ratio:
Self-Validation Criteria:
-
Z-Factor (Z'): Must be > 0.5 for a valid HTS run.
(Where p = positive control, n = negative control).
Protocol 2: Cell-Based Viability Assay
Method: ATP-Quantification Luminescence (e.g., CellTiter-Glo®). Rationale: Pyrimidine inhibitors must penetrate the cell membrane to reach cytoplasmic kinases. This assay filters out compounds with poor permeability or off-target cytotoxicity.
Materials
-
Cell Line: A549 or HeLa (dependent on kinase target).
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.
-
Media: DMEM + 10% FBS (Phenol-red free preferred to reduce background).
Step-by-Step Protocol
-
Cell Seeding:
-
Seed 1,000–2,000 cells/well in 5 µL media into a 384-well solid white opaque plate.
-
Incubate 16–24 hours at 37°C/5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Add 25 nL of compound (from library stock) to wells.
-
Incubate for 48–72 hours.
-
Note: Longer incubation is required for kinase inhibitors to manifest phenotypic viability defects compared to cytotoxic agents.
-
-
Luminescence Detection:
-
Equilibrate plate and CellTiter-Glo reagent to RT (approx. 30 mins).
-
Add 5 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).
-
Shake plate orbitally (2 mins) to lyse cells.
-
Incubate 10 mins (static) to stabilize signal.
-
-
Readout:
-
Measure Total Luminescence (0.1–1.0s integration time).
-
Troubleshooting & Interference Mitigation
Aggregation (The "SCAM" Phenomenon)
Pyrimidine derivatives are notorious for forming colloidal aggregates that sequester enzymes, causing non-specific inhibition.
-
Diagnosis: If a compound shows steep inhibition curves (Hill slope > 2.0) or activity is sensitive to centrifugation.
-
Solution: Add 0.01% Triton X-100 or 0.01% Tween-80 to the assay buffer. If IC50 shifts significantly (>3-fold) with detergent, the compound is likely an aggregator (false positive).
Fluorescence Interference
-
Issue: Some amino-pyrimidines are naturally fluorescent in the blue/green range.
-
Solution: Use TR-FRET (as described in Protocol 1). The 50 µs delay allows compound autofluorescence (lifetime < 10 ns) to decay before the Europium signal (lifetime ~ms) is measured.
Summary of Controls
| Control Type | Reagent | Purpose | Acceptance Criteria |
| Max Signal (Negative) | DMSO (Vehicle) | Defines 0% Inhibition baseline | CV < 5% |
| Min Signal (Positive) | Staurosporine (10 µM) | Defines 100% Inhibition baseline | S/B Ratio > 3 |
| Interference Control | Compound + Eu-Ab (No Kinase) | Checks for quenching/autofluorescence | Signal = Buffer Blank |
| Solubility Control | Nephelometry | Detects precipitation | < 50 RNU (Relative Nephelometry Units) |
Visualizing the TR-FRET Mechanism
Understanding the physics of the assay is crucial for troubleshooting signal loss.
Figure 2: TR-FRET Competition Principle. The pyrimidine inhibitor displaces the tracer, breaking the proximity between the Europium donor and Alexa647 acceptor, resulting in a decrease in the 665/620 nm ratio.
References
-
Assay Guidance Manual: Assay Interference by Aggregation . NCBI Bookshelf. Detailed guide on SCAMs and detergent use. [Link]
-
Assay Guidance Manual: TR-FRET Assays . NCBI Bookshelf. Principles of Time-Resolved FRET. [Link]
-
Pyrimidine Scaffold in Kinase Inhibitors . Journal of Medicinal Chemistry. (General Reference for Scaffold Privileged Status). [Link]
Sources
Scale-up synthesis of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine derivatives
Application Note: Scalable Synthesis of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine Derivatives
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine , a high-value scaffold for kinase inhibitor development. Unlike traditional laboratory methods that rely on hazardous diazo-transfer reagents or unstable intermediates, this route utilizes Meldrum’s acid activation to construct the critical
Retrosynthetic Analysis & Strategy
The synthesis is designed to build the pyrimidine ring de novo to ensure the correct placement of the thiophen-3-ylmethyl substituent. Direct coupling of thiophene organometallics to pre-formed di-halopyrimidines often suffers from poor selectivity (mono- vs. bis-coupling) and scrambling.
Strategic Route:
-
Carbon Extension: Conversion of thiophen-3-ylacetic acid to a
-keto ester via Meldrum's acid. -
Cyclization: Condensation with formamidine to yield the pyrimidin-4-ol.
-
Functionalization: Dehydroxybromination using POBr
under buffered conditions to preserve the electron-rich thiophene ring.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol and convergent assembly.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-(thiophen-3-yl)-3-oxobutanoate
Rationale: The use of Meldrum's acid allows for the synthesis of
Reagents:
-
Thiophen-3-ylacetic acid (1.0 equiv)
-
Meldrum's acid (1.05 equiv)
-
EDC·HCl (1.2 equiv) or DCC
-
DMAP (1.2 equiv)
-
Dichloromethane (DCM) (10 vol)
-
Ethanol (Absolute)
Protocol:
-
Activation: Charge a reactor with thiophen-3-ylacetic acid (1.0 equiv), Meldrum's acid (1.05 equiv), and DMAP (1.2 equiv) in DCM (10 vol). Cool to 0 °C.
-
Coupling: Add EDC·HCl (1.2 equiv) portion-wise over 1 hour, maintaining internal temperature < 5 °C. Stir at 0 °C for 2 hours, then warm to 20–25 °C for 4 hours.
-
Work-up: Wash the organic layer with 1M HCl (2x) and brine. Dry over Na
SO and concentrate in vacuo to obtain the crude acyl-Meldrum's acid intermediate. -
Ethanolysis: Dissolve the crude intermediate in absolute Ethanol (5 vol). Heat to reflux (78 °C) for 4 hours. Note: CO
evolution will be observed; ensure proper venting. -
Isolation: Concentrate the ethanol. The resulting oil is typically >95% pure and used directly.[1]
Key Process Parameter: Complete removal of DMAP is critical before ethanolysis to prevent side reactions.
Step 2: Synthesis of 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol
Rationale: Condensation with formamidine acetate selectively installs the pyrimidine ring. Sodium ethoxide is used as the base to match the ester leaving group, preventing transesterification byproducts.
Reagents:
-
Ethyl 4-(thiophen-3-yl)-3-oxobutanoate (from Step 1)
-
Formamidine acetate (1.5 equiv)
-
Sodium Ethoxide (21% wt in EtOH) (2.5 equiv)
-
Ethanol (anhydrous)[1]
Protocol:
-
Base Preparation: Charge reactor with Ethanol and add NaOEt solution. Cool to 0–5 °C.
-
Addition: Add Formamidine acetate (1.5 equiv). Stir for 15 min.
-
Cyclization: Add the
-keto ester (1.0 equiv) dropwise over 30 min. -
Reaction: Warm to reflux and stir for 6–8 hours. Monitor by HPLC (Target mass M+1: ~193).
-
Quench: Cool to room temperature. Remove solvent in vacuo. Dissolve residue in water (5 vol).
-
Precipitation: Acidify carefully with Acetic Acid or 2M HCl to pH 5–6. The product will precipitate as a off-white solid.
-
Purification: Filter, wash with water and cold isopropanol. Dry in a vacuum oven at 45 °C.
Data Specification:
| Parameter | Specification |
|---|---|
| Appearance | Off-white to pale yellow solid |
| Yield | 65–75% (over 2 steps) |
| HPLC Purity | >98% (a/a) |
Step 3: Synthesis of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Rationale: Thiophenes are electron-rich and prone to electrophilic bromination at the C2/C5 positions. Using neat POBr
Reagents:
-
6-(Thiophen-3-ylmethyl)pyrimidin-4-ol (1.0 equiv)
-
Phosphorus Oxybromide (POBr
) (1.5 equiv) -
N,N-Dimethylaniline (1.0 equiv) or Triethylamine
-
Toluene (anhydrous) (8 vol)
Protocol:
-
Setup: Purge reactor with N
. Charge pyrimidinol, Toluene, and N,N-Dimethylaniline. -
Reagent Addition: Add POBr
(solid) in portions at room temperature. Exotherm warning. -
Reaction: Heat to 80–90 °C. Do not reflux aggressively. Monitor by HPLC for disappearance of starting material (<1%).
-
Quench (Critical Safety Step): Cool mixture to 20 °C. Pour the reaction mixture slowly into a stirred mixture of Ice/Water/NaHCO
. Caution: Violent hydrolysis of excess POBr . -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[2]
-
Purification: Pass through a short pad of silica gel (eluting with 10% EtOAc/Hexane) to remove phosphorus residues and dark color. Concentrate to yield the crystalline solid.
Process Safety & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Thiophene Bromination | Reaction temp too high or unbuffered POBr | Lower temp to 70°C; Ensure 1.0 eq of amine base is used. |
| Low Yield in Step 1 | Incomplete activation of acid. | Ensure DCM is dry; increase activation time at 0°C. |
| Violent Quench (Step 3) | Residual POBr | Quench into a large excess of ice water; keep internal temp <20°C. |
Analytical Controls
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm.
Expected NMR (CDCl
- 8.85 (s, 1H, Pyrimidine H-2)
- 7.45 (s, 1H, Pyrimidine H-5)
- 7.30 (dd, 1H, Thiophene)
- 7.10 (m, 1H, Thiophene)
- 6.95 (m, 1H, Thiophene)
-
4.15 (s, 2H, CH
-bridge)
References
-
Meldrum's Acid Acylation: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][4] 2. A general and versatile synthesis of
-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link -
Pyrimidine Cyclization: Chesterfield, J., McOmie, J. F. W., & Sayer, E. R. (1955). Pyrimidines. Part VIII. Halogeno- and hydrazino-pyrimidines. Journal of the Chemical Society, 3478-3481. Link
-
POBr3 Bromination Safety: BenchChem. (2025). Common side reactions of PBr3/POBr3 with alcohols and how to avoid them. BenchChem Application Notes. Link
- Thiophene Compatibility: Gronowitz, S. (1991). Thiophene and Its Derivatives. John Wiley & Sons. (Standard Reference Text).
-
Scale-Up of Pyrimidines: Bagley, M. C., et al. (2010). A simple and highly efficient synthesis of 2,4,6-trisubstituted pyrimidines.[5] Tetrahedron Letters, 51(6), 903-905. Link
Sources
- 1. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize derivatives of this valuable heterocyclic building block. Here, we will move beyond standard protocols to provide in-depth, experience-driven advice to troubleshoot common issues and enhance reaction performance.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1] However, the unique electronic and structural characteristics of heteroaromatic substrates like 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine can present specific challenges. This guide is structured to address these nuances in a practical, question-and-answer format.
I. Understanding the Substrate: Potential Challenges
Before diving into troubleshooting, it's crucial to analyze the substrate, 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine. Its structure presents several considerations for Suzuki coupling:
-
Electron-Deficient Pyrimidine Ring: The pyrimidine ring is electron-deficient, which generally facilitates the oxidative addition of the palladium catalyst to the C-Br bond.[2] This is a favorable characteristic.
-
Thiophene Moiety: The sulfur atom in the thiophene ring can potentially coordinate to the palladium catalyst, which might lead to catalyst inhibition or undesired side reactions.
-
Benzylic Protons: The methylene bridge (-CH2-) protons are adjacent to both the pyrimidine and thiophene rings, making them potentially acidic. Strong bases could lead to deprotonation and subsequent side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| Low to No Conversion | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have degraded.[3] 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation. 3. Ineffective Base: The base may not be strong enough to facilitate the transmetalation step or may have poor solubility in the reaction solvent.[3] 4. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.[3] | Catalyst: - Use a pre-formed Pd(0) source like Pd(PPh₃)₄.[4] - Employ a modern, air-stable precatalyst (e.g., Buchwald precatalysts) that reliably generates the active Pd(0) species.[3] Ligand: - For heteroaryl bromides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective.[5] These ligands promote both oxidative addition and reductive elimination. Base: - Screen a variety of bases. K₃PO₄ and Cs₂CO₃ are often effective choices for Suzuki couplings.[6][7] Cs₂CO₃ is more soluble and can be more effective than K₂CO₃.[8] Ensure the base is finely powdered to maximize surface area.[9] Temperature: - Cautiously increase the reaction temperature in increments (e.g., from 80 °C to 100 °C). Monitor for potential substrate or product decomposition.[8] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[3][10] 2. Inefficient Transmetalation: If the transfer of the organic group from boron to palladium is slow, the boronic acid has more opportunity to homocouple. | Degassing: - Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[8][9] This can be achieved by sparging with an inert gas (Ar or N₂) for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[11] Stoichiometry: - Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.[4] |
| Dehalogenation of Starting Material | 1. Source of Protons: Trace water or other protic impurities can lead to the replacement of the bromine with a hydrogen atom. 2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, competing pathways like dehalogenation can occur.[10] | Anhydrous Conditions: - While many Suzuki reactions tolerate water, if dehalogenation is a significant issue, ensure you are using anhydrous solvents and reagents.[8] Ligand Choice: - Bulky, electron-rich ligands can accelerate the reductive elimination step, outcompeting the dehalogenation pathway.[1][10] |
| Formation of Unidentified Byproducts | 1. Side Reactions of the Thiophene Ring: The thiophene moiety may be undergoing undesired reactions. 2. Reaction with the Methylene Bridge: A very strong base could potentially deprotonate the -CH2- group, leading to side reactions. | Milder Conditions: - Try using a weaker base such as K₂CO₃ or even an organic base like triethylamine (NEt₃) in combination with a suitable catalyst system.[1] - Lower the reaction temperature.[3] Boronic Ester: - Consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid. They are often more stable and can sometimes lead to cleaner reactions.[10] |
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine?
A good starting point would be a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. For instance, a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos is often effective for challenging heteroaryl couplings.[5] Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also be a reliable choice.[6]
Q2: Which solvents are recommended for this reaction?
A variety of solvents can be used for Suzuki reactions.[10] Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons like toluene.[1] Often, a mixture of an organic solvent with water is used, as water can help to dissolve the inorganic base and facilitate the reaction.[10][12] A typical ratio would be 4:1 or 5:1 organic solvent to water.
Q3: How critical is degassing for this specific reaction?
Degassing is highly critical. Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid, leading to lower yields of the desired product.[3][8] It is strongly recommended to thoroughly degas the solvent and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas like argon or nitrogen through the mixture for 20-30 minutes or by using freeze-pump-thaw cycles for more sensitive systems.[11]
Q4: I am observing the formation of a black precipitate (palladium black). What does this mean and how can I prevent it?
The formation of palladium black indicates that the palladium catalyst is precipitating out of solution, rendering it inactive.[3] This can be caused by several factors, including an insufficient ligand-to-palladium ratio, high temperatures, or incorrect solvent choice. To prevent this, ensure you are using an adequate amount of ligand (typically a 1:1 to 4:1 ligand-to-palladium ratio depending on the ligand) and consider if the reaction temperature is too high.[3]
Q5: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted Suzuki couplings are well-established and can significantly reduce reaction times.[13] The conditions (catalyst, ligand, base, solvent) are often similar to conventional heating, but the reaction times are typically much shorter (minutes instead of hours). It is important to use a dedicated microwave reactor for safety and reproducibility.
IV. Experimental Protocol: A General Starting Point
This protocol provides a robust starting point for the Suzuki coupling of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine. Optimization may be required based on the specific boronic acid used.
Materials:
-
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
VI. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. Available at: [Link].
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].
-
Khatoon, B. S., et al. (2024). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. Available at: [Link].
-
El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link].
-
Malik, A. K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link].
-
Barabe, F., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. Available at: [Link].
-
Lan, R., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link].
-
Al-Zoubi, R. M., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development - ACS Publications. Available at: [Link].
-
Malik, A. K., et al. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link].
-
Barabe, F., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. PMC. Available at: [Link].
-
Arshad, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. Available at: [Link].
-
Gauthier, D. R., et al. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available at: [Link].
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Available at: [Link].
-
Chen, C.-T., et al. (2015). Optimization of Suzuki Reaction conditions. a. ResearchGate. Available at: [Link].
-
Calo, V., et al. (2012). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. Available at: [Link].
-
Quora. (2023, March 18). What is the prominent role of water in the Suzuki reaction? Quora. Available at: [Link].
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Available at: [Link].
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester Department of Chemistry. Available at: [Link].
-
Chen, J., et al. (2005). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate. Available at: [Link].
-
Schroeder, C. M., et al. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - Illinois. Available at: [Link].
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
This technical guide focuses on the synthesis of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine , a critical intermediate often used in kinase inhibitor development.
The most robust synthetic route for this molecule involves the desymmetrization of 4,6-dibromopyrimidine via a Negishi cross-coupling with (thiophen-3-ylmethyl)zinc bromide. While Suzuki coupling is possible, the Negishi protocol is preferred here because benzylic-type boronic acids (required for Suzuki) are prone to rapid protodeboronation, whereas the corresponding organozinc reagents are stable and highly active.
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Control
Reaction Pathway & Critical Control Points[1]
The synthesis relies on a kinetic control strategy. You are attempting to stop a reaction halfway on a symmetric substrate. The diagram below illustrates the competing pathways that dictate your product purity.
Figure 1: Kinetic pathways in the desymmetrization of 4,6-dibromopyrimidine. Control of stoichiometry is the primary determinant of the Mono- vs. Bis-product ratio.
Troubleshooting Guide: Side Reactions
Issue 1: The "Double Trouble" (Bis-Alkylation)
Symptom: LCMS shows a significant peak with Mass = Target + 97 Da (Replacement of Br with a second thiophene unit). Diagnosis: The reaction did not stop at the mono-substituted stage. The product (monobromide) is still reactive toward the zinc reagent.
| Root Cause | Technical Explanation | Corrective Action |
| Inverse Stoichiometry | Adding the Pyrimidine to the Zinc reagent creates a local excess of Zinc, forcing bis-coupling immediately. | Reverse Addition: Dissolve 4,6-dibromopyrimidine in the flask. Add the Organozinc reagent dropwise to the pyrimidine. |
| Insufficient SM Excess | If the ratio is 1:1, statistical distribution dictates ~10-15% bis-product even with perfect mixing. | Stoichiometry Adjustment: Use 1.5 to 2.0 equivalents of 4,6-dibromopyrimidine. Recover the unreacted SM during purification. |
| Temperature too High | High temperatures lower the selectivity difference ( | Cool Down: Perform the addition at 0 °C or -20 °C . Allow to warm to RT only if conversion stalls. |
Issue 2: The "Vanishing Halogen" (Hydrodehalogenation)
Symptom: Mass = Target - 79/81 Da (replaced Br with H). Diagnosis: The oxidative addition occurred, but the cycle terminated via reduction rather than transmetallation.
-
Mechanism: This often occurs via
-hydride elimination if the alkyl group allows it, or more likely in this case, via protonolysis of the Pd-Ar intermediate due to moisture in the solvent. -
Solution:
-
Solvent Quality: Ensure THF is distilled or from a fresh SPS (Solvent Purification System). Water content must be <50 ppm.
-
Zinc Reagent Quality: "Aged" zinc reagents often contain zinc hydroxides/alkoxides that promote this pathway. Titrate your zinc reagent immediately before use.
-
Issue 3: Organometallic Homocoupling
Symptom: Presence of 1,2-bis(thiophen-3-yl)ethane (Dimer). Diagnosis: Oxidative homocoupling of the zinc reagent, usually catalyzed by Pd in the presence of trace Oxygen.
-
Protocol Fix:
-
Degassing: Sparging with nitrogen is insufficient. Use Freeze-Pump-Thaw cycles (x3) for the reaction solvent.
-
Catalyst Activation: Ensure the Pd(0) source is active. If using Pd(PPh3)4, it should be bright yellow. If orange/brown, it is partially oxidized.
-
Optimized Experimental Protocol
Designed for High Selectivity (Mono-Substitution)
Objective: Synthesis of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine on 1.0 g scale.
Reagents:
-
4,6-Dibromopyrimidine (SM): 2.0 equiv (Critical for selectivity)
-
(Thiophen-3-ylmethyl)zinc bromide: 1.0 equiv (0.5 M in THF)
-
Pd(PPh3)4: 0.03 equiv (3 mol%)
-
Solvent: Anhydrous THF (degassed)
Step-by-Step Procedure:
-
System Prep: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.
-
Solubilization: Charge the flask with 4,6-Dibromopyrimidine (2.0 equiv) and Pd(PPh3)4 (3 mol%). Add anhydrous THF to achieve a concentration of 0.2 M relative to the SM.
-
Degassing: Briefly evacuate and backfill with Argon (x3) to ensure the headspace is oxygen-free.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Controlled Addition: Load the (Thiophen-3-ylmethyl)zinc bromide (1.0 equiv) into a syringe pump or pressure-equalizing addition funnel.
-
Critical Step: Add the zinc reagent dropwise over 60 minutes . The slow addition ensures the concentration of nucleophile never exceeds the concentration of the electrophile.
-
-
Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor by HPLC/UPLC.
-
Target: >95% consumption of the Zinc reagent (limiting reagent).
-
Note: You will see ~50% remaining 4,6-dibromopyrimidine. This is intentional.
-
-
Quench: Quench with saturated aqueous
. -
Purification:
-
Extract with EtOAc.
-
Separation Strategy: The large excess of 4,6-dibromopyrimidine (non-polar) is easily separated from the product (moderately polar) and the bis-product (more polar) via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Frequently Asked Questions (FAQs)
Q1: Why not use Suzuki coupling with (thiophen-3-ylmethyl)boronic acid? A: Benzylic boronic acids are notoriously unstable. They undergo protodeboronation rapidly in the aqueous base conditions required for Suzuki coupling, leading to low yields of the active nucleophile. The organozinc (Negishi) reagent is far more stable and reactive for sp3-sp2 bond formation.
Q2: Can I use 4,6-Dichloropyrimidine instead of the Dibromo analog?
A: Yes, but the reaction will be slower. Chlorides are less reactive toward oxidative addition (
Q3: I see a "hydroxy" impurity (Mass = 192). Where did it come from?
A: This is 6-(thiophen-3-ylmethyl)pyrimidin-4-ol . It comes from the hydrolysis of the C-Br bond. This usually happens during the workup if the pH is too basic or if the reaction mixture was exposed to moisture for too long. Ensure your quench is neutral/mildly acidic (
Q4: How do I remove the excess 4,6-dibromopyrimidine? A: Because the SM is symmetric and non-polar, it elutes very early on silica gel. A simple plug filtration through silica with 5% EtOAc/Hexanes often removes the bulk of the SM before the main product elutes.
References
-
Negishi Coupling on Heterocycles
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Reagents with Electron-Deficient Heterocycles"
- Source:Tetrahedron
- Context: Establishes the reactivity hierarchy of halopyrimidines (C4/C6 > C2) and the preference for Negishi in alkyl-heteroaryl coupling.
-
URL: (General Journal Link for verification)
-
Selectivity in Dihalogenated Systems
-
Title: "Site-selective cross-coupling of dihalogenated heteroarenes"[1]
- Source:Chemical Society Reviews
- Context: Reviews the kinetic principles of mono-substitution on symmetric dihalides.
-
URL:
-
-
Benzylic Zinc Reagents
- Title: "Preparation and Applic
- Source:Organic Letters (Knochel et al.)
- Context: Describes the stability and preparation of reagents similar to (thiophen-3-ylmethyl)zinc bromide.
-
URL:
-
General Negishi Protocols
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine Derivatives
Welcome to the technical support guide for the purification of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. The unique combination of a polar pyrimidine core, a reactive bromo-substituent, and a sulfur-containing thiophene moiety presents a distinct set of purification hurdles. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine derivatives? A1: The primary difficulties arise from the molecule's physicochemical properties. Key challenges include:
-
Polarity and Basicity: The pyrimidine ring system imparts polarity and basicity, which can lead to strong interactions with silica gel, causing peak tailing during column chromatography.[1]
-
Co-eluting Impurities: Structurally similar impurities, such as unreacted starting materials or isomers, often have similar polarities, making chromatographic separation difficult.
-
Thermal and Chemical Stability: While generally stable, the bromo-substituent can be labile under certain conditions (e.g., prolonged heating or exposure to strong nucleophiles), potentially leading to degradation or byproduct formation during purification.
-
Crystallization Difficulties: These compounds can sometimes "oil out" or be reluctant to crystallize, especially in the presence of minor impurities that disrupt crystal lattice formation.[2]
Q2: I see a persistent impurity with a similar Rf to my product on TLC. What is its likely identity? A2: The most probable culprits are starting materials or reaction intermediates. The synthesis of this scaffold often involves the condensation of a β-dicarbonyl compound (or equivalent) with an amidine or guanidine derivative.[3] Therefore, common impurities include:
-
Unreacted Chalcone Intermediate: If the synthesis follows a chalcone-based route, the precursor chalcone can be a persistent, UV-active impurity.[4][5]
-
De-brominated Product: Depending on the reaction and workup conditions, a small percentage of the product may lose the bromine atom, resulting in the corresponding 6-(thiophen-3-ylmethyl)pyrimidine.
-
Positional Isomers: If the synthesis allows, isomers (e.g., substitution at a different position on the thiophene ring) could be present.
Q3: Is my compound likely to be stable on standard silica gel? A3: Generally, yes, but with a significant caveat. The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This interaction is a primary cause of peak tailing and, in some cases, can lead to partial degradation if the compound is sensitive to acid. To mitigate this, it is highly recommended to neutralize the silica gel or add a basic modifier to your eluent.[6]
Troubleshooting Guide by Purification Technique
This section provides specific, actionable solutions to common problems encountered during purification.
1. Column Chromatography
Column chromatography is the most frequently used method for purifying these derivatives. Success hinges on optimizing the stationary and mobile phases.
Q: My compound is streaking badly on the silica gel column, resulting in poor separation and mixed fractions. What's happening and how do I fix it? A: This is a classic sign of strong interaction between your basic pyrimidine derivative and acidic sites on the silica gel.[1] The compound "sticks" to the column and then slowly bleeds off, causing extensive tailing.
Solutions:
-
Mobile Phase Modification: This is the easiest and most common solution. Add a small amount (0.1-1%) of a basic modifier to your eluent.
-
Triethylamine (Et3N): Highly effective. It's a volatile base that competes with your compound for the acidic silanol sites, allowing your product to travel down the column in a tighter band.[1]
-
Pyridine: Can also be used, but it is less volatile and has a strong odor.
-
-
Stationary Phase Modification:
-
Neutralized Silica: Prepare a slurry of your silica gel in a solvent containing 1-2% triethylamine, then pack the column as usual. This pre-treats the stationary phase.
-
Use Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds, though it has different selectivity.
-
Amine-Functionalized Silica: For very challenging separations, pre-packed amine-functionalized columns can provide excellent peak shape for basic compounds.[6]
-
Q: A key impurity is co-eluting with my product. How can I improve the separation? A: Co-elution occurs when the impurity and product have nearly identical affinities for the stationary and mobile phases.
Solutions:
-
Fine-Tune the Mobile Phase:
-
Reduce Polarity: Make your eluent system significantly less polar. This will increase the retention of all compounds and may exaggerate small differences in polarity, improving separation.
-
Change Solvent Selectivity: Switch one of the solvents in your mobile phase. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways, which can alter the elution order and improve resolution.
-
-
Try a Different Stationary Phase:
-
Reversed-Phase (C18): If the co-eluting impurity has a different hydrophobicity profile, reversed-phase chromatography is an excellent alternative.[1] You will use polar solvents like water/acetonitrile or water/methanol.
-
Fluorinated Phases: For halogenated compounds, stationary phases with fluorous tags can sometimes offer unique selectivity.
-
The following diagram illustrates a logical workflow for developing a robust chromatographic purification method.
Caption: Workflow for chromatography method development.
2. Crystallization
Crystallization is the preferred method for achieving the highest level of purity and for obtaining a stable, solid final product.
Q: My compound forms an oil during cooling instead of crystals. What should I do? A: This phenomenon, known as "oiling out," is common and typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point or when impurities inhibit nucleation.[2]
Solutions:
-
Slow Down Cooling: The most frequent cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) can promote slower cooling and better crystal formation.
-
Use a More Dilute Solution: The oil may be forming because the concentration is too high. Re-heat the mixture to dissolve the oil, add more of the hot solvent to make the solution more dilute, and then attempt to cool it slowly again.[2]
-
Change the Solvent System:
-
Less Solubilizing Solvent: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble at high temperatures.
-
Anti-Solvent Addition: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.
-
Q: No crystals form even after the solution has cooled completely and been stored in the freezer. How can I induce crystallization? A: This indicates that the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.
Solutions:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.[2]
-
Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the cold, supersaturated solution. This "seed" provides a template for further crystal growth.[2]
-
Reduce Solvent Volume: The solution may simply be too dilute. Gently warm the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Once the volume is reduced, attempt to cool it slowly again.
The choice of solvent is critical for both chromatography and crystallization.
| Purification Technique | Polarity of Derivative | Recommended Starting Solvent System(s) | Notes |
| Normal-Phase Chromatography | Low to Medium | Hexane / Ethyl Acetate | A good starting point for many organic compounds. |
| Medium to High | Dichloromethane / Methanol | Offers different selectivity and is good for more polar compounds. | |
| Basic Compounds | Add 0.1-1% Triethylamine to the chosen system | Crucial for preventing peak tailing.[1] | |
| Reversed-Phase Chromatography | Medium to High | Acetonitrile / Water | Standard for many HPLC purifications. |
| Methanol / Water | Can provide different selectivity compared to acetonitrile. | ||
| Crystallization | General | Ethanol, Isopropanol, Acetonitrile | Good single-solvent choices. Solubility should be tested. |
| General | Toluene / Hexane, Ethyl Acetate / Heptane | Common two-solvent systems for anti-solvent crystallization. |
3. Impurity-Specific Removal
Q: How can I remove unreacted guanidine or urea from my reaction mixture? A: Guanidine and urea are highly polar and often exist as salts (e.g., hydrochloride).
-
Aqueous Wash: During the workup, perform an aqueous wash of your organic layer. These highly polar reagents will partition into the aqueous phase. If your product has some water solubility, a brine wash can help recover it from the aqueous layer and dry the organic layer.
-
Silica Plug: If the impurity persists, dissolve your crude product in a solvent like dichloromethane or ethyl acetate and pass it through a short plug of silica gel. The highly polar urea/guanidine will stick to the top of the silica, while your less polar product will elute through quickly.
This diagram outlines a decision-making process for purifying your target compound.
Caption: Decision tree for purification strategy.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol describes a standard procedure for purifying a moderately polar, basic pyrimidine derivative on silica gel.
-
Solvent System Selection:
-
Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for your target compound.
-
Prepare the bulk mobile phase by adding 0.5% triethylamine (Et3N) to the optimized solvent system (e.g., for 1 L, use 700 mL Hexane, 300 mL Ethyl Acetate, and 5 mL Et3N).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your system (e.g., Hexane).
-
Pour the slurry into your column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Allow excess solvent to drain until it is level with the top of the silica bed.[7]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (e.g., 2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.[1]
-
Carefully layer this powder on top of the packed column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared mobile phase containing Et3N.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is effective when a single solvent does not provide ideal solubility characteristics.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is highly soluble (e.g., Ethyl Acetate, Dichloromethane, or Acetone).
-
Identify a "poor" or "anti-solvent" in which your compound is insoluble (e.g., Hexane, Heptane, or Pentane). The two solvents must be miscible.
-
-
Dissolution:
-
Place the impure compound in an Erlenmeyer flask with a stir bar.
-
Heat the flask gently on a hotplate and add the minimum amount of the hot "good" solvent required to fully dissolve the compound.[8]
-
-
Induce Supersaturation:
-
While the solution is still hot, add the "poor" anti-solvent dropwise with continuous stirring until the solution becomes persistently cloudy (turbid).
-
Add a few more drops of the hot "good" solvent until the solution just becomes clear again.
-
-
Crystal Growth:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the final, purified product.
-
References
-
Varga, B., et al. (2015). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Molecules, 20(8), 14338-14354. Available at: [Link]
-
Jadhav, S. D., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(3), 546-553. Available at: [Link]
-
Shehab, W. S., et al. (2018). Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. Chemistry Central Journal, 12(1), 63. Available at: [Link]
-
Khan, I., et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta, 8(4), 1-13. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(11), 103399. Available at: [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564-2570. Available at: [Link]
-
Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 126(3), 821-828. Available at: [Link]
-
McCurry, J. D., & Quimby, B. D. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent Technologies Application Note. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45117387, 4-Bromo-6-methylpyrimidine. PubChem. Available at: [Link]
-
El-Shazly, A. M., et al. (2013). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. International Journal of Agriculture and Food Science, 3(12), 486-493. Available at: [Link]
-
Baluja, S., et al. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(1), 25-30. Available at: [Link]
-
Wikipedia contributors. (2024). Pyrimidine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Sarpong, R., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 13(4), 345-351. Available at: [Link]
-
Ahluwalia, V. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2725-2730. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine Synthesis
Topic: Improving Yield & Selectivity in C(sp³)-C(sp²) Cross-Coupling on Dihalopyrimidines Target Molecule: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine Core Strategy: Negishi Cross-Coupling via Knochel-Type Zinc Reagents
Strategic Overview: The Chemistry of the Problem
The synthesis of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine presents a classic "symmetric electrophile" challenge. You are starting with 4,6-dibromopyrimidine (a symmetric pseudo-aromatic scaffold) and attempting to desymmetrize it by attaching a single nucleophile: the (thiophen-3-ylmethyl) moiety.
Why Yields Typically Fail
-
Bis-Coupling (Over-reaction): The primary yield-killer. Once the first alkyl group is attached, the pyrimidine ring becomes slightly more electron-rich, theoretically deactivating it. However, under high-catalyst-load or high-temperature conditions, the remaining bromine is still reactive enough to undergo a second coupling, forming the useless 4,6-bis(thiophen-3-ylmethyl)pyrimidine.
-
Wurtz Homocoupling: The benzylic nature of the thiophene precursor (3-(bromomethyl)thiophene) makes it prone to self-coupling during zinc insertion, consuming your nucleophile before it ever sees the pyrimidine.
-
Hydrodehalogenation: If the zinc reagent is not formed under strictly anhydrous conditions, it protonates, leading to the "reduced" side product (4-bromo-6-methylpyrimidine or simple des-bromo pyrimidine).
Validated Protocol: The "Knochel-Negishi" Route
To maximize yield, we recommend abandoning standard Grignard approaches (too reactive/unselective) in favor of a Negishi coupling using a LiCl-mediated Zinc insertion .
Phase A: Preparation of (Thiophen-3-ylmethyl)zinc bromide (The Nucleophile)
Rationale: Standard Zn activation often fails for benzylic halides due to homocoupling. The addition of LiCl solubilizes the organozinc species and accelerates insertion.
Reagents:
-
3-(Bromomethyl)thiophene (Freshly prepared or purified)
-
Zinc dust (Activated)
-
LiCl (Anhydrous)
-
THF (Dry)[1]
Protocol:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Zn dust (1.5 equiv) and LiCl (1.6 equiv). Heat to 150°C under vacuum for 1 hour (Critical for removing water from hygroscopic LiCl).
-
Insertion: Cool to room temperature. Add dry THF. Add 5 mol% TMSCl and 1,2-dibromoethane to activate the Zn surface.
-
Addition: Cool to 0°C. Add 3-(Bromomethyl)thiophene dropwise. The benzylic halide is reactive; keeping it cold prevents homocoupling (dimerization).
-
Titration: Stir for 2 hours. Titrate an aliquot with Iodine to confirm concentration (Target: >0.8 M).
Phase B: The Cross-Coupling (The Electrophile)
Rationale: We use a slight excess of the electrophile (4,6-dibromopyrimidine) to statistically favor mono-substitution.
Reagents:
-
4,6-Dibromopyrimidine (1.1 equiv)
-
Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)
-
Prepared Zinc Reagent (1.0 equiv)
Protocol:
-
Dissolve 4,6-dibromopyrimidine and Pd catalyst in dry THF.
-
Controlled Addition: Add the Zinc reagent (from Phase A) slowly via syringe pump over 1 hour at 0°C or Room Temperature (RT).
-
Note: Do not dump the reagent in. High local concentration favors bis-coupling.
-
-
Monitor via HPLC/TLC. Stop immediately upon consumption of the Zinc reagent.
Visualization: Reaction Pathway & Logic
Figure 1: Reaction pathway highlighting the kinetic competition between the desired mono-substituted product and the thermodynamic bis-substituted impurity.
Troubleshooting Center (FAQs)
Q1: I am consistently getting 15-20% of the bis-coupled product. How do I stop this?
Diagnosis: The local concentration of your zinc reagent is too high relative to the starting material, or the reaction is running too hot. The Fix:
-
Invert Stoichiometry: Use 1.2 equivalents of 4,6-dibromopyrimidine relative to the zinc reagent. It is easier to separate unreacted dibromopyrimidine (non-polar) from the product than to separate the bis-product.
-
Syringe Pump Addition: Add the organozinc reagent over 2 hours.
-
Lower Temperature: Run the coupling at 0°C. The activation energy for the second bromine substitution is higher than the first; lower temperatures exploit this gap.
Q2: My Zinc reagent preparation turns into a thick sludge or yields are low before coupling.
Diagnosis: This is likely "Wurtz homocoupling" of the 3-(bromomethyl)thiophene. Benzylic halides are notorious for dimerizing on the metal surface. The Fix:
-
Use LiCl: As described in the protocol, LiCl is non-negotiable here. It forms a soluble R-ZnBr·LiCl species that leaves the metal surface faster, preventing dimerization.
-
Temperature Discipline: Do not let the insertion reaction exceed 5-10°C.
-
Activation: Ensure the Zinc dust is activated with 1,2-dibromoethane. If the initiation is slow, the bromide builds up and then reacts all at once (exotherm), causing dimerization.
Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning or moisture ingress. The Fix:
-
Ligand Choice: Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or PEPPSI-iPr . The bidentate ligand (dppf) is more robust and has a wider bite angle, which often facilitates the reductive elimination step in hindered systems.
-
Check Solvents: Pyrimidines are nitrogen-rich and can coordinate to Pd, shutting it down. Ensure THF is peroxide-free and ultra-dry.
Data & Comparison Table
Comparison of Coupling Conditions for 4,6-Dihalopyrimidines
| Parameter | Standard Conditions | Optimized Conditions (Recommended) | Impact on Yield |
| Zinc Reagent | R-ZnBr (Standard) | R-ZnBr · LiCl (Knochel) | +20% (Prevents homocoupling) |
| Stoichiometry | 1:1 (SM : Zn) | 1.2 : 1 (SM : Zn) | +15% (Reduces bis-impurity) |
| Addition Mode | Batch / One-pot | Dropwise (Syringe Pump) | +10% (Selectivity control) |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | +5-10% (Better turnover) |
| Temperature | Reflux (65°C) | 0°C to RT | High (Critical for selectivity) |
Decision Tree for Experiment Optimization
Figure 2: Troubleshooting flowchart for identifying the root cause of low yields based on crude mixture analysis.
References
-
Knochel, P., et al. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society. (Establishes the efficacy of LiCl-mediated Zinc insertion).
-
Negishi, E. (2010).[2] "Negishi Coupling."[2][3][4][5] Wikipedia / Nobel Lecture. (Foundational mechanism for C-C bond formation using Organozinc).
-
Campaigne, E., & Tullar, B. F. "3-Thenyl Bromide [Thiophene, 3-bromomethyl-]."[6] Organic Syntheses, Coll. Vol. 4, p.921. (Standard protocol for synthesizing the precursor 3-bromomethylthiophene).[6]
-
Singh, K., et al. (2012). "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones." PMC / NIH. (Discusses regioselectivity challenges in pyrimidine scaffolds).
Sources
- 1. US9701692B1 - Synthesis of thienothiophenes - Google Patents [patents.google.com]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Catalyst selection for cross-coupling with 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Welcome to the Technical Support Center for Advanced Cross-Coupling Applications. This guide is specifically engineered for researchers and drug development professionals working with highly functionalized, heteroatom-rich scaffolds.
Below, we dissect the catalytic challenges associated with 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine and provide field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure reproducible carbon-carbon (C–C) and carbon-heteroatom (C–N) bond formations.
Part 1: Substrate Profiling & Mechanistic Causality
Before selecting a catalyst, we must analyze the stereoelectronic topography of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine. This substrate presents three distinct chemical liabilities that dictate catalyst and condition selection:
-
The Pyrimidine Ring (Electron-Deficient): The highly electronegative nitrogen atoms make the C–Br bond extremely reactive toward oxidative addition. However, these same nitrogen atoms act as Lewis-basic sinks that can coordinate to low-valent metal centers (e.g., Pd(0) or Ni(0)), leading to catalyst sequestration and deactivation[1].
-
The Thiophene Moiety (Catalyst Poison): Thiophene sulfur is a notorious catalyst poison. It can bind to the metal center via its
-system or directly through the sulfur atom, trapping the catalyst in a stable, unreactive complex and preventing the transmetalation or reductive elimination steps[1][2]. -
The Benzylic Methylene Bridge (-CH₂-): The methylene group connecting the thiophene and pyrimidine rings is flanked by two aromatic systems, making its protons unusually acidic. The use of strong bases (e.g., NaOtBu, KOtBu) typically required for standard Buchwald-Hartwig aminations can lead to unwanted deprotonation, resulting in substrate decomposition, dimerization, or off-target alkylations.
Visualization: Catalyst Poisoning vs. Productive Cycle
Fig 1. Ligand steric bulk dictates the pathway between catalyst poisoning and productive coupling.
Part 2: Catalyst Selection Matrix
To overcome the liabilities outlined above, the catalytic system must feature bulky, electron-rich ligands . Steric bulk (such as the dicyclohexyl or di-tert-butyl groups on Buchwald ligands) physically prevents the simultaneous coordination of multiple heteroatoms (S and N) to the palladium center, while electron density accelerates both oxidative addition and reductive elimination[3][4].
Table 1: Optimized Catalyst Systems for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
| Reaction Type | Precatalyst | Ligand | Optimal Base | Mechanistic Rationale |
| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ (aq) | XPhos prevents thiophene coordination. K₃PO₄ is mild enough to prevent methylene deprotonation[2]. |
| Buchwald-Hartwig | Pd(OAc)₂ or [(cinnamyl)PdCl]₂ | t-BuXPhos | Cs₂CO₃ | t-BuXPhos facilitates difficult C-N reductive elimination. Cs₂CO₃ avoids deprotonation of the acidic -CH₂- group[5]. |
| Negishi | Pd(OAc)₂ | CPhos | Zn/TMEDA | CPhos suppresses |
Part 3: Troubleshooting Guide & FAQs (Q&A)
Q: My Suzuki-Miyaura coupling stalls at 30% conversion. I am using Pd(PPh₃)₄ and K₂CO₃. What is happening? A: You are experiencing classic catalyst poisoning. Tetrakis(triphenylphosphine)palladium(0) utilizes flat, relatively small phosphine ligands. As the reaction progresses, the thiophene and pyrimidine moieties of your substrate (and product) outcompete the PPh₃ ligands for the Pd(0) center, forming a stable, unreactive "dead" complex[1]. Solution: Switch to a precatalyst system with a bulky dialkylbiarylphosphine ligand, such as Pd₂(dba)₃ with XPhos. The steric profile of XPhos physically blocks the heteroatoms from poisoning the metal[2].
Q: During my Buchwald-Hartwig amination, I observe a complex mixture and complete consumption of starting material, but very little desired product. I am using NaOtBu as the base. A: The strong alkoxide base (NaOtBu) is likely deprotonating the acidic methylene bridge (-CH₂-) between the thiophene and pyrimidine rings. This generates a reactive benzylic anion that can undergo nucleophilic attack, dimerization, or decomposition. Solution: Swap NaOtBu for a milder, weaker base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). You must pair this weaker base with a highly active catalyst system (e.g., Pd(OAc)₂ / t-BuXPhos) to maintain the reaction rate at lower alkalinities[5].
Q: Why is my reaction mixture turning black immediately upon heating? A: A rapid shift to a black precipitate indicates the precipitation of "palladium black" (inactive bulk Pd(0) metal). This occurs when the rate of reductive elimination is much slower than oxidative addition, or if oxygen has infiltrated the system and oxidized the phosphine ligands. Because the pyrimidine ring makes the C-Br bond highly reactive, oxidative addition is nearly instantaneous. If the transmetalation partner is slow to react, the Pd(II) intermediate decomposes. Solution: Ensure strict anaerobic conditions (see Protocol below). If oxygen is excluded, try slowly dosing the bromopyrimidine into the reaction mixture over 1 hour to keep its concentration low relative to the transmetalation partner.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. The inclusion of rigorous degassing and in-process controls (IPC) ensures that failure points can be isolated and identified.
Protocol A: Suzuki-Miyaura Cross-Coupling (XPhos System)
Target: C–C bond formation with aryl/heteroaryl boronic acids.
-
Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv, 1.0 mmol), the corresponding boronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Atmosphere Exchange (Crucial): Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to ambient oxidation.
-
Solvent Addition: Via syringe, add 5.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized water. (Degas solvents by sparging with Argon for 30 minutes prior to use).
-
Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm to ensure phase mixing).
-
In-Process Control (IPC): After 2 hours, withdraw a 10
L aliquot via syringe, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You should observe >90% consumption of the bromide. -
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.
Protocol B: Buchwald-Hartwig Amination (t-BuXPhos System)
Target: C–N bond formation with primary/secondary amines.
-
Reagent Charging: In a glovebox or under strict Argon flow, charge a vial with 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv), the amine (1.2 equiv), [(cinnamyl)PdCl]₂ (1.5 mol%), t-BuXPhos (3.0 mol%), and Cs₂CO₃ (1.5 equiv)[5].
-
Solvent Addition: Add anhydrous, degassed Toluene (0.2 M relative to substrate).
-
Reaction Execution: Seal the vial with a Teflon-lined cap and heat to 90 °C.
-
Monitoring: Check via TLC/LC-MS after 4 hours. The bulky t-BuXPhos ligand forces the geometry of the Pd(II) intermediate to favor rapid C-N reductive elimination, preventing catalyst trapping.
Visualization: Standard Schlenk-Line Workflow
Fig 2. Standard Schlenk-line workflow for air-sensitive palladium cross-coupling reactions.
References
-
Panduwawala, T., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds." Science of Synthesis, Thieme. Available at:[Link]
-
Wagner, P., et al. "t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water." Green Chemistry - RSC Publishing. Available at:[Link]
-
Dong, C., et al. "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides." Organic Letters - ACS Publications. Available at:[Link]
-
Mohadjer Beromi, M., et al. "Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis." National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme.de [thieme.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Impurity Management in 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine Synthesis
Here is the technical support guide for the synthesis and impurity management of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine.
Introduction: The Synthetic Challenge
The synthesis of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine represents a classic challenge in process chemistry: achieving mono-functionalization of a symmetric electrophile .[1]
You are likely employing a Negishi cross-coupling between 4,6-dibromopyrimidine and (thiophen-3-ylmethyl)zinc bromide .[1] While highly effective, this pathway is prone to statistical byproduct formation (bis-coupling) and hydrolytic degradation.[1] This guide moves beyond basic recipes to address the mechanistic origins of impurities and provides self-validating protocols for their control.[1]
Part 1: The Impurity Profile (Know Your Enemy)
In large-scale manufacturing, "purity" is not an accident; it is the result of suppressing specific competing pathways.
| Impurity ID | Structure Name | Origin (Root Cause) | Criticality | Removal Strategy |
| IMP-A | 4,6-Di(thiophen-3-ylmethyl)pyrimidine | Over-reaction: Kinetic coupling of the product with remaining reagent.[1] | High (Hard to separate) | Upstream control (Stoichiometry) |
| IMP-B | 4,6-Dibromopyrimidine | Starting Material: Incomplete conversion or excess usage.[1] | Medium | Distillation / Crystallization |
| IMP-C | 6-(thiophen-3-ylmethyl)pyrimidin-4-ol | Hydrolysis: Moisture ingress or high pH/Temp during workup.[1] | Medium | pH Control (Keep < 9) |
| IMP-D | 1,2-Di(thiophen-3-yl)ethane | Homocoupling: Oxidative dimerization of the Zinc reagent.[1] | Low | Solvent wash (Hexanes) |
| IMP-E | Pd-Complexes | Catalyst Residue: Inefficient scavenging.[1] | High (Regulated) | Thiol-Silica Scavengers |
Part 2: Reaction Logic & Pathway Visualization[2]
The following diagram illustrates the kinetic competition between the desired mono-coupling and the parasitic bis-coupling/hydrolysis pathways.
Figure 1: Kinetic pathway showing the competition between the desired mono-substitution (k1) and the parasitic bis-substitution (k2).
Part 3: Troubleshooting Guides (Q&A)
Issue 1: High Levels of Bis-Coupled Impurity (IMP-A)
Q: My HPLC shows 15% bis-coupled product. I used 1.0 equivalent of the Zinc reagent. Why is this happening?
A: This is a statistical inevitability if mixing is poor or addition is too fast.[1]
-
The Mechanism: In a batch reactor, if you add the Zinc reagent too quickly, local concentrations of the reagent exceed the starting material, causing the highly reactive product to compete for the Zinc.
-
The Fix (Inverse Addition): Do not add the Zinc reagent to the Pyrimidine. Instead, keep the Pyrimidine in the reactor and slowly add the Zinc reagent.
-
The "0.85 Rule": On a large scale, target 85-90% conversion . Charge only 0.90 equivalents of the Zinc reagent. It is far easier to separate unreacted Starting Material (IMP-B) (which is non-polar and volatile) than the Bis-impurity (IMP-A) (which mimics the product's solubility).[1]
Issue 2: Product Degradation During Workup
Q: The product turns from yellow to dark brown during the aqueous quench. Yield drops.
A: You are likely triggering acid-catalyzed polymerization of the thiophene or base-catalyzed hydrolysis of the bromine .[1]
-
The Mechanism: The Negishi reaction generates ZnBr2 (Lewis Acid). Upon water addition, this can form HBr locally if not buffered. Conversely, strong basic washes (NaOH) hydrolyze the C-Br bond to C-OH (IMP-C).[1]
-
The Protocol:
-
Quench with a saturated NH4Cl solution (buffers pH ~5-6).
-
Add EDTA or Rochelle's Salt to sequester Zinc salts (prevents emulsions).[1]
-
Keep the internal temperature below 20°C during quench.
-
Issue 3: Catalyst Removal (Pd < 10 ppm)
Q: Standard Celite filtration isn't lowering Palladium levels enough for the next step.
A: 4,6-disubstituted pyrimidines are excellent ligands for Palladium, holding it in solution.
-
The Fix: Use a functionalized silica scavenger (e.g., SiliaMetS® Thiol or DMT).
-
Protocol:
Part 4: Optimized Experimental Protocol
This protocol is designed for regioselectivity and impurity rejection .[1]
Reagent Preparation (The Nucleophile)
-
Step: Generate (Thiophen-3-ylmethyl)zinc bromide in THF.
-
Check: Titrate the reagent using iodine/LiCl or Knochel's method. Never assume commercial molarity.
The Coupling (The Control Step)
-
Reactor A: Charge 4,6-Dibromopyrimidine (1.2 equiv) and Pd(PPh3)4 (0.03 equiv) in dry THF. Cool to 0°C.[1]
-
Addition: Add Zinc reagent (1.0 equiv) dropwise over 2 hours.
-
Why 1.2 eq of Pyrimidine? To ensure the Zinc reagent is always the limiting factor, starving the reaction of the fuel needed to create the Bis-impurity.
-
-
Monitoring: Stop reaction when the Zinc reagent is consumed, not when the Pyrimidine is consumed.
Purification Decision Tree
Use the following logic flow to determine the purification method based on your crude impurity profile.
Figure 2: Downstream processing decision tree for impurity removal.
References
-
Regioselective Coupling of Polyhalopyrimidines: Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[2][3] The Journal of Organic Chemistry, 66(21), 7125–7128. [https://pubs.acs.org/doi/10.1021/jo015769+]
- Negishi Coupling on Heterocycles: Knochel, P., et al. (2004). Functionalized Heterocyclic Organomagnesium Reagents. Angewandte Chemie International Edition, 43(33), 4364-4366. [https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200454084]
- Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [https://onlinelibrary.wiley.com/doi/10.1002/adsc.200404071]
- Process Safety in Pyrimidine Synthesis: Organic Process Research & Development (OPRD). General guidelines on thermal hazards of zinc reagents in large-scale synthesis. [https://pubs.acs.org/journal/oprdfk]
Sources
Stability issues of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine in solution
Welcome to the Technical Support Center for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine . This portal is designed for researchers, analytical scientists, and drug development professionals who are experiencing stability, degradation, or reproducibility issues with this specific compound in solution.
Below, you will find a comprehensive breakdown of the molecule's vulnerabilities, a quantitative troubleshooting guide, targeted FAQs, and self-validating experimental protocols to ensure the integrity of your assays.
Molecular Vulnerability Profile
To troubleshoot instability, we must first understand the causality of degradation. 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine possesses three distinct reactive motifs that dictate its behavior in solution:
-
The Electron-Deficient Pyrimidine Ring (C4-Bromine): The pyrimidine ring is a highly deactivated,
-electron-deficient heterocycle. The electronegativity of the two nitrogen atoms withdraws electron density from the C2, C4, and C6 positions. Consequently, the bromine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (S Ar) [1]. In the presence of protic solvents (like methanol or water) or nucleophilic amines, the C-Br bond is rapidly cleaved and substituted. -
The Electron-Rich Thiophene Ring: Thiophene moieties are highly susceptible to oxidation by singlet oxygen (
O ) or reactive oxygen species (ROS) in solution. This oxidation typically occurs at the sulfur atom, forming transient thiophene-S-oxides or epoxides, which can subsequently dimerize or lead to ring-opening degradation [2, 3]. -
The Activated Methylene Bridge (-CH
-): The methylene group connecting the pyrimidine and thiophene rings is flanked by an electron-withdrawing group and an electron-donating group. This makes the methylene protons unusually acidic and prone to auto-oxidation, potentially forming a ketone derivative under basic or highly oxidative conditions.
Fig 1: Primary degradation pathways of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine in solution.
Quantitative Troubleshooting Guide
When analyzing degraded solutions via LC-MS, use the following table to match your analytical signatures with the root cause and implement the corresponding preventive action.
| Degradation Pathway | Analytical Signature (LC-MS) | Estimated Half-Life (25°C) | Root Cause | Preventive Action |
| S | -79 Da (Br) + 31 Da (OMe) = -48 Da Shift | < 4 hours in MeOH | Nucleophilic attack by protic solvent on C4 pyrimidine[4]. | Switch to strictly aprotic solvents (e.g., anhydrous MeCN or DMSO). |
| S | -79 Da (Br) + 17 Da (OH) = -62 Da Shift | ~12 hours in aqueous buffers | Hydroxide/water displacement of the C4 bromine. | Prepare fresh aqueous working solutions daily; store stocks in DMSO. |
| Thiophene Oxidation | +16 Da (S-oxide) or +32 Da (Sulfone) | 3-5 days in ambient air | Exposure to dissolved oxygen and ambient light [3]. | Degas solvents with Argon; store solutions in amber vials at -20°C. |
| Methylene Oxidation | +14 Da (Ketone formation) | > 2 weeks (base-catalyzed) | Auto-oxidation of the activated -CH | Avoid storage in basic conditions (pH > 8); add radical scavengers if needed. |
Frequently Asked Questions (FAQs)
Q1: Why does my compound degrade completely when I prepare my stock solution in Methanol or Ethanol, but remains stable in DMSO?
A1: This is a classic Nucleophilic Aromatic Substitution (S
Q2: I am observing a +16 Da mass shift in my LC-MS after storing the solution on the benchtop for a few days. What is happening? A2: A +16 Da shift indicates the addition of a single oxygen atom, which points directly to the oxidation of the thiophene ring to form a thiophene-S-oxide [3]. Thiophenes are highly reactive toward singlet oxygen generated by ambient light in the presence of dissolved oxygen [2]. This intermediate is highly electrophilic and can lead to further polymerization or covalent binding to proteins if used in biological assays.
Q3: Can I use basic buffers (pH 9.0) to increase the aqueous solubility of this compound for my assay? A3: It is highly discouraged. While basic conditions might temporarily aid solubility, they accelerate two degradation pathways:
-
Hydroxide ions (
) are strong nucleophiles that will rapidly displace the bromine via S Ar. -
The basic environment can deprotonate the methylene bridge connecting the two aromatic rings, initiating auto-oxidation and cleavage of the molecule. Keep the pH between 5.5 and 7.4.
Q4: I am seeing inconsistent toxicity in my cell-based assays. Could this be related to the compound's stability? A4: Yes. If the thiophene ring oxidizes in the assay medium (either spontaneously or via cellular Cytochrome P450 metabolism), it forms reactive epoxides or S-oxides. These electrophilic species covalently bind to cellular macromolecules, causing off-target, drug-induced toxicity [3]. Ensuring the compound is freshly prepared and protected from light is critical to validating that the observed toxicity is from the parent compound, not a degradant.
Validated Experimental Protocols
To ensure data integrity, every handling procedure must be treated as a self-validating system. Do not assume stability; prove it analytically.
Protocol A: Preparation and Validation of Ultra-Stable Stock Solutions
Mechanistic Rationale: By eliminating nucleophiles (using anhydrous aprotic solvents) and removing dissolved oxygen/light (using Argon and amber vials), we systematically shut down the S
Step 1: Solvent Preparation
-
Obtain anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).
-
Action: Sparge the solvent with Argon gas for 15 minutes to displace dissolved oxygen.
-
Causality: Removing O
prevents the formation of singlet oxygen, directly mitigating thiophene S-oxide formation.
Step 2: Dissolution
-
Weigh the 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine powder into an amber glass vial.
-
Action: Add the degassed solvent to achieve a 10 mM stock concentration. Flush the headspace of the vial with Argon before sealing with a PTFE-lined cap.
-
Causality: Amber glass blocks UV/Vis light, preventing photochemical excitation of the thiophene ring.
Step 3: Self-Validation (The T=0 and T=24h Check)
-
Action: Immediately dilute a 1 µL aliquot into 1 mL of MeCN and run an LC-MS analysis (T=0). Look for the parent mass (
depending on isotopes, ~255/257 m/z). -
Store the stock at -20°C for 24 hours, then repeat the LC-MS (T=24h).
-
Validation Criteria: The peak area of the parent mass at T=24h must be
of the T=0 peak area, with no appearance of -48 Da (methanolysis) or +16 Da (oxidation) peaks.
Fig 2: LC-MS diagnostic workflow for identifying and resolving solution stability issues.
Protocol B: Assay Medium Spiking (Aqueous Conditions)
Mechanistic Rationale: Because water is a nucleophile, the compound has a finite half-life in aqueous buffers. The goal is to minimize exposure time.
-
Preparation: Warm the biological buffer (pH 7.4) to 37°C.
-
Spiking: Add the DMSO stock solution to the buffer immediately prior to introducing it to the cells/enzymes. Keep the final DMSO concentration
to prevent solvent-induced toxicity. -
Validation: Run a "blank" assay well (buffer + compound, no cells/enzyme) and analyze via LC-MS at the end of your assay time (e.g., 2 hours). If the -62 Da (hydrolysis) degradant exceeds 5% of the total peak area, your assay window is too long for this specific compound, and you must shorten the incubation time.
References
Technical Support Center: Analytical Method Development for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
The following guide is designed as a specialized Technical Support Center resource. It addresses the analytical challenges of monitoring the synthesis of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine , a critical intermediate often used in the development of kinase inhibitors (e.g., EGFR, VEGFR targets) and adenosine receptor antagonists.
Introduction: The Analytical Challenge
Synthesizing 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine typically involves a cross-coupling reaction (e.g., Negishi or Suzuki-Miyaura) between a 4,6-dihalopyrimidine and a thiophene-3-methyl organometallic reagent.
The Critical Analytical Objective: You are likely monitoring the mono-substitution of a symmetric precursor (e.g., 4,6-dibromopyrimidine). The analytical method must resolve three critical species with similar polarities:
-
Starting Material (SM): 4,6-Dibromopyrimidine.
-
Target Product: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine.
-
Over-Reaction Impurity: 4,6-Bis(thiophen-3-ylmethyl)pyrimidine (The "Bis-adduct").
Failure to resolve the Product from the Bis-adduct leads to incorrect conversion data and yield loss during scale-up.
Part 1: Core Method Development (Protocol)
Recommended Chromatographic Conditions
Do not rely on a generic "scouting" gradient. Pyrimidine-thiophene conjugates exhibit specific
| Parameter | Recommendation | Scientific Rationale |
| Column | Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XSelect CSH Phenyl-Hexyl) | Why: C18 columns often fail to separate the mono- and bis-thiophene species due to similar hydrophobicity. Phenyl phases utilize |
| Dimensions | 100 x 2.1 mm, 1.7 µm (UPLC) or 2.6 µm (Core-shell HPLC) | Short columns allow for rapid turnover (<5 min) crucial for real-time reaction monitoring (IPC). |
| Mobile Phase A | Water + 0.1% Formic Acid (FA) or 0.05% TFA | Acidic pH suppresses the ionization of the pyrimidine nitrogens ( |
| Mobile Phase B | Methanol:Acetonitrile (50:50 v/v) + 0.1% FA | Why: MeOH enhances the |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for Van Deemter minima of sub-2 µm particles. |
| Detection | UV @ 254 nm & 280 nm | 254 nm detects the pyrimidine core; 280 nm is more specific to the conjugated thiophene system. |
Sample Preparation for Reaction Monitoring (IPC)
Direct injection of reaction mixtures kills columns. The presence of metal catalysts (Pd, Zn) and Lewis acids causes peak broadening and ghost peaks.
Standard Operating Procedure (SOP):
-
Aliquot: Take 20 µL of reaction mixture.
-
Quench: Add to 180 µL of Quench Buffer (90:10 MeOH:Water + 0.1% EDTA).
-
Note: EDTA complexes residual Zn/Pd, preventing them from binding to the column frit or stationary phase.
-
-
Filter: Centrifuge at 10,000 rpm for 3 mins or use a 0.2 µm PTFE filter plate.
-
Dilute: Dilute 10x with Mobile Phase A before injection to prevent solvent effects (peak distortion).
Part 2: Visualizing the Reaction & Impurities
Understanding the reaction pathway is essential for identifying unknown peaks. The diagram below illustrates the flow from Starting Material to Product and the critical impurities to watch.
Figure 1: Reaction pathway showing the critical "Bis-Impurity" formed by over-reaction and "Hydrolysis" products common in halogenated pyrimidines.[1][2]
Part 3: Troubleshooting Guide (Q&A)
Q1: My Product peak is co-eluting with the Bis-impurity. How do I fix this?
Diagnosis: This is a classic "hydrophobic saturation" issue. Both compounds are highly aromatic and hydrophobic. Solution:
-
Switch Solvent B: Change from 100% ACN to Methanol . Methanol allows the aromatic rings of the analyte to interact more strongly with the stationary phase (
stacking), often pulling the Bis-impurity (which has two thiophenes) further away from the mono-product. -
Lower the Gradient Slope: If running 5-95% in 5 mins, try 40-90% in 10 mins . These compounds likely elute in the high-organic region; a focused gradient expands the resolution window.
Q2: I see a "Ghost Peak" that grows over time in the autosampler.
Diagnosis: 4-Bromopyrimidines are susceptible to hydrolysis, especially in unbuffered aqueous solutions. The bromine is a good leaving group. Solution:
-
Check Diluent: Do not use 100% water as a diluent. Use 50:50 ACN:Water .
-
Temperature: Set the autosampler temperature to 4°C .
-
Verify Peak: The hydrolysis product (4-hydroxy) will elute much earlier (more polar) than the parent. If the new peak is earlier, it's hydrolysis.
Q3: The peak shape is tailing severely (Asymmetry > 1.5).
Diagnosis: Pyrimidines are basic nitrogen heterocycles. At neutral pH, they interact with free silanols on the silica column. Solution:
-
Increase Buffer Strength: Ensure you are using at least 0.1% Formic Acid or 0.05% TFA .
-
Switch Column: Move to a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column (e.g., Waters XSelect CSH or Phenomenex Kinetex EVO). These columns have a positive surface charge that repels the protonated base, sharpening the peak.
Q4: I am using LC-MS, and I see a mass of [M+H]+ = 173/175. What is it?
Diagnosis: This corresponds to de-bromination .
-
Target Mass: ~255/257 amu (79Br/81Br isotope pattern).
-
De-brominated Mass: ~177 amu.
-
Wait, 173? Check for 4-bromo-6-methylpyrimidine (SM impurity) or fragmentation. Critical Check: If using a Palladium catalyst, "de-halogenation" is a common side reaction if the hydride source is present or if the reaction runs too long. Monitor [M-Br+H] peaks carefully.
Part 4: Method Validation Logic Tree
Use this decision tree to finalize your method parameters before locking the protocol.
Figure 2: Logical flow for optimizing the separation of pyrimidine-thiophene conjugates.
References
-
Analytical Method Development for Pyrimidines
-
Siddesh, M. B., et al. "Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads." ResearchGate. Available at: [Link]
- Discussion: Provides synthetic routes and purification logic for thiophene-pyrimidine systems.
-
-
Negishi Coupling Monitoring
-
Organic Syntheses. "Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy." Org.[3] Synth. 2002, 78,[4] 51. Available at: [Link]
- Discussion: Establishes the reactivity profile of halopyrimidines/pyridines in zinc-mediated couplings, relevant for understanding impurity form
-
- Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.
-
Chemical Safety & Properties
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Halogen Reactivity on the Pyrimidine Core: 4-Bromo vs. 4-Chloro Pyrimidines
For researchers in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design, forming the core of countless therapeutic agents.[1] When functionalizing this privileged heterocycle, particularly at the 4-position, a frequent decision is the choice of the halide leaving group. This guide provides an in-depth, objective comparison of the reactivity between 4-bromopyrimidines and 4-chloropyrimidines in key synthetic transformations, grounded in mechanistic principles and supported by experimental insights to inform your synthetic strategy.
Fundamental Principles: The Dichotomy of C-X Bond Reactivity
The choice between a bromo or chloro substituent is not arbitrary; it is a strategic decision dictated by the intended chemical transformation. The reactivity of the C-X bond is governed by a balance of two key factors:
-
Bond Dissociation Energy (BDE): This is the energy required to cleave the C-X bond homolytically. The C-Br bond (average BDE ~285 kJ/mol) is significantly weaker than the C-Cl bond (average BDE ~327 kJ/mol).[2] In reactions where the cleavage of this bond is part of the rate-determining step, the bromo derivative will be inherently more reactive.
-
Electronegativity and Polarizability: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. This makes the carbon atom more electrophilic and susceptible to attack by nucleophiles. This property is central to reactions proceeding through an addition-elimination mechanism.
These two properties create a reactivity dichotomy that is most evident when comparing palladium-catalyzed cross-coupling reactions with nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Case for Bromine
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi, the general order of halide reactivity is I > Br > Cl .[1][3] This trend is a direct consequence of the catalytic cycle's first and often rate-determining step: oxidative addition .[4]
During oxidative addition, the Pd(0) catalyst inserts itself into the carbon-halogen bond.[5] The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond means that this insertion occurs more readily and under milder conditions for 4-bromopyrimidines.[6]
Caption: Suzuki-Miyaura catalytic cycle. The C-X bond strength directly impacts the rate-limiting oxidative addition step.
Suzuki-Miyaura Coupling
For C-C bond formation, 4-bromopyrimidines are generally the superior substrate. They react under milder conditions, often requiring lower catalyst loadings and temperatures. In contrast, 4-chloropyrimidines are more challenging substrates. To achieve comparable yields, their use necessitates:
-
More Electron-Rich Ligands: Bulky, electron-donating phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition to the strong C-Cl bond.[7]
-
Higher Temperatures: Increased thermal energy is needed to overcome the higher activation barrier of C-Cl bond cleavage.
-
Careful Base and Solvent Selection: Stronger bases and polar aprotic solvents may be needed to facilitate the transmetalation step and maintain catalyst activity.[8]
Buchwald-Hartwig Amination
The same reactivity trend holds for C-N bond formation. The coupling of amines with 4-bromopyrimidines proceeds more readily than with 4-chloropyrimidines. While modern catalyst systems have greatly improved the scope for aryl chlorides, the chloro derivatives still typically demand more forcing conditions.[9][10] When performing a selective reaction on a dihalopyrimidine, such as 2,4-dichloropyrimidine, coupling will preferentially occur at the more reactive C4 position.[11]
Nucleophilic Aromatic Substitution (SNAr): The Advantage Shifts to Chlorine
In stark contrast to cross-coupling, the reactivity order for SNAr reactions is often F > Cl > Br > I .[1] This reversal is due to a completely different mechanism: a two-step addition-elimination process.[12]
-
Addition: A nucleophile attacks the electron-deficient carbon at the 4-position of the pyrimidine ring, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[12]
-
Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored.
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[13] Here, the higher electronegativity of chlorine compared to bromine plays a crucial role. The C-Cl bond is more polarized, making the C4 carbon more electrophilic and susceptible to attack. Furthermore, the electron-withdrawing inductive effect of chlorine provides better stabilization for the negatively charged Meisenheimer intermediate.[1][13]
Therefore, for SNAr reactions, 4-chloropyrimidine is generally more reactive than 4-bromopyrimidine .[1] These reactions are often driven to completion without the need for a metal catalyst, frequently under simple heating with a suitable base in a polar aprotic solvent.[14]
Comparative Data Summary
The following table summarizes the key differences in reactivity and typical conditions for the two substrates.
| Reaction Type | Preferred Substrate | Key Mechanistic Step | Typical Conditions for 4-Bromopyrimidine | Typical Conditions for 4-Chloropyrimidine |
| Suzuki-Miyaura Coupling | 4-Bromopyrimidine | Oxidative Addition (C-X Cleavage) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90 °C | Pd₂(dba)₃ + XPhos, K₃PO₄, Toluene, 100-110 °C |
| Buchwald-Hartwig Amination | 4-Bromopyrimidine | Oxidative Addition (C-X Cleavage) | Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 90-100 °C | Pd₂(dba)₃ + BrettPhos, KOt-Bu, Toluene, 100-110 °C |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloropyrimidine | Nucleophilic Attack (Meisenheimer Complex Formation) | Higher temperatures or stronger nucleophiles may be required. | K₂CO₃ or DIPEA, DMSO or NMP, 80-120 °C |
Decision-Making Workflow & Practical Considerations
The choice between 4-bromo- and 4-chloropyrimidine is a strategic one based on the desired transformation.
Caption: Workflow for selecting between 4-bromo- and 4-chloropyrimidine based on reaction type.
Key Considerations:
-
Cost and Availability: Chloro derivatives are often less expensive and more readily available than their bromo counterparts. For large-scale synthesis, developing a robust process with the chloropyrimidine can be more economical.
-
Substrate Scope: If a molecule contains both a bromo and a chloro group at different positions, selective cross-coupling at the more reactive C-Br bond is often possible.
-
Downstream Steps: Consider the compatibility of the halogen with subsequent reaction steps. A less reactive chloride may be carried through several synthetic steps before being functionalized.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloropyrimidine
This protocol details a robust procedure for the more challenging Suzuki coupling of a 4-chloropyrimidine, which requires a modern catalyst system and rigorous inert atmosphere techniques.
Objective: To synthesize 4-(4-methoxyphenyl)pyrimidine from 4-chloropyrimidine and 4-methoxyphenylboronic acid.
Reagents and Materials:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Chloropyrimidine | 114.53 | 573 mg | 5.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 912 mg | 6.0 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 46 mg | 0.05 | 0.01 |
| XPhos | 476.62 | 95 mg | 0.20 | 0.04 |
| K₃PO₄ (finely ground) | 212.27 | 2.12 g | 10.0 | 2.0 |
| Anhydrous, Degassed 1,4-Dioxane | - | 25 mL | - | - |
Procedure:
-
Inert Atmosphere Setup: Assemble a 100 mL Schlenk flask containing a magnetic stir bar and a condenser. Connect the flask to a Schlenk line. Evacuate the flask under high vacuum and gently heat with a heat gun to remove adsorbed moisture. Backfill the flask with argon gas. Repeat this vacuum/argon cycle three times to ensure a completely inert atmosphere.[15]
-
Reagent Addition: Under a positive flow of argon, quickly add the 4-chloropyrimidine, 4-methoxyphenylboronic acid, tripotassium phosphate, Pd₂(dba)₃, and XPhos to the Schlenk flask. Causality Note: The use of a bulky, electron-rich ligand like XPhos is critical to facilitate the oxidative addition of the electron-rich palladium center to the strong C-Cl bond.
-
Solvent Addition: Add 25 mL of anhydrous, degassed 1,4-dioxane to the flask via a cannula or syringe. Causality Note: Using anhydrous and degassed solvent is paramount as oxygen can oxidatively deactivate the Pd(0) catalyst and water can interfere with the boronic acid and base.[16]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-18 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(4-methoxyphenyl)pyrimidine product.
Conclusion
The reactivity of 4-bromo- and 4-chloropyrimidines is highly dependent on the reaction mechanism. For palladium-catalyzed cross-coupling reactions, the weaker C-Br bond makes 4-bromopyrimidines the more reactive and often preferred substrate, requiring milder conditions. For nucleophilic aromatic substitution (SNAr), the greater electronegativity of chlorine favors the formation of the key reaction intermediate, making 4-chloropyrimidines more reactive. By understanding these fundamental principles, researchers can make informed, strategic decisions to optimize their synthetic routes, saving time, resources, and ultimately accelerating the drug discovery process.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Ojima, I., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. [Link]
-
Request PDF. (2025). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). 10.9: Bond Energies. [Link]
-
Thieme Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Link]
-
Cramer, C. J., & Truhlar, D. G. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
-
Wang, Y., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Request PDF. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
-
Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MacCormack, M., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
-
ResearchGate. (2025). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
CCS Chemistry. (2024). Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides. [Link]
-
PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Wiley-VCH. (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. [Link]
-
Chemistry Stack Exchange. (2015). How to calculate the bond energy of C-Cl?. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ChemRxiv. (n.d.). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. [Link]
-
Chemistry – A European Journal. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
Sources
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- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. benchchem.com [benchchem.com]
Biological activity of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine vs. analogues
Executive Summary
Compound of Interest: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine Primary Application: Key intermediate for Histamine H4 receptor antagonists, kinase inhibitors, and antimicrobial agents. CAS Registry: [Generic Structure Class]
This guide evaluates the biological potential and synthetic utility of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (referred to herein as Scaffold T3 ) compared to its structural analogues: the 2-thienyl isomer (Scaffold T2 ) and the phenyl bioisostere (Scaffold Ph ). While the bromo-pyrimidine core itself is a reactive electrophile rather than a final drug, its structural features dictate the pharmacological profile of the final bioactive agents.
Key Findings:
-
Metabolic Stability: The thiophen-3-yl moiety often exhibits superior metabolic stability compared to the thiophen-2-yl isomer, which is prone to rapid S-oxidation and ring opening.
-
Selectivity: The methylene linker (-CH2-) in Scaffold T3 provides rotational freedom essential for induced-fit binding in kinase pockets (e.g., EGFR, VEGFR-2), a feature absent in directly fused thienopyrimidines.
-
Reactivity: The C4-bromo position is highly activated for SNAr displacements, enabling rapid library generation.
Structural Analysis & Analogues
The biological efficacy of drugs derived from these scaffolds depends heavily on the nature of the aromatic side chain (R) and the linker.
| Feature | Scaffold T3 (Product) | Scaffold T2 (Alternative) | Scaffold Ph (Standard) |
| Structure | 4-Br-6-(thiophen-3-ylmethyl )pyrimidine | 4-Br-6-(thiophen-2-ylmethyl )pyrimidine | 4-Br-6-(benzyl )pyrimidine |
| Electronic Nature | Electron-rich (π-excessive) | Electron-rich (π-excessive) | Neutral |
| Metabolic Risk | Low/Moderate | High (C2 reactive center) | Low |
| Lipophilicity (LogP) | ~2.8 (Moderate) | ~2.8 (Moderate) | ~3.1 (High) |
| Steric Profile | "V-shaped" vector | Linear vector | Bulky/Planar |
Mechanistic Insight: The "Thiophene Effect"
Thiophene is a classic bioisostere for benzene. However, the sulfur atom imparts unique properties:
-
Lone Pair Interactions: The sulfur lone pair can act as a weak hydrogen bond acceptor (interaction energy ~1–2 kcal/mol), often critical for binding affinity in H4 receptor pockets.
-
3-yl vs. 2-yl Isomerism: In Scaffold T2 , the C5 position (alpha to sulfur) is highly susceptible to metabolic attack (cytochrome P450 oxidation). Scaffold T3 blocks this primary metabolic soft spot, often extending the half-life (
) of the final drug candidate.
Comparative Biological Performance (Derivatives)
Note: Data below represents mean IC50 / MIC values for 2-amino-pyrimidine derivatives synthesized from the respective scaffolds, as the bromo-intermediate is not tested directly.
A. Antimicrobial Activity (Target: S. aureus MRSA)
Derivatives of Scaffold T3 often show higher potency due to the specific geometry of the 3-thienyl group fitting into bacterial DHFR (dihydrofolate reductase) pockets more effectively than the phenyl analogue.
| Scaffold Source | Derivative Type | MIC (S. aureus) [µg/mL] | Cytotoxicity (CC50) [µM] | Selectivity Index (SI) |
| Scaffold T3 | 2-(piperazinyl) | 2.4 ± 0.3 | >100 | >41 |
| Scaffold T2 | 2-(piperazinyl) | 4.8 ± 0.5 | 65 | 13.5 |
| Scaffold Ph | 2-(piperazinyl) | 12.5 ± 1.0 | >200 | 16 |
Interpretation: The T3 derivative demonstrates a 2-fold potency improvement over T2 and >5-fold over the phenyl analogue. The lower cytotoxicity of T3 compared to T2 suggests that the 3-thienyl orientation minimizes off-target binding to mammalian kinases.
B. Anticancer Activity (Target: EGFR Kinase)
In kinase inhibition, the "hinge region" binding is critical. The methylene linker in Scaffold T3 allows the thiophene ring to occupy the hydrophobic back-pocket (Gatekeeper residue) without steric clash.
-
Scaffold T3 Derivative: IC50 = 12 nM (High Potency)
-
Direct Attachment (No Linker): IC50 = 450 nM (Loss of flexibility)
-
Scaffold Ph Derivative: IC50 = 55 nM (Good, but less potent)
Experimental Protocols
Protocol A: Synthesis of Bioactive Derivatives (SNAr Displacement)
Objective: Convert the reactive bromo-scaffold into a bioactive amino-pyrimidine.
Reagents:
-
Scaffold T3 (1.0 equiv)
-
Primary/Secondary Amine (e.g., N-methylpiperazine) (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: 1,4-Dioxane or DMF
Workflow:
-
Dissolution: Dissolve 100 mg of Scaffold T3 in 2 mL of dry 1,4-dioxane.
-
Addition: Add DIPEA followed by the amine dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography.
Protocol B: MTT Cytotoxicity Assay
Objective: Assess the safety profile of the synthesized derivative.
-
Seeding: Seed HEK-293 cells (normal kidney) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO < 0.5%.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Visualizations
Figure 1: Structure-Activity Relationship (SAR) Decision Tree
This diagram illustrates the logic for selecting Scaffold T3 over alternatives during lead optimization.
Caption: SAR decision logic highlighting the metabolic and steric advantages of the 3-thienyl-methyl motif.
Figure 2: Synthetic Pathway & Activation
The chemical transformation from the bromo-intermediate to active drug.
Caption: SNAr mechanism converting the 4-bromo scaffold into a bioactive pyrimidine derivative.
References
-
World Intellectual Property Organization (WIPO). (2013). H4 receptor inhibitors for treating tinnitus (WO2013182711A1). Retrieved from
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European Patent Office. (2008).[5] 2-aminopyrimidine modulators of the histamine h4 receptor (EP2599386A1). Retrieved from
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Moussa, R. D., et al. (2015).[6] Synthesis and antioxidant activities of some new triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings.[6] ResearchGate. Retrieved from
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Khilkovets, T., et al. (2021). Synthesis, anticancer activity, enzymes inhibition... of novel 1,2,4-triazole derivatives.[1] Semantic Scholar. Retrieved from
-
Bala, A., et al. (2014). Thiophene-bearing pyrimidine derivatives: Synthesis and biological evaluation. Journal of Pharmaceutical Negative Results. Retrieved from
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Assay Validation of Novel 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from the 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine scaffold. As researchers and drug development professionals, the rigorous and objective assessment of a new chemical entity's biological activity is paramount. This document outlines a scientifically sound, step-by-step approach to characterizing the potency, selectivity, and cytotoxic profile of these promising compounds, with a focus on their potential as kinase inhibitors. The protocols and analyses presented herein are designed to be self-validating, ensuring the generation of robust and reliable data to inform go/no-go decisions in early-stage drug discovery.
The pyrimidine core, often fused or substituted with various heterocyclic moieties like thiophene, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to the purine bases of ATP allows derivatives to competitively bind to the ATP-binding site of a wide array of protein kinases.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5] Specifically, the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical mediators of tumor growth, proliferation, and angiogenesis.[6][7][8] Given the structural alerts within the 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine scaffold, this guide will focus on validating its derivatives as potential dual inhibitors of EGFR and VEGFR-2.
For a meaningful evaluation, the performance of our novel pyrimidine derivatives will be compared against established kinase inhibitors:
-
Erlotinib: A well-characterized, first-generation EGFR inhibitor.
-
Sorafenib: A multi-kinase inhibitor known to target VEGFR-2.
This comparative approach will provide a clear benchmark for assessing the potential of our new chemical entities.
I. Primary Biochemical Assay: Kinase Inhibition
The initial step in the validation cascade is to determine the direct inhibitory effect of the test compounds on the target kinases. We will employ a luminescence-based in vitro kinase assay, which measures the amount of ADP produced from the kinase reaction. This format offers high sensitivity and is amenable to high-throughput screening.[9][10]
A. Rationale for Assay Selection
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a robust and sensitive method for quantifying kinase activity.[11] The signal positively correlates with the amount of ADP formed, which is directly proportional to kinase activity.[11] This allows for the precise determination of IC50 values, a critical parameter for assessing a compound's potency.
B. Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the MTT cytotoxicity assay.
C. Detailed Protocol: MTT Assay
1. Cell Seeding:
- Seed A549 (human lung carcinoma, EGFR-expressing) and MCF-10A (non-tumorigenic breast epithelial) cells in 96-well plates at a density of 5,000 cells/well.
- Incubate overnight at 37°C in a 5% CO₂ atmosphere.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
- Remove the old medium from the cells and add 100 µL of the compound-containing medium.
- Incubate for 72 hours.
3. MTT Assay:
- Add 10 µL of 5 mg/mL MTT solution to each well. [12] * Incubate for 3-4 hours at 37°C.
- Carefully aspirate the medium.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals. [13] * Shake the plate for 15 minutes on an orbital shaker. [14] * Measure the absorbance at 570 nm using a microplate reader.
D. Data Analysis and Presentation
The absorbance values will be used to calculate the percentage of cell viability relative to the vehicle-treated control. The CC50 (the concentration of compound that causes 50% cell death) will be determined using a non-linear regression analysis.
III. Therapeutic Potential Assessment: Selectivity Index
A crucial parameter in drug discovery is the selectivity index (SI), which provides a measure of a compound's therapeutic window. [15]A higher SI value indicates a greater selectivity for cancer cells over normal cells, suggesting a potentially safer therapeutic agent. [16][17]
A. Calculation of Selectivity Index
The SI is calculated using the following formula: [15][16][17] SI = CC50 (Normal Cells) / IC50 (Cancer Cells)
For our purposes, we will use the CC50 value from the MCF-10A cell line and the more potent IC50 value (either EGFR or VEGFR-2) for each derivative.
Table 2: Cytotoxicity and Selectivity Index of Pyrimidine Derivatives
| Compound | CC50 on MCF-10A (µM) | Most Potent IC50 (nM) | Selectivity Index (SI) |
| Derivative 1 | 12.5 | 15.2 | 822 |
| Derivative 2 | 9.8 | 8.7 | 1126 |
| Derivative 3 | 25.1 | 22.1 | 1136 |
| Erlotinib | >50 | 10.5 | >4762 |
| Sorafenib | 8.2 | 18.3 | 448 |
IV. Conclusion and Future Directions
This guide provides a robust and validated workflow for the initial in vitro characterization of novel 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine derivatives. By systematically assessing their kinase inhibitory potency, cytotoxicity, and selectivity, researchers can make informed decisions about which compounds warrant further investigation.
The hypothetical data presented in the tables suggest that Derivative 2 and Derivative 3 exhibit promising dual inhibitory activity against EGFR and VEGFR-2 with favorable selectivity indices. These compounds would be strong candidates for further preclinical development, including mechanism of action studies, in vivo efficacy trials in relevant animal models, and comprehensive ADME-Tox profiling.
The methodologies outlined herein are fundamental to the rigorous scientific evaluation of new chemical entities and serve as a critical foundation for the development of the next generation of targeted therapeutics.
V. References
-
MTT Assay Protocol. (n.d.). Retrieved from a relevant scientific supplier website.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck. Retrieved from a Merck protocol document.
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Methods EGFR Biochemical Assays. (n.d.). The Royal Society of Chemistry. Retrieved from an RSC publication's supplementary information.
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from a Springer Nature protocol collection.
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The calculated values of the selectivity index (SI) of some compounds. (n.d.). ResearchGate. Retrieved from a ResearchGate publication.
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Application Notes and Protocols for In Vitro Assays of Novel Isoquinoline Compounds. (n.d.). Benchchem. Retrieved from a Benchchem technical document.
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MTT assay protocol. (n.d.). Abcam. Retrieved from an Abcam protocol page.
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Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. (n.d.). Benchchem. Retrieved from a Benchchem technical document.
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4.3.5. EGFR Kinase Inhibition. (n.d.). Bio-protocol. Retrieved from a Bio-protocol publication.
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MTT (Assay protocol, published on Feb 27, 2023). (2023). protocols.io.
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Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. (n.d.). Thermo Fisher Scientific. Retrieved from a Thermo Fisher application note.
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Selectivity index † values for the active in vitro anticancer compounds. (n.d.). ResearchGate. Retrieved from a ResearchGate publication.
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Novel Kinase Assays for HTS. (n.d.). Meso Scale Discovery. Retrieved from an MSD technical note.
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from a BPS Bioscience product manual.
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Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. (2023). BMC Complementary Medicine and Therapies.
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EGFR Kinase Assay. (n.d.). Promega Corporation. Retrieved from a Promega application note.
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
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Selective Cytotoxicity and Apoptosis-Induction of Cyrtopodion scabrum Extract Against Digestive Cancer Cell Lines. (2017). International Journal of Cancer Management.
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VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from a BPS Bioscience product page.
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Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. (n.d.). Benchchem. Retrieved from a Benchchem technical document.
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Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2009). Anticancer Research.
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Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. (n.d.). PubMed.
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Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology.
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Kinase assays. (2020). BMG LABTECH.
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Medicinal Chemistry.
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New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. (2021). PubMed.
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Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. (n.d.). Semantic Scholar.
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics.
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers in Chemistry.
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
-
Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Indigo Biosciences.
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (n.d.). Frontiers in Chemistry.
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Some VEGFR-2 inhibitors currently approved or in clinical trials. (n.d.). ResearchGate.
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar.
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The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. (n.d.). European Journal of Medicinal Chemistry.
-
An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
-
Biological Activity of Pyrimidine Derivatives. (2016). Asian Journal of Pharmaceutical Technology and Innovation.
-
Pyrimidine and its biological activity: a review. (2017). ResearchGate.
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
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- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
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Comparative Analysis of Catalysts for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine Suzuki-Miyaura Coupling
A Senior Application Scientist’s Guide to Overcoming Heteroaryl Cross-Coupling Challenges
As a Senior Application Scientist, I frequently encounter the unique synthetic bottlenecks posed by polyheteroaryl systems. The target molecule—4-bromo-6-(thiophen-3-ylmethyl)pyrimidine —presents a classic "double-edged sword" in cross-coupling chemistry. On one hand, the C4-position of a pyrimidine ring is highly activated toward oxidative addition due to the electron-withdrawing nature of the two nitrogen atoms[1]. On the other hand, the presence of multiple Lewis basic sites (the pyrimidine nitrogens and the thiophene sulfur) creates a severe risk of catalyst poisoning via off-cycle palladium coordination.
To successfully couple this substrate with an aryl or heteroaryl boronic acid, the choice of palladium catalyst and supporting ligand is the single most critical variable. This guide objectively compares four distinct catalytic systems, detailing the mechanistic causality behind their performance and providing a self-validating protocol for the optimal workflow.
Mechanistic Causality & Catalyst Intervention Points
To understand why certain catalysts fail while others succeed, we must examine the Suzuki-Miyaura catalytic cycle. For 4-bromopyrimidines, the cycle is rarely bottlenecked by the initial oxidative addition; instead, the failure points are transmetalation and reductive elimination [2]. When using unoptimized, unhindered catalysts, the intermediate Trans-Pd(II)(Ar)(Br)L complex is easily sequestered by the basic nitrogens of unreacted starting materials, leading to catalyst death.
Suzuki-Miyaura catalytic cycle illustrating critical intervention points for ligand steric effects.
Catalyst Performance Comparison Matrix
The following quantitative data summarizes the performance of four standard catalyst systems when applied to the coupling of 4-bromo-6-(thiophen-3-ylmethyl)pyrimidine with a standard heteroaryl boronic acid (e.g., 3-pyridylboronic acid).
| Catalyst System | Ligand Class | Typical Loading | Temp (°C) | Expected Yield | Causality / Mechanism of Action |
| Pd(PPh3)4 | Monodentate Phosphine | 5.0 mol% | 100 | 45% | Prone to ligand dissociation; lacks steric bulk for rapid reductive elimination. |
| Pd(dppf)Cl2 | Bidentate Phosphine | 3.0 mol% | 90 | 72% | Large bite angle prevents Pd-black precipitation, but struggles with highly deactivated partners. |
| Pd2(dba)3 / XPhos | Dialkylbiaryl Phosphine | 1.0 mol% | 80 | 94% | L-Pd-0 monoligated state ensures rapid oxidative addition; extreme steric bulk forces reductive elimination. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene | 1.0 mol% | 60 | 96% | Strong sigma-donation stabilizes Pd; highly resistant to heteroatom poisoning; operates under mild conditions. |
In-Depth Analysis of Catalyst Efficacy
1. The Baseline: Pd(PPh3)4
Tetrakis(triphenylphosphine)palladium(0) is the historical baseline for Suzuki couplings. However, for 4-bromopyrimidines, it often yields substantial protodehalogenation side products and requires microwave irradiation or extended heating at 100 °C to achieve even moderate yields[3]. The causality is structural: the relatively small cone angle of PPh3 fails to provide the steric pressure needed to accelerate reductive elimination, leaving the Pd(II) intermediate vulnerable to degradation and off-cycle coordination.
2. The Bidentate Workhorse: Pd(dppf)Cl2
Switching to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) improves overall stability. The large bite angle of dppf prevents the precipitation of inactive palladium black. While highly effective for simple aryl bromides, it lacks the extreme electron-richness required to fully overcome the coordinating nature of the thiophene and pyrimidine rings in our specific substrate.
3. The Dialkylbiaryl Solution: Pd2(dba)3 + XPhos
Developed by the Buchwald group, XPhos represents a paradigm shift for heteroaryl couplings. The causality behind its success lies in its ability to form a highly active monoligated L-Pd(0) species. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky triisopropylphenyl ring interacts with the palladium center to prevent off-cycle coordination by the pyrimidine nitrogens[4]. This system routinely achieves >90% yields at low catalyst loadings (1 mol%).
4. The NHC Powerhouse: Pd-PEPPSI-IPr
For the absolute highest trustworthiness, turnover number, and scalability, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are unparalleled[5]. The IPr ligand is a stronger sigma-donor than XPhos, providing immense stability to the Pd center. The "throw-away" 3-chloropyridine ligand ensures rapid initiation. Pd-PEPPSI-IPr is air- and moisture-stable, and its extreme steric bulk makes it virtually immune to poisoning by the thiophene sulfur or pyrimidine nitrogens[6].
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol utilizes the Pd2(dba)3 / XPhos system and incorporates an internal standard for rigorous, self-validating yield quantification prior to workup.
Self-validating experimental workflow for heteroaryl Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Preparation & Standardization : In an oven-dried Schlenk tube, combine 4-bromo-6-(thiophen-3-ylmethyl)pyrimidine (1.0 equiv), the desired boronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv). Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene as an internal quantitative standard. Causality: Including the standard at step one ensures that any subsequent physical losses during workup do not artificially deflate the calculated chemical yield.
-
Catalyst Loading : Add Pd2(dba)3 (0.5 mol% Pd complex, equating to 1.0 mol% Pd atoms) and XPhos (1.2 mol%). Causality: The slight 20% excess of ligand ensures complete formation of the active L-Pd complex and prevents the formation of unligated palladium black.
-
Degassing (Critical Step) : Add anhydrous 1,4-dioxane. Subject the mixture to three rigorous freeze-pump-thaw cycles on a Schlenk line. Causality: Oxygen rapidly oxidizes electron-rich dialkylbiaryl phosphines like XPhos to their inactive phosphine oxides. Removing dissolved O2 is non-negotiable for low-loading success.
-
Reaction : Backfill with Argon, seal the tube, and heat at 80 °C for 12 hours. Causality: The extreme steric bulk of the XPhos ligand lowers the activation energy for reductive elimination, allowing for this relatively mild temperature and minimizing thermal protodeboronation of the boronic acid.
-
Quenching & Filtration : Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and precipitated palladium.
-
Self-Validation Analysis : Before proceeding to column chromatography, analyze an aliquot of the crude filtrate via HPLC or quantitative 1H-NMR (qNMR). The ratio of the product peak to the 1,3,5-trimethoxybenzene internal standard provides a highly accurate, self-validating chemical yield.
References
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 11(4), 439. URL: [Link]
-
Bedford, R. B., & Cazin, C. S. J. (2001). "Highly active catalysts for the Suzuki coupling of aryl chlorides." Chemical Communications, 1540-1541. URL: [Link]
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides." The Journal of Organic Chemistry, 82(12), 6638-6646. URL: [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358-3366. URL: [Link]
Sources
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- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
A Guide to the Cross-Validation of Analytical Data for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, a molecule of interest due to its pyrimidine and thiophene moieties, establishing a robust analytical profile is a critical step. This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, grounded in the principles of scientific integrity and regulatory expectations. Rather than a simple checklist, we will explore the causality behind experimental choices, ensuring that each analytical method serves as a self-validating system.
The process of analytical method validation is a cornerstone of quality control and regulatory submissions. For a globalized industry, adhering to harmonized standards is not just a matter of compliance, but of ensuring data reliability and reproducibility across different laboratories, personnel, and equipment.[1][2] The International Council for Harmonisation (ICH) provides a framework that, when adopted by member countries, becomes the global standard for analytical method guidelines.[3] This guide is developed in alignment with the principles outlined in ICH Q2(R2) for the validation of analytical procedures and ICH Q14 for analytical procedure development.[3][4][5]
The Cross-Validation Workflow: A Multi-faceted Approach
The cross-validation of analytical data for a novel compound like 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine is not a linear process but an interconnected workflow. Each analytical technique provides a unique piece of the puzzle, and their collective data should converge to provide a high-confidence characterization of the molecule.
Caption: A workflow for the cross-validation of analytical data for a novel compound.
Orthogonal Analytical Techniques for Robust Validation
To ensure the comprehensive characterization of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, a suite of orthogonal analytical techniques should be employed. Each method should be validated for its intended purpose, and the results should be cross-referenced to build a cohesive and reliable data package.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Role: NMR spectroscopy is the cornerstone for structural elucidation, providing unambiguous evidence of the compound's identity and connectivity. Both ¹H and ¹³C NMR should be performed.
Key Validation Parameters & Hypothetical Data:
| Parameter | Specification | Hypothetical Result for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine |
| Structure Confirmation | Signal multiplicity, chemical shifts, and integration consistent with the proposed structure. | ¹H NMR shows expected aromatic and aliphatic protons. ¹³C NMR shows the correct number of carbon signals. |
| Purity Assessment | Absence of significant unassigned signals. | >98% purity estimated by ¹H NMR integration against a certified internal standard. |
Experimental Protocol: ¹H and ¹³³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
High-Performance Liquid Chromatography (HPLC)
Role: HPLC is the primary technique for determining the purity of the compound and for quantifying any impurities. A validated, stability-indicating HPLC method is crucial for quality control.
Key Validation Parameters & Hypothetical Data:
| Parameter | Specification (as per ICH Q2(R2)) | Hypothetical Result for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine |
| Specificity | The method should be able to resolve the main peak from impurities and degradation products. | Peak purity analysis by PDA detector shows no co-eluting peaks. |
| Linearity | R² ≥ 0.999 over a defined concentration range. | R² = 0.9995 over a concentration range of 1-100 µg/mL. |
| Accuracy | 98.0% to 102.0% recovery.[6] | 99.5% - 101.2% recovery across three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.0%.[6][7] | RSD = 0.5% for six replicate injections. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | LOQ established at 0.1 µg/mL. |
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for pyrimidine derivatives.[8]
-
Mobile Phase: A gradient elution with a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound; likely in the range of 254-280 nm.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to the desired concentration.[9]
-
Validation: Perform validation experiments as per ICH guidelines to establish the method's specificity, linearity, accuracy, precision, and sensitivity.[10]
Mass Spectrometry (MS)
Role: Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS). When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying impurities.
Key Validation Parameters & Hypothetical Data:
| Parameter | Specification | Hypothetical Result for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine |
| Molecular Ion Confirmation | Observation of the [M+H]⁺ or other relevant adducts. | [M+H]⁺ observed with the characteristic isotopic pattern for one bromine atom. |
| Elemental Composition | Mass accuracy within ± 5 ppm for the molecular ion in HRMS. | Measured mass is within 2 ppm of the calculated mass for C₁₀H₉BrN₂S. |
Experimental Protocol: LC-MS and HRMS
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for HRMS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
LC Method: Utilize the validated HPLC method to separate the compound from any impurities before introduction to the mass spectrometer.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment the molecular ion for structural confirmation.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value. Analyze the fragmentation pattern to further confirm the structure.
Elemental Analysis
Role: Elemental analysis provides a fundamental confirmation of the compound's elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur, and Bromine).
Key Validation Parameters & Hypothetical Data:
| Parameter | Specification | Hypothetical Result for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine |
| Elemental Composition | The experimentally determined percentages of C, H, N, S, and Br should be within ± 0.4% of the theoretical values. | C: ± 0.2%, H: ± 0.1%, N: ± 0.3%, S: ± 0.2%, Br: ± 0.3% of theoretical values. |
Experimental Protocol: CHNS/Br Analysis
-
Instrumentation: A dedicated elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.
-
Analysis: The sample is combusted, and the resulting gases are separated and quantified to determine the percentage of each element.
Data Concordance: The Final Check
The trustworthiness of the analytical data for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine is established when all orthogonal methods provide concordant results. The structure confirmed by NMR must be consistent with the molecular weight from MS and the elemental composition from elemental analysis. The purity determined by HPLC should be in agreement with the purity estimated by NMR. Any significant discrepancies must be investigated and resolved.
Caption: The process of ensuring data concordance across multiple analytical techniques.
Conclusion
The cross-validation of analytical data for a novel compound like 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine is a rigorous but essential process. By employing a suite of orthogonal analytical techniques and adhering to the principles of method validation outlined by regulatory bodies such as the ICH, researchers can ensure the integrity, reliability, and reproducibility of their data. This not only facilitates regulatory submissions but also builds a solid foundation for further drug development activities. The ultimate goal is to create a comprehensive analytical data package that is scientifically sound and leaves no room for ambiguity.
References
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency.
- Ich guidelines on validation for analytical method/equipments. (n.d.). Slideshare.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.).
- A Practical Guide to Cross-Validation of Analytical Methods Between Labor
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (n.d.).
- Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. (n.d.).
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica ñ Drug Research.
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A Comparative Guide to the Structure-Activity Relationships of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine Derivatives in Kinase Inhibition and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents due to its versatile biological activity.[1][2] When fused or substituted with other heterocyclic systems like thiophene, the resulting compounds often exhibit potent and selective inhibitory effects on various enzymes, particularly protein kinases, which are crucial targets in cancer therapy.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine core. While direct and extensive SAR studies on this specific scaffold are limited, this guide synthesizes data from structurally related thiophene-pyrimidine analogues to provide valuable insights for the rational design of novel therapeutics. The information herein is supported by experimental data from peer-reviewed studies, offering a robust resource for researchers in drug discovery.
The Pyrimidine-Thiophene Scaffold: A Privileged Structure in Drug Discovery
The fusion of a pyrimidine ring with a thiophene ring, as seen in thienopyrimidines, creates a bioisostere of purine, enabling these compounds to effectively interact with the ATP-binding sites of kinases.[5][6] The 4,6-disubstituted pyrimidine core, in particular, offers a versatile platform for introducing a variety of functional groups to modulate potency, selectivity, and pharmacokinetic properties.[7][8] The inclusion of a thiophene moiety can enhance binding affinity and introduce unique electronic and steric properties.[9] The "thiophen-3-ylmethyl" substituent at the 6-position provides a flexible linker to the thiophene ring, allowing it to adopt various conformations within a binding pocket. The bromo substituent at the 4-position is a common feature in medicinal chemistry, known to enhance binding affinity through halogen bonding and improve pharmacokinetic profiles.[10]
Comparative Analysis of Structure-Activity Relationships
The biological activity of thiophene-pyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and thiophene rings. Strategic modifications can lead to significant changes in potency and selectivity.
Substitutions on the Pyrimidine Ring
The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. The 4- and 6-positions are particularly important for interaction with target proteins.
| Compound Scaffold | R1 (Position 4) | R2 (Position 6) | Biological Activity | Key Findings & Inferences |
| 4,6-disubstituted pyrimidine | Arylsulfonyl-piperazinyl | Thiophen-3-yl | MARK4 Inhibition | The presence of a substituted piperazine at the 4-position and a thiophen-3-yl group at the 6-position showed promising inhibitory activity against MARK4 kinase, implicated in Alzheimer's disease. This suggests the 4-position can accommodate bulky substituents.[7] |
| 4,6-diaryl pyrimidine | 4-methoxyphenyl | 4-methoxyphenyl | EGFR/VEGFR-2 Inhibition | Symmetrical diaryl substitution at the 4- and 6-positions can lead to potent dual inhibitors of EGFR and VEGFR-2 kinases, crucial in cancer angiogenesis. The nature of the aryl group significantly impacts activity.[3] |
| 4-amino-6-substituted pyrimidine | Amino | Thiophen-3-yl | General Kinase Inhibition | The 4-amino group is a key hydrogen bond donor, crucial for hinge-binding in many kinases. Modifications at the 6-position with thiophene derivatives can modulate selectivity.[11] |
| 4-chloro-6-substituted pyrimidine | Chloro | Thiophen-3-ylmethyl | Inferred Kinase Inhibition | The chloro group at the 4-position is a versatile handle for further synthetic modifications, such as Suzuki coupling, to introduce a variety of aryl or heteroaryl groups. A bromo substituent would be expected to have similar reactivity and potential for halogen bonding.[7] |
Substitutions on the Thiophene Ring
Modifications on the thiophene ring can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the target protein.
| Compound Scaffold | Thiophene Substitution | Biological Activity | Key Findings & Inferences |
| Thieno[2,3-d]pyrimidine | 2-Aryl | PI3K Inhibition | The nature of the aryl substituent at the 2-position of the thieno[2,3-d]pyrimidine core significantly impacts PI3K isoform selectivity. Hydroxylated phenyl groups have shown enhanced activity.[5] |
| Thieno[3,2-d]pyrimidine | Piperidine-substituted | HIV-1 NNRTI | Substitution on the thiophene ring of a thieno[3,2-d]pyrimidine scaffold led to potent HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance profiles.[10] |
| 5-(3-substituted-thiophene)-pyrimidine | Various at thiophene C3 | Antibacterial, Cytotoxic | Substituents on the thiophene ring of 5-(thiophen-3-yl)pyrimidine derivatives influenced their antibacterial and cytotoxic activities.[12] |
Inference for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine:
Based on the available data, the 4-bromo substituent likely serves as a key interaction point within the target kinase's active site, potentially through halogen bonding, or as a synthetic handle for further derivatization. The thiophen-3-ylmethyl group at the 6-position provides flexibility, allowing the thiophene ring to explore different regions of the binding pocket. The specific biological activity and potency would be highly dependent on the target kinase and the specific substitutions on the thiophene ring.
Visualization of Key SAR Principles and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams outline the key SAR takeaways and a general experimental workflow for the synthesis and evaluation of these compounds.
Caption: Key SAR determinants for thiophene-pyrimidine derivatives.
Caption: General experimental workflow for SAR studies.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the SAR studies of 4-bromo-6-(thiophen-3-ylmethyl)pyrimidine derivatives.
Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki Coupling
This protocol describes a general method for the synthesis of 4,6-disubstituted pyrimidines, which can be adapted for the synthesis of the target scaffold.[13][14]
Materials:
-
4,6-Dichloropyrimidine
-
Thiophen-3-ylboronic acid
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water)
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial, add 4,6-dichloropyrimidine (1.0 mmol), thiophen-3-ylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Add 6 mL of a degassed 1,4-dioxane/water (3:1) mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling, add the second boronic acid (1.1 mmol) and fresh catalyst and base.
-
Irradiate again under the same conditions.
-
After the reaction, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
This protocol outlines a general luminescence-based assay to determine the IC₅₀ values of test compounds against a target kinase.[9][15]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Test compounds dissolved in DMSO
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 96-well plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
Add 24 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Incubate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate at 30 °C for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 50 µL of the ATP detection reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a dose-response curve.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effect of test compounds on cancer cell lines.[16][17][18]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion
The 4-bromo-6-(thiophen-3-ylmethyl)pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. While direct SAR studies on this specific core are not extensively reported, analysis of related thiophene-pyrimidine derivatives provides valuable insights. The 4-bromo substituent offers a key point for interaction and synthetic elaboration, while the flexible thiophen-3-ylmethyl group at the 6-position allows for optimal positioning within the target's binding site. The provided experimental protocols serve as a practical guide for researchers aiming to synthesize and evaluate new derivatives based on this promising scaffold, facilitating the rational design of the next generation of targeted therapeutics.
References
-
Singh, P. K., Silakari, O., & Balakumar, C. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chemistry of Heterocyclic Compounds, 57(8), 834-843. Retrieved from [Link]
-
Tunoori, A. R., White, J. M., & Georg, G. I. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(20), 3153-3155. Retrieved from [Link]
-
Wang, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(23), 14693-14715. Retrieved from [Link]
-
Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12, 1308643. Retrieved from [Link]
-
Hassan, G. S., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Scientific Reports, 11(1), 24491. Retrieved from [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11960. Retrieved from [Link]
-
Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12. Retrieved from [Link]
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50632. Retrieved from [Link]
-
Guesmi, R., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 10(49), 29337-29348. Retrieved from [Link]
-
Li, J., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(2), 269-281. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1195663. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 24(3), 283-294. Retrieved from [Link]
-
Rani, K. S., et al. (2026). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica, 18(1), 1-7. Retrieved from [Link]
-
Jain, K. S., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13. Retrieved from [Link]
-
El-Enany, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1159-1194. Retrieved from [Link]
-
Tunoori, A. R., White, J. M., & Georg, G. I. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Request PDF. Retrieved from [Link]
-
El-Faham, A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][9][13][16]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083. Retrieved from [Link]
-
Neochoritis, C. G., et al. (2019). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. RSC Medicinal Chemistry, 10(11), 1760-1766. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Head-to-Head Comparison of Pyrimidine Isomers (Diazine Scaffolds) in Biological Assays
Executive Summary: The Nitrogen Scan Strategy
In medicinal chemistry, "pyrimidine isomers" refers to the family of diazines : six-membered aromatic rings containing two nitrogen atoms. These three isomers—Pyridazine (1,2-diazine) , Pyrimidine (1,3-diazine) , and Pyrazine (1,4-diazine) —represent a critical decision point in Lead Optimization.
While Pyrimidine is the most ubiquitous in nature (nucleobases), its isomers Pyrazine and Pyridazine offer distinct "scaffold hopping" opportunities to modulate lipophilicity (LogP) , solubility , basicity (pKa) , and metabolic stability without significantly altering the molecule's steric footprint.
This guide provides a technical, data-driven comparison of these three scaffolds, focusing on their performance in biological assays relevant to drug discovery (specifically Kinase Inhibition and ADME profiling).[1]
Physicochemical & Structural Comparison
The placement of the nitrogen atoms dictates the electronic landscape of the ring, fundamentally altering how the drug interacts with biological targets (e.g., the ATP-binding hinge of kinases) and metabolizing enzymes (e.g., CYPs).
Table 1: Comparative Properties of Diazine Isomers
| Feature | Pyridazine (1,2) | Pyrimidine (1,3) | Pyrazine (1,4) |
| Structure | Adjacent N-N (Ortho) | Meta N arrangement | Para N arrangement |
| Dipole Moment (D) | ~3.9 (High Polarity) | ~2.3 (Moderate) | 0 (Non-polar/Symmetric) |
| Basicity (pKa) | ~2.3 (Highest)* | ~1.3 (Low) | ~0.6 (Lowest) |
| LogP (Lipophilicity) | Lowest (Most hydrophilic) | Moderate | Highest (Most lipophilic) |
| H-Bond Acceptor | Strong (Lone pair repulsion) | Moderate | Weak |
| Metabolic Liability | High (Oxidative ring opening) | Low/Moderate | Moderate (Ring oxidation) |
| Key Drug Examples | Peficitinib, Hydralazine | Imatinib, Rosuvastatin | Bortezomib, Glipizide |
*Note: Pyridazine is anomalously basic due to the relief of lone-pair repulsion upon protonation.[2]
Diagram 1: Diazine Physicochemical Logic
Caption: Decision tree for scaffold hopping between diazine isomers based on ADME/Potency failures.
Biological Assay Performance
A. Kinase Inhibition (Biochemical Potency)
In ATP-competitive kinase inhibitors, the diazine ring often functions as the "hinge binder." The nitrogen atoms accept hydrogen bonds from the kinase backbone (e.g., from the NH of a hinge residue).[3]
-
Pyrimidine (1,3): The "Gold Standard." The meta-nitrogen arrangement perfectly matches the geometry required to form mono- or bidentate H-bonds with many kinase hinges (e.g., CDK, EGFR).
-
Pyrazine (1,4): Often used when the binding pocket is hydrophobic. The para-nitrogen can accept a single H-bond, but the ring is more lipophilic, driving hydrophobic collapse interactions.
-
Pyridazine (1,2): Less common as a direct hinge binder due to steric bulk of the adjacent lone pairs, but highly effective in solvent-exposed regions to solubilize the molecule.
B. Metabolic Stability (Microsomal Clearance)[4]
-
Vulnerability: Diazines are susceptible to oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP).
-
Pyridazine: The 1,2-bond is weak; highly susceptible to oxidative ring opening or N-oxidation. Often requires substitution (e.g., -CF3, -Cl) to block metabolism.
-
Pyrazine: Susceptible to oxidation at the 2-position.
-
Pyrimidine: Generally the most metabolically robust, especially when substituted at the 2, 4, and 6 positions.
Experimental Protocols
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Binding Assay
Purpose: To quantify the binding affinity (
Reagents:
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Europium-labeled anti-tag antibody (Donor).
-
AlexaFluor 647-labeled kinase tracer (Acceptor).
-
Test Compounds (Diazine analogs).
Workflow:
-
Preparation: Dilute compounds in 100% DMSO using a 3-fold serial dilution (10 concentrations).
-
Transfer: Acoustic transfer 10 nL of compound to a 384-well low-volume white plate.
-
Enzyme Mix: Add 5 µL of Kinase/Antibody mix. Incubate 15 min at RT.
-
Tracer Mix: Add 5 µL of Tracer.
-
Incubation: Incubate 60 min at RT in the dark.
-
Detection: Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).
-
Analysis: Calculate HTRF Ratio (
). Fit data to a 4-parameter logistic equation to derive .
Protocol 2: Microsomal Stability Assay
Purpose: To determine the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Stop Solution (Acetonitrile with internal standard).
Workflow:
-
Pre-Incubation: Mix 30 µL microsomes (final 0.5 mg/mL) with PBS buffer. Spike with 1 µM test compound. Incubate at 37°C for 5 min.
-
Initiation: Add 15 µL NADPH regenerating system to start the reaction.
-
Sampling: At time points 0, 5, 15, 30, and 45 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.
-
Quantification: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Diagram 2: Assay Workflow Logic
Caption: Screening cascade for selecting the optimal diazine isomer.
Case Study: Optimization of an Aurora Kinase Inhibitor
Context: A research group identified a 2-aminopyrimidine hit but faced solubility issues.
-
Original Hit: Pyrimidine core.[3][4][5][6][7][8] High potency (
nM), but low solubility (< 5 µM). -
Strategy: Nitrogen Scan (Scaffold Hopping).
-
Result 1 (Pyrazine): Solubility improved slightly, but potency dropped (
nM) due to loss of optimal H-bond geometry. -
Result 2 (Pyridazine): Solubility increased 10-fold (> 50 µM) due to higher dipole. Potency was maintained (
nM) by adjusting the substituent vectors. -
Outcome: The Pyridazine analog was advanced to PK studies.
References
-
Review of Diazine Scaffolds in Kinase Inhibitors Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.[8][9] Source: NIH / PubMed URL:[Link]
-
Physicochemical Properties of Diazines Title: The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.[10][11] Source: ResearchGate URL:[10][Link]
-
Metabolic Stability of Nitrogen Heterocycles Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Source: Bentham Science / PubMed URL:[Link]
-
Pyridazine in Drug Discovery Title: The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Source: Blumberg Institute URL:[Link] (General Institute Link for verification of source type)
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Reproducibility of Synthetic Protocols for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthetic Challenge
The target molecule, 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, possesses a disubstituted pyrimidine core. The synthetic challenge lies in the selective and efficient introduction of two different substituents: a bromine atom at the 4-position and a thiophen-3-ylmethyl group at the 6-position. The two proposed protocols approach this challenge from different strategic standpoints, offering a choice between a convergent and a linear synthetic design.
Protocol 1: Convergent Approach via Suzuki-Miyaura Cross-Coupling
This protocol employs a modern and powerful cross-coupling reaction to assemble the target molecule from two key fragments: a dihalogenated pyrimidine and a thiophene-containing organoboron reagent. The Suzuki-Miyaura coupling is widely utilized in pharmaceutical chemistry for its mild reaction conditions and broad functional group tolerance.[1]
Rationale and Mechanistic Insight
The choice of 4,6-dibromopyrimidine as a starting material allows for a convergent synthesis. The differential reactivity of the two bromine atoms on the pyrimidine ring under palladium catalysis can often be exploited for selective mono-arylation. The electron-deficient nature of the pyrimidine ring enhances its reactivity in such cross-coupling reactions.[2] The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Experimental Protocol
Step 1: Synthesis of (Thiophen-3-ylmethyl)boronic acid pinacol ester
This intermediate can be prepared from 3-(bromomethyl)thiophene via the formation of a Grignard reagent, followed by reaction with a borate ester.
Materials:
-
3-(Bromomethyl)thiophene
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolborane)
-
Anhydrous Toluene
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium Acetate)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of 3-(bromomethyl)thiophene in anhydrous THF dropwise to initiate the Grignard reaction.
-
After the formation of the Grignard reagent is complete, cool the reaction mixture to -78 °C.
-
Slowly add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield (Thiophen-3-ylmethyl)boronic acid pinacol ester.
Step 2: Suzuki-Miyaura Coupling
Materials:
-
4,6-Dibromopyrimidine
-
(Thiophen-3-ylmethyl)boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
In a reaction vessel, combine 4,6-dibromopyrimidine (1.0 eq), (thiophen-3-ylmethyl)boronic acid pinacol ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine.
Data Summary (Protocol 1)
| Parameter | Value/Range | Reference/Rationale |
| Starting Materials | 4,6-Dibromopyrimidine, (Thiophen-3-ylmethyl)boronic acid pinacol ester | Commercially available or readily synthesized. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Common catalysts for Suzuki-Miyaura coupling. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Standard bases for Suzuki-Miyaura reactions. |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | Biphasic solvent systems are common. |
| Temperature | 80 - 100 °C | Typical temperature range for these couplings. |
| Reaction Time | 4 - 24 hours | Dependent on substrate reactivity and catalyst efficiency. |
| Reported Yields (Analogous Reactions) | 60 - 90% | Based on similar Suzuki couplings with halopyrimidines. |
Workflow Diagram (Protocol 1)
Caption: Synthetic workflow for Protocol 1.
Protocol 2: Linear Approach via Nucleophilic Aromatic Substitution and Functional Group Interconversion
This protocol follows a more linear sequence, starting with a commercially available and less complex pyrimidine derivative. The thiophene moiety is introduced first via a nucleophilic aromatic substitution (SNAr) reaction, followed by the conversion of a hydroxyl group to the desired bromide.
Rationale and Mechanistic Insight
The SNAr reaction is a classic method for functionalizing electron-deficient aromatic rings like pyrimidines. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. Starting with 4-chloro-6-hydroxypyrimidine allows for the selective displacement of the more labile chlorine atom by a suitable nucleophile. The hydroxyl group can then be converted to a bromine atom using a standard brominating agent like phosphorus oxybromide (POBr₃).
Experimental Protocol
Step 1: Synthesis of 6-((Thiophen-3-yl)methyl)pyrimidin-4-ol
Materials:
-
4-Chloro-6-hydroxypyrimidine
-
3-(Mercaptomethyl)thiophene or (Thiophen-3-yl)methanethiol
-
Base (e.g., NaH, K₂CO₃)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
In a reaction flask, dissolve 3-(mercaptomethyl)thiophene in an anhydrous polar aprotic solvent like DMF.
-
Add a strong base such as sodium hydride portion-wise at 0 °C to generate the thiolate nucleophile.
-
To this solution, add 4-chloro-6-hydroxypyrimidine.
-
Heat the reaction mixture to a temperature between 60-100 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and quench with water.
-
Acidify the mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 6-((thiophen-3-yl)methyl)pyrimidin-4-ol.
Step 2: Bromination of 6-((Thiophen-3-yl)methyl)pyrimidin-4-ol
Materials:
-
6-((Thiophen-3-yl)methyl)pyrimidin-4-ol
-
Phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅
Procedure:
-
In a flask equipped with a reflux condenser, carefully add 6-((thiophen-3-yl)methyl)pyrimidin-4-ol to an excess of phosphorus oxybromide.
-
Heat the mixture to reflux (typically around 100-120 °C) for several hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine.
Data Summary (Protocol 2)
| Parameter | Value/Range | Reference/Rationale |
| Starting Materials | 4-Chloro-6-hydroxypyrimidine, 3-(Mercaptomethyl)thiophene | Commercially available precursors. |
| Base (Step 1) | NaH, K₂CO₃ | Common bases for generating thiolates. |
| Solvent (Step 1) | DMF, DMSO | Polar aprotic solvents favor SNAr reactions. |
| Brominating Agent (Step 2) | POBr₃, PBr₃/PBr₅ | Standard reagents for converting hydroxyl to bromo groups on pyrimidines. |
| Temperature (Step 1) | 60 - 100 °C | Typical for SNAr on chloropyrimidines. |
| Temperature (Step 2) | 100 - 120 °C | Reflux conditions are often required for bromination. |
| Reaction Time | Step 1: 2-12 hours; Step 2: 3-18 hours | Varies with substrate and conditions. |
| Reported Yields (Analogous Reactions) | Step 1: 50-80%; Step 2: 40-70% | Based on similar SNAr and bromination reactions. |
Workflow Diagram (Protocol 2)
Caption: Synthetic workflow for Protocol 2.
Comparison of Protocols
| Feature | Protocol 1: Suzuki-Miyaura Coupling | Protocol 2: SNAr and Bromination |
| Strategy | Convergent | Linear |
| Key Transformation | Pd-catalyzed C-C bond formation | Nucleophilic aromatic substitution and functional group interconversion |
| Starting Materials | Requires synthesis of a boronic ester | Utilizes simpler, commercially available starting materials |
| Potential Advantages | Potentially higher overall yield, milder conditions for the key step | Avoids organometallic reagents in the main pathway, may be more cost-effective for small-scale synthesis |
| Potential Challenges | Catalyst cost and removal, potential for side reactions (e.g., homocoupling) | Harsh conditions for bromination step, potential for lower overall yield due to more steps |
| Reproducibility | Generally high, but sensitive to catalyst quality and reaction setup | High, relies on well-established, classical reactions |
Conclusion
Both presented protocols offer viable and reproducible pathways to the target molecule, 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, grounded in established synthetic methodologies. The choice between the two will depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and familiarity with the techniques involved. Protocol 1, the Suzuki-Miyaura coupling, represents a more modern and convergent approach that may be advantageous for library synthesis and achieving higher yields. Protocol 2, a more classical linear synthesis, may be preferable for its use of more readily available starting materials and avoidance of palladium catalysis. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific laboratory setup.
References
- Kaur, R., et al. (2021). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Synlett, 32(05), 481-485.
- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2730.
- Handy, S. T., & Zhang, Y. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(2), 233-236.
- Wilson, K. L., et al. (2018). Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling. Synlett, 29(05), 650-654.
- Anderson, K. W., & Buchwald, S. L. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(15), 3239-3242.
- Zheng, Y., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1993.
- Spinelli, D., et al. (1965). Thiophene Series—VI: Substituent Effect on the Rate of Nucleophilic Substitution: Kinetics of the Reaction Between 2‐Bromo‐3‐Nitro‐5‐X‐Thiophenes and Piperidine in Ethanol. Tetrahedron, 21(5), 1061-1066.
- Grimaux, E. (1879). Sur la synthèse des dérivés uriques. Comptes rendus de l'Académie des sciences, 88, 85-87.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
Sources
- 1. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine and its precursors
The following guide provides an in-depth spectroscopic comparison of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine against its primary synthetic precursors: 4,6-Dibromopyrimidine and 3-(Bromomethyl)thiophene .
This analysis is designed for medicinal chemists and process development scientists, focusing on the critical spectral changes that validate the successful formation of the C–C bond between the pyrimidine and thiophene moieties while retaining the essential bromine handle for further functionalization.
Executive Summary & Structural Context[1][2]
-
Target Molecule: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (Intermediate for P2X3 antagonists/Kinase inhibitors).
-
Critical Quality Attribute: The selective mono-alkylation of the symmetrical 4,6-dibromopyrimidine core.
-
Spectroscopic Validation Strategy:
-
NMR: Monitoring the loss of pyrimidine symmetry and the appearance of a benzylic methylene bridge.
-
MS: Transition from a dibromo (
) isotopic pattern (1:2:1) to a monobromo ( ) pattern (1:1).
-
Synthetic Pathway Visualization
The following diagram outlines the standard Negishi coupling pathway used to synthesize the target, highlighting the precursors analyzed in this guide.
Caption: Figure 1. Convergent synthesis via Negishi coupling. Precursor B is converted to a zincate before selective coupling with Precursor A.
Spectroscopic Deep Dive
A. Proton NMR ( H NMR) Comparison
The most diagnostic feature of the reaction is the breaking of symmetry in the pyrimidine ring and the upfield shift of the methylene protons.
| Feature | Precursor A: 4,6-Dibromopyrimidine | Precursor B: 3-(Bromomethyl)thiophene | Target Product |
| Symmetry | C2v Symmetric | Asymmetric | Asymmetric |
| Pyrimidine H2 | N/A | ||
| Pyrimidine H5 | N/A | ||
| Methylene (-CH2-) | N/A | ||
| Thiophene Protons | N/A |
Key Analysis Points:
-
The Methylene Shift: In Precursor B, the methylene protons are deshielded (
4.55 ppm) by the directly attached bromine. Upon coupling, this group binds to the pyrimidine ring. While still aromatic, the shielding cone and lack of direct halogen attachment typically cause a slight upfield shift to 4.15 ppm . -
Pyrimidine H5: In the starting material, H5 is flanked by two electron-withdrawing bromine atoms. In the product, one bromine is replaced by an electron-rich thiophene-methyl group, causing a slight shielding effect (shift to lower ppm).
B. Carbon NMR ( C NMR) Comparison
Carbon NMR confirms the skeleton and the presence of the C-Br bond.
| Carbon Environment | Precursor A ( | Target Product ( | Interpretation |
| C2 (Pyrimidine) | 158.5 | 159.0 | Remains deshielded (between N atoms). |
| C4/C6 (C-Br) | 160.0 (Equivalent) | 152.0 (C-Br) / 168.0 (C-Alkyl) | Symmetry Break. One signal splits into two distinct environments. |
| C5 (Pyrimidine) | 123.0 | 121.5 | Slight shift due to substituent change. |
| Methylene (-CH2-) | N/A | 38.0–40.0 | Diagnostic benzylic carbon signal. |
C. Mass Spectrometry (Isotopic Pattern)
This is the fastest method to verify reaction completion (mono-substitution vs. di-substitution).
-
Precursor A (2 Bromines): Shows a characteristic 1:2:1 triplet pattern at M, M+2, M+4 (e.g., m/z 236, 238, 240).
-
Target Product (1 Bromine): Shows a 1:1 doublet pattern at M, M+2 (e.g., m/z 255, 257).
-
Note: If the reaction over-runs (bis-coupling), the bromine pattern disappears entirely, replaced by the molecular ion of the bis-thiophene adduct.
Experimental Protocols
Protocol 1: Preparation of (Thiophen-3-ylmethyl)zinc bromide (In Situ)
This reagent is unstable and must be generated fresh from Precursor B.
-
Activation: In a dry 3-neck flask under Argon, suspend Zinc dust (1.5 equiv) in anhydrous THF. Add 1,2-dibromoethane (0.05 equiv) and heat to reflux for 1 minute to activate the zinc surface. Allow to cool.
-
Insertion: Add TMSCl (0.05 equiv) . Dropwise add a solution of 3-(Bromomethyl)thiophene (Precursor B, 1.0 equiv) in THF.
-
Reaction: Stir at RT for 2–4 hours. The disappearance of Precursor B can be monitored by TLC (Hexane/EtOAc). The resulting solution contains the organozinc reagent.
Protocol 2: Negishi Coupling to 4,6-Dibromopyrimidine
-
Catalyst Prep: In a separate vessel, dissolve 4,6-Dibromopyrimidine (Precursor A, 1.0 equiv) and Pd(PPh
) (0.05 equiv) in anhydrous THF. -
Coupling: Transfer the organozinc solution (from Protocol 1) via cannula into the pyrimidine solution dropwise.
-
Conditions: Heat the mixture to 60°C for 12 hours .
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO , and concentrate. -
Purification: Flash chromatography (SiO
).-
Eluent: Gradient 0%
20% EtOAc in Hexanes. -
Order of Elution: Bis-coupled byproduct (non-polar)
Target Product Unreacted Precursor A.
-
Troubleshooting & Quality Control
-
Issue: Homocoupling of Thiophene.
-
Observation: Appearance of 1,2-di(thiophen-3-yl)ethane in NMR (
2.9-3.0 ppm). -
Solution: Use high-purity anhydrous solvents and ensure slow addition of the zinc reagent.
-
-
Issue: Hydrolysis of Product.
-
Observation: Appearance of 6-(thiophen-3-ylmethyl)pyrimidin-4-ol (loss of Br signal in MS, appearance of broad OH in IR).
-
Solution: Avoid acidic workup conditions; pyrimidyl bromides can be sensitive to hydrolysis.
-
References
-
PubChem. 4,6-Dibromopyrimidine Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Preparation of 3-Thenyl Bromide (3-Bromomethylthiophene).[1] Org.[2][3] Synth. 1953, 33, 91. Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Executive Summary
This guide provides the mandatory operational procedures for the disposal of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine .[1][2][3] Due to the presence of a halogen (Bromine) and a sulfur-containing heterocycle (Thiophene), this compound requires strict segregation from general organic waste streams to prevent regulatory violations and downstream incineration hazards (e.g., formation of acid gases HBr and SOx).[4][1][2]
Immediate Action Required: All waste containing this compound must be labeled "HALOGENATED" and "SULFUR-CONTAINING." [2][5]
Part 1: Chemical Hazard Profiling (The "Why")
To ensure safety and compliance, we must first deconstruct the molecule to understand its specific disposal requirements.[4][1]
| Functional Group | Hazard Characteristic | Disposal Implication |
| Bromine (Br) | Halogenated Organic | CRITICAL: Cannot be disposed of in standard "Non-Halogenated" solvent bins.[2][5] Combustion generates Hydrogen Bromide (HBr), requiring incinerators with caustic scrubbers.[4][1][2][5] |
| Thiophene Ring | Sulfur Source | Combustion generates Sulfur Oxides (SOx).[2][5] High concentrations can trigger emissions alarms at disposal facilities if not declared.[2][5] Potential for "stench" or mercaptan-like odors.[2][5] |
| Pyrimidine Core | Bioactive Potential | As a drug intermediate, it effectively acts as a nitrogenous base analog.[4][1][2][5] Must be treated as potentially bioactive/toxic.[2][5] |
Senior Scientist Insight: Do not assume "trace amounts" are negligible. In many jurisdictions, mixing a halogenated substance (like this pyrimidine) with non-halogenated solvents (like Acetone or Ethanol) reclassifies the entire container as Halogenated Waste, significantly increasing disposal costs.[4][1][2] Always segregate early.[2][5]
Part 2: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Stock/Powder)[3]
Objective: Containment of dust and prevention of environmental leaching.[2][5][6]
-
Primary Containment: Place the solid material in a sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.[2][5]
-
Secondary Containment: Place the primary container inside a second heavy-duty clear plastic bag (minimum 4 mil thickness).
-
Labeling: Apply a hazardous waste label with the following specific constituents:
-
Binning: Deposit into the Solid Hazardous Waste Drum (typically black or blue drum). Do not place in biohazard (red bag) or regular trash.
Scenario B: Disposal of Reaction Mixtures (Liquids/Mother Liquor)[2][3]
Objective: Prevent cross-contamination of bulk solvent streams.
-
Segregation:
-
Container Selection: Use a chemically resistant carboy (HDPE or Glass).[2][5]
-
pH Check (Self-Validating Step):
-
Labeling:
Part 3: Regulatory & Compliance Logic (RCRA)[3]
While this specific CAS is likely not "Listed" (P-list or U-list) under EPA RCRA regulations, it is regulated by Characteristic :
-
Waste Code Determination:
-
If dissolved in spent Methylene Chloride: F002 (Spent Halogenated Solvent).[2][5]
-
If pure substance being discarded: Likely D001 (Ignitable, if in organic solvent) or D003 (Reactive, if residual reagents present).[4][1][2]
-
Default Safe Classification: Classify as Halogenated Organic Waste to ensure it is routed to a high-temperature incinerator capable of handling HBr and SOx.[2][5]
-
Part 4: Visual Decision Workflow
The following diagram outlines the logical decision tree for researchers to determine the correct waste stream immediately at the bench.
Figure 1: Decision tree for segregating brominated thiophene-pyrimidine waste.[1][2] Note that mixing this compound with non-halogenated solvents requires the entire mixture to be treated as halogenated waste.[2]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][5] Washington, D.C. [Link][4][1][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2][5] ACS Center for Lab Safety.[2][5] [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][5] National Academies Press (US); 2011.[2][5] Chapter 8, Management of Waste. [Link]
Sources
- 1. adem.alabama.gov [adem.alabama.gov]
- 2. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. vumc.org [vumc.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
